molecular formula C6H12N2O B186166 (R)-piperidine-3-carboxamide CAS No. 168749-30-2

(R)-piperidine-3-carboxamide

Cat. No.: B186166
CAS No.: 168749-30-2
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Piperidine-3-carboxamide is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are a fundamental heterocyclic system and a pivotal cornerstone in the production of drugs, present in more than twenty classes of pharmaceuticals . Recent phenotypic screening efforts have identified the (S)-enantiomer of this piperidine carboxamide series as a potent antimalarial agent, demonstrating sub-micromolar activity against Plasmodium falciparum, the parasite responsible for malaria . The (R)-enantiomer offered here provides a critical stereochemical control for structure-activity relationship (SAR) studies, enabling researchers to explore and validate specific binding interactions with biological targets . Piperidine-3-carboxamide derivatives are also being actively investigated as potent and selective inhibitors of other therapeutically relevant targets. For instance, closely related analogues have been synthesized and shown to exhibit powerful inhibitory activity against cathepsin K, a key enzyme in bone resorption, making them promising candidates for anti-osteoporosis research . The piperidine nucleus itself is a versatile scaffold found in compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties . This product is intended for research purposes, such as hit-to-lead optimization, biological probe development, and investigating mechanisms of action. It is supplied with guaranteed high standard quality. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357560
Record name (R)-piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168749-30-2
Record name (R)-piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Piperidine-3-carboxamide: A Physicochemical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

(R)-piperidine-3-carboxamide, a chiral derivative of the piperidine heterocyclic ring system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a secondary amine and a primary amide, impart specific physicochemical characteristics that are critical for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and a workflow for property determination, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical profile of a molecule is fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[1][2]
Molecular Weight 128.17 g/mol [1][3][4]
Appearance White to Off-White Solid/Powder[1][5]
Melting Point 103-106 °C (lit.)[3][5]
Boiling Point 311.7±31.0 °C (Predicted)[1]
pKa 16.50±0.20 (Predicted)[1][3][5]
logP (XLogP3) -1.3[4]
Solubility Slightly soluble in DMF, DMSO, Methanol, and Water[1]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is a robust indicator of its purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to broaden and depress the melting range.[6] The capillary method is a widely used and straightforward technique for this determination.[7]

Methodology:

  • Sample Preparation: A small quantity of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, alongside a calibrated thermometer.[6]

  • Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range constitutes the melting point.[8] Modern apparatuses often use digital imaging to aid in the precise determination of these points.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the piperidine nitrogen is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a classic and reliable method for pKa determination.[9][10]

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the analyte.[11]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the piperidine nitrogen are equal.[9][11] This corresponds to the inflection point of the sigmoid-shaped titration curve.[9]

logP Determination

The logarithm of the partition coefficient (logP) between an organic solvent (commonly n-octanol) and water is a key measure of a compound's lipophilicity.[12] This property is crucial for predicting membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most widely accepted technique for experimental logP determination.[9][12]

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[9]

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12][14]

Solubility Determination

Solubility, the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical parameter for drug formulation and delivery.[15] The equilibrium solubility method is a common approach.

Methodology:

  • Sample Addition: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.[16]

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[15][16]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Expression: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry (R)-piperidine-3- carboxamide sample B Grind to a fine powder A->B C Pack powder into capillary tube B->C D Place capillary in melting point apparatus C->D E Heat at a controlled rate (e.g., 2 °C/min) D->E F Observe and record onset of melting (T1) E->F G Observe and record completion of melting (T2) F->G H Calculate Melting Range (T1 - T2) G->H I Compare with literature values for purity assessment H->I

Caption: Workflow for Melting Point Determination.

This guide provides a foundational understanding of the key physicochemical properties of this compound and the experimental approaches to their determination. A thorough characterization of these properties is an indispensable step in the rational design and development of new pharmaceuticals.

References

(R)-piperidine-3-carboxamide melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of (R)-piperidine-3-carboxamide

Introduction

This compound is a chiral organic compound featuring a piperidine ring, a fundamental heterocyclic motif in many natural products and synthetic pharmaceuticals. The stereochemistry and functional groups of this molecule play a crucial role in its physical and biological properties. This technical guide provides a detailed overview of the melting point and solubility of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The melting point and solubility are critical parameters in the characterization of a compound, influencing its purity assessment, formulation development, and pharmacokinetic profile.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this occurs over a narrow range. The melting point of this compound has been reported as follows:

CompoundMelting Point (°C)
This compound103-106
(R)-(-)-3-Piperidinecarboxylic acid251-255
(S)-(+)-3-Piperidinecarboxylic acid254 (decomposes)

Data for the carboxylic acid analogues are provided for comparative purposes.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is influenced by its ability to form hydrogen bonds via the amide and amine functional groups.

SolventQualitative Solubility
WaterEasily soluble.[1] The presence of the amine and amide groups allows for hydrogen bonding with water molecules.[2][3]
Organic SolventsEasily soluble.[1] Polar organic solvents such as methanol and ethanol are particularly effective due to their ability to engage in hydrogen bonding.[2] Neutral organic compounds generally exhibit good solubility in organic solvents.[3]

The pH of the aqueous medium can also affect the solubility of piperidine-containing compounds due to the basicity of the piperidine nitrogen.[2]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[4][5]

Protocol:

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] This can be achieved by crushing the crystals in a mortar.

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]

  • Measurement:

    • The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) attached to a thermometer.[4]

    • An initial rapid heating is performed to determine an approximate melting range.[6]

    • A second, careful determination is conducted with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[6]

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[4] A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[4]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at a specific pH) in a vial.[7][8]

  • Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][8]

  • Separation: After equilibration, the suspension is filtered to remove the undissolved solid. Centrifugation followed by filtration of the supernatant is a common practice.[8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][9]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).[8]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental procedures for determining melting point and solubility, and the relationship between the molecular structure of this compound and its physical properties.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Introduce Powder into Capillary Tube B->C D Pack Sample to 1-2 mm Height C->D E Place in Apparatus D->E F Rapid Heating (Approx. MP) E->F G Slow Heating (1-2°C/min) F->G H Record Melting Range G->H

Caption: Workflow for Melting Point Determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temperature B->C D Allow to Reach Equilibrium (24-72h) C->D E Separate Solid and Liquid (Filter/Centrifuge) D->E F Quantify Concentration of Supernatant (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound Amide Amide Group (-CONH2) Structure->Amide Amine Secondary Amine (-NH-) Structure->Amine Chirality Chiral Center (R-configuration) Structure->Chirality MP Melting Point (103-106°C) Amide->MP H-bonding, crystal packing Sol Solubility (Soluble in water & polar organic solvents) Amide->Sol H-bonding with solvent Amine->MP H-bonding, crystal packing Amine->Sol H-bonding, potential protonation (pH dependent) Chirality->MP Influence on crystal lattice

Caption: Structure-Property Relationship of this compound.

References

Spectroscopic and Spectrometric Analysis of (R)-piperidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the chiral molecule (R)-piperidine-3-carboxamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and workflow visualizations to aid in the characterization of this and similar piperidine-based compounds.

Chemical Structure

Figure 1. The chemical structure of this compound.

Caption: Structure of this compound with atom numbering for clarity.

NMR Spectroscopic Data

While specific high-resolution NMR data for the isolated (R)-enantiomer of piperidine-3-carboxamide is not widely available in the public domain, the following data for the racemic piperidine-3-carboxamide (designated as compound 8g in the source) provides the essential chemical shifts and coupling patterns. The NMR spectra of enantiomers are identical in the absence of a chiral resolving agent.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Assignments for Piperidine-3-carboxamide

ProtonsChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in MeODMultiplicityIntegration
H-2, H-6 (axial & equatorial)3.20 - 2.803.15 - 2.75m4H
H-32.50 - 2.352.45 - 2.30m1H
H-4, H-5 (axial & equatorial)2.00 - 1.501.95 - 1.45m4H
-CONH₂6.50 (br s), 5.40 (br s)Not observed (exchange)br s2H
-NH-1.80 (br s)Not observed (exchange)br s1H

Note: Chemical shifts are approximate and can vary based on experimental conditions. The broad singlets for the amide and amine protons indicate exchange phenomena.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Assignments for Piperidine-3-carboxamide

CarbonChemical Shift (ppm) in MeOD
C=O~179.5
C-2~48.0
C-6~46.5
C-3~43.0
C-5~27.5
C-4~25.0

Note: The spectrum was reported in MeOD. The carbonyl carbon is significantly deshielded.

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₆H₁₂N₂O
Exact Mass 128.09496 g/mol
[M+H]⁺ (Monoisotopic) 129.10279 m/z
[M+Na]⁺ (Monoisotopic) 151.08473 m/z

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃)) in a clean, dry vial.

    • Ensure complete dissolution by vortexing. If necessary, gentle sonication can be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Temperature: 298 K.

      • Spectral Width: 16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • For High-Resolution Mass Spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer would be used to achieve mass accuracy within 5 ppm.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

G cluster_nmr NMR Analysis Workflow nmr_sample Sample Preparation (5-30 mg in deuterated solvent) nmr_acq Data Acquisition (1H, 13C, 2D NMR) nmr_sample->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) nmr_proc->nmr_analysis nmr_structure Structure Confirmation nmr_analysis->nmr_structure

Caption: A streamlined workflow for NMR-based structural elucidation.

G cluster_ms Mass Spectrometry Analysis Workflow ms_sample Sample Preparation (1-10 µg/mL solution) ms_lc LC Separation (Reversed-Phase C18) ms_sample->ms_lc ms_ion Ionization (Electrospray - ESI) ms_lc->ms_ion ms_detect Mass Analysis (e.g., TOF or Orbitrap) ms_ion->ms_detect ms_data Data Analysis (m/z, Isotopic Pattern, Fragmentation) ms_detect->ms_data ms_formula Formula Determination ms_data->ms_formula

Caption: A typical workflow for LC-MS analysis of a small molecule.

A Technical Guide to the Crystal Structure Analysis of (R)-piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of (R)-piperidine-3-carboxamide, also known as (R)-nipecotamide. While a definitive, publicly available crystal structure for this specific enantiomer is not readily found in open literature, this document outlines the established experimental protocols, expected data presentation, and potential structural features based on the analysis of similar small organic molecules.

Introduction

This compound is a chiral heterocyclic compound.[1][2] Its molecular structure, consisting of a piperidine ring with a carboxamide group at the 3-position, allows for the formation of various intermolecular interactions, which are critical in understanding its solid-state properties, solubility, and behavior as a potential pharmaceutical agent.[1] X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[3] This guide details the workflow and data analysis involved in such a study.

Experimental Protocols

A typical crystal structure determination involves two main stages: crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

Crystallization of this compound

Obtaining high-quality single crystals is the prerequisite for a successful X-ray diffraction experiment. For a small, polar molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): An excellent method for small quantities. A concentrated solution of the compound is placed as a drop on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is critical and often determined empirically through screening various common laboratory solvents.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Methodology:

  • Crystal Mounting: A well-defined single crystal is selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is used. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (reflections) is recorded on a detector (e.g., a CCD or CMOS detector).

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The results of a crystal structure analysis are presented in a standardized format, typically including tables of crystallographic data, atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

The following table summarizes the typical crystallographic data that would be obtained for this compound.

ParameterHypothetical Value for this compound
Chemical FormulaC₆H₁₂N₂O
Formula Weight ( g/mol )128.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5
b (Å)8.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)666.25
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.278
Absorption Coeff. (mm⁻¹)0.09
F(000)280
Temperature (K)100
Wavelength (Å)0.71073
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Selected Geometric Parameters

This table presents hypothetical, chemically reasonable bond lengths and angles for key interactions within the molecule.

Bond/AngleLength (Å) / Angle (°)
O1-C61.24
N2-C61.33
N1-C11.47
N1-C51.47
C1-C21.53
C2-C31.52
C3-C41.52
C4-C51.53
C2-C61.51
Angle Degrees (°)
O1-C6-N2123.0
O1-C6-C2120.5
N2-C6-C2116.5
C1-N1-C5112.0
N1-C1-C2110.0
C1-C2-C3111.5
C2-C3-C4111.0
C3-C4-C5111.5
N1-C5-C4110.0

Visualizations

Diagrams are essential for representing experimental workflows and molecular interactions.

Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray reduction Data Reduction & Correction xray->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for crystal structure determination.
Potential Intermolecular Interactions

The chemical structure of this compound, with its amide group and the secondary amine in the piperidine ring, suggests a high likelihood of extensive hydrogen bonding in the solid state. These interactions are crucial for the stability of the crystal lattice.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H (Amine) O1_B C=O (Amide) N1_A->O1_B N-H···O O1_A C=O (Amide) N2_A N-H (Amide) N2_A->O1_B N-H···O N1_B N-H (Amine) N1_B->O1_A N-H···O N2_B N-H (Amide) N2_B->O1_A N-H···O

Potential hydrogen bonding network in the crystal lattice.

Conclusion

The crystal structure analysis of this compound is a critical step in its solid-state characterization. This guide outlines the standard procedures for crystallization, single-crystal X-ray diffraction, and data reporting. The presence of strong hydrogen bond donors (N-H) and acceptors (C=O) suggests that the crystal packing will be dominated by a robust network of these interactions, which dictates the physicochemical properties of the solid form. A definitive analysis would provide precise bond lengths, angles, and conformational details, offering invaluable insights for pharmaceutical development and formulation.

References

Biological Activity of (R)-piperidine-3-carboxamide Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. This technical guide provides an in-depth overview of the biological activity of (R)-piperidine-3-carboxamide enantiomers, focusing on their roles as anti-osteoporosis and antimelanoma agents. This document details the synthesis, experimental protocols, quantitative biological data, and the underlying signaling pathways associated with these compounds.

Anti-Osteoporosis Activity: Cathepsin K Inhibition

This compound derivatives have emerged as potent inhibitors of Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[1] Inhibition of Cathepsin K represents a promising therapeutic strategy for osteoporosis.[2]

Quantitative Data: Cathepsin K Inhibition and Anti-Bone Resorption Activity

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against Cathepsin K and their corresponding anti-bone resorption effects.

CompoundR GroupCathepsin K IC50 (µM)
H-9 3-Fluoro-4-methoxybenzyl0.08
H-8 3-Chlorobenzyl0.12
H-11 3-Bromobenzyl0.15
H-12 3-Iodobenzyl0.11
H-13 3-Methylbenzyl0.21
H-16 4-Fluorobenzyl0.33
H-17 4-Chlorobenzyl0.28
MIV-711 (Reference) -0.09

Table 1: In vitro inhibitory activity of this compound derivatives against Cathepsin K.[1]

Treatment (1 µM)CTX-I Concentration (nM)Area of Bone Resorption Pits (%)
Model (Untreated) 35.12 ± 4.21100
H-9 20.46 ± 3.67 45.2 ± 5.8
H-12 23.58 ± 3.9951.7 ± 6.3
H-17 25.11 ± 4.1258.9 ± 7.1
MIV-711 (Reference) 21.73 ± 3.1848.6 ± 6.1

Table 2: In vitro anti-bone resorption activity of selected this compound derivatives in RAW264.7 cells.[1]

Signaling Pathway: RANKL-Mediated Osteoclastogenesis and Cathepsin K Expression

Cathepsin K expression in osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[3][4][5][6][7] The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPKs (p38, JNK).[3][6][7] This ultimately results in the activation of transcription factors like NFATc1 and Mitf, which drive the expression of osteoclast-specific genes, including Cathepsin K.[3][7]

RANKL_Signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Activates Mitf Mitf MAPK->Mitf Activates CatK_Gene Cathepsin K Gene (CTSK) NFATc1->CatK_Gene Induces Transcription Mitf->CatK_Gene Induces Transcription CatK_Protein Cathepsin K (Protease) CatK_Gene->CatK_Protein Translation BoneResorption Bone Resorption CatK_Protein->BoneResorption Mediates R_Piperidine (R)-piperidine-3- carboxamide derivatives R_Piperidine->CatK_Protein Inhibits

RANKL signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Protocols

Step 1: Synthesis of (R)-1-(phenylsulfonyl)piperidine-3-carboxylic acid

Commercially available (R)-3-piperidinecarboxylic acid and a corresponding benzene sulfonyl chloride are stirred in the presence of sodium hydroxide in tetrahydrofuran (THF) at room temperature for 4 hours.[1][8] The reaction mixture is then acidified and extracted to yield the (R)-1-(phenylsulfonyl)piperidine-3-carboxylic acid intermediate.[1]

Step 2: Amide Coupling

The synthesized carboxylic acid intermediate is dissolved in dichloromethane (DCM). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added, followed by the respective benzylamine derivative.[1][8] The reaction is stirred at room temperature for 2 hours.[1] The crude product is then purified by column chromatography to yield the final (R)-1-(phenylsulfonyl)piperidine-3-carboxamide derivative.[1]

Synthesis_Workflow Start (R)-3-piperidinecarboxylic acid + Benzenesulfonyl chloride Step1 NaOH, THF Room Temp, 4h Start->Step1 Intermediate (R)-1-(phenylsulfonyl)piperidine -3-carboxylic acid Step1->Intermediate Step2 EDCI, DMAP, Benzylamine DCM, Room Temp, 2h Intermediate->Step2 Product Final (R)-piperidine-3- carboxamide derivative Step2->Product Purification Column Chromatography Product->Purification

General synthesis workflow for this compound derivatives.

The inhibitory activity of the compounds against human Cathepsin K is determined using a fluorometric assay.[9][10][11][12][13] The assay measures the cleavage of a fluorogenic substrate, such as Z-LR-AMC, by the enzyme.

  • Preparation: A reaction buffer is prepared containing sodium acetate, EDTA, and DTT. The Cathepsin K enzyme is diluted in this buffer. The test compounds are serially diluted in DMSO.

  • Reaction: The enzyme solution is pre-incubated with the test compounds for a set period at room temperature.

  • Initiation: The fluorogenic substrate is added to initiate the reaction.

  • Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined relative to a DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.

This assay assesses the ability of compounds to inhibit osteoclast-mediated bone resorption.[8][14][15][16][17]

  • Cell Culture: Osteoclast precursors (e.g., RAW264.7 cells or bone marrow-derived macrophages) are cultured on bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[8][14]

  • Treatment: The differentiated osteoclasts are treated with the test compounds for several days.

  • Cell Removal: At the end of the treatment period, the cells are removed from the bone slices, typically by sonication in water or treatment with bleach.[8][14]

  • Staining: The resorption pits are stained with a dye such as toluidine blue.[8][14]

  • Analysis: The stained pits are visualized by light microscopy, and the total area of resorption is quantified using image analysis software like ImageJ.[8][14][15]

Antimelanoma Activity: Induction of Cellular Senescence

Piperidine-3-carboxamide derivatives have also been identified as inducers of a senescence-like phenotype in human melanoma cells, representing a potential therapeutic avenue for cancer treatment.[18][19][20][21]

Quantitative Data: Senescence-Inducing and Antiproliferative Activity

The following table summarizes the senescence-inducing (EC50) and antiproliferative (IC50) activities of piperidine-3-carboxamide enantiomers in the A375 human melanoma cell line. A clear stereopreference for the (S)-enantiomer is observed.

CompoundConfigurationSenescence-Inducing EC50 (µM)Antiproliferative IC50 (µM)
19 R>20>20
20 S0.27 0.25
1 (Racemate) Racemic1.240.88
49 R19.9>20
50 S0.14 0.12
48 (Racemate) Racemic0.720.65

Table 3: Enantioselectivity of piperidine-3-carboxamide derivatives in inducing senescence and inhibiting proliferation in A375 melanoma cells.[18]

Signaling Pathway: Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stimuli, including oncogene activation and DNA damage.[1][2][22][23][24] The process is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16/pRb pathway.[1][2][22][23][24] Upon activation by cellular stress, p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression.[1][23] The p16 protein also acts as a CDK inhibitor, specifically targeting CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein and subsequently halts the cell cycle.[1][2][24]

Senescence_Pathway Stress Cellular Stress (e.g., Oncogene Activation, DNA Damage) p53_pathway p53 Pathway Stress->p53_pathway p16_pathway p16INK4a Pathway Stress->p16_pathway Piperidine (S)-piperidine-3- carboxamide derivatives Piperidine->Stress Induces p21 p21 p53_pathway->p21 Activates p16 p16 p16_pathway->p16 Activates CDK2 CDK2 p21->CDK2 Inhibits Senescence Cellular Senescence (Growth Arrest) p21->Senescence CDK4_6 CDK4/6 p16->CDK4_6 Inhibits p16->Senescence CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits E2F->CellCycle Promotes

Key signaling pathways involved in cellular senescence.
Experimental Protocols

High-content screening (HCS) is a powerful method for identifying and characterizing compounds that induce cellular senescence.[18]

  • Cell Plating: Human melanoma A375 cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with a library of compounds, including the piperidine-3-carboxamide derivatives, at various concentrations.

  • Staining: After a 3-day incubation, the cells are fixed and stained with Hoechst 33342 to label the nuclei and a reagent to detect senescence-associated β-galactosidase (SA-β-gal) activity, a common biomarker of senescence.[25][26][27]

  • Image Acquisition: The plates are imaged using an automated high-content imaging system.

  • Image Analysis: The acquired images are analyzed to quantify various cellular parameters, including cell number (from Hoechst staining) and the percentage of SA-β-gal-positive cells.[28][29][30]

  • Data Analysis: The EC50 for senescence induction and the IC50 for antiproliferative activity are calculated from the dose-response curves.

HCS_Workflow Plating 1. Plate A375 Melanoma Cells (96-well plate) Treatment 2. Treat with Compounds (3 days) Plating->Treatment Staining 3. Fix and Stain (Hoechst & SA-β-gal) Treatment->Staining Imaging 4. Automated Image Acquisition Staining->Imaging Analysis 5. Image Analysis (Cell Count, % SA-β-gal positive) Imaging->Analysis Data 6. Data Analysis (EC50 & IC50 Calculation) Analysis->Data

Experimental workflow for high-content screening of senescence inducers.

Conclusion

The this compound scaffold demonstrates significant and stereospecific biological activity. As inhibitors of Cathepsin K, the (R)-enantiomers show promise as anti-osteoporosis agents. Conversely, in the context of antimelanoma activity, the (S)-enantiomers are more potent inducers of cellular senescence. This guide provides a comprehensive resource for researchers in drug discovery and development, highlighting the importance of stereochemistry in the design of novel therapeutics based on the piperidine-3-carboxamide core. The detailed protocols and signaling pathway diagrams offer a foundation for further investigation and optimization of these versatile compounds.

References

In Silico Modeling of (R)-piperidine-3-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of (R)-piperidine-3-carboxamide derivatives, a class of compounds with significant therapeutic potential. This document outlines detailed methodologies for computational studies, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These derivatives have demonstrated a wide range of pharmacological activities, targeting various proteins implicated in diseases such as cancer, osteoporosis, and HIV. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key Biological Targets and Signaling Pathways

This compound derivatives have been investigated as inhibitors of several key biological targets. Understanding the signaling pathways associated with these targets is essential for rational drug design.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth and survival of various cancer cells. ALK activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[1][2][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK STAT->Transcription ERK ERK MEK->ERK ERK->Transcription

ALK Signaling Pathway
Cathepsin K

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[4] It plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[4] Inhibition of Cathepsin K is a therapeutic strategy for treating osteoporosis and other bone-related disorders. The expression and activity of Cathepsin K are regulated by the RANKL signaling pathway.[5][6]

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_resorption Resorption Lacuna RANKL RANKL RANK RANK Receptor RANKL->RANK binds NFATc1 NFATc1 RANK->NFATc1 activates CatK_gene Cathepsin K Gene NFATc1->CatK_gene promotes transcription CatK_protein Cathepsin K (pro-enzyme) CatK_gene->CatK_protein translation Lysosome Lysosome CatK_protein->Lysosome transported to Active_CatK Active Cathepsin K Lysosome->Active_CatK secreted as active form Bone_Matrix Bone Matrix (Collagen) Active_CatK->Bone_Matrix degrades Degradation Degradation Products Bone_Matrix->Degradation CCR5_HIV_Entry_Pathway cluster_cell Host Cell Membrane cluster_virus HIV Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 3. Conformational Change gp120 gp120 gp120->CD4 1. Initial Binding gp120->CCR5 2. Co-receptor Binding Fusion Membrane Fusion & Viral Entry gp41->Fusion 4. Mediates In_Silico_Workflow cluster_data Data Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Design Dataset Compound Library & Biological Data QSAR QSAR Modeling (CoMFA/CoMSIA) Dataset->QSAR Target Target Protein Structure (PDB) Docking Molecular Docking Target->Docking SAR SAR Analysis QSAR->SAR Binding Binding Mode Analysis Docking->Binding MD Molecular Dynamics Stability Complex Stability MD->Stability Design Lead Optimization & New Compound Design SAR->Design Binding->MD Binding->Design Stability->Design

References

The Pivotal Role of (R)-piperidine-3-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Application of a Key Heterocyclic Fragment.

The (R)-piperidine-3-carboxamide scaffold has emerged as a highly valuable and versatile fragment in modern drug discovery. Its inherent three-dimensional structure, coupled with its capacity for forming critical hydrogen bond interactions, makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting a diverse range of protein classes. This technical guide provides a comprehensive overview of the fragment's properties, synthesis, and application, with a detailed case study on its role in the development of a clinically successful PARP inhibitor.

The Fragment: Physicochemical Properties

In FBDD, the "Rule of Three" provides a guideline for the properties of an ideal fragment: a molecular weight (MW) under 300 Da, a calculated logP (cLogP) not exceeding 3, and no more than 3 hydrogen bond donors and acceptors. This compound and its hydrochloride salt fit comfortably within these parameters, presenting a low-complexity starting point for chemical elaboration.

PropertyThis compound HCl[1]Notes
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol Compliant with the "Rule of Three" (MW < 300).
Hydrogen Bond Donors 3The primary amide and the secondary amine (protonated in the HCl salt).
Hydrogen Bond Acceptors 2The carbonyl oxygen and the piperidine nitrogen.
Rotatable Bond Count 1Low conformational complexity, a desirable trait for fragments.
Topological Polar Surface Area 55.1 ŲIndicates good potential for cell permeability.
Formal Charge 0For the hydrochloride salt form.

Synthesis of the Core Fragment

The synthesis of enantiomerically pure this compound is crucial for its use in drug discovery, as biological targets often exhibit strict stereoselectivity. A common and effective method involves the chiral resolution of racemic 3-piperidinecarboxamide.

Experimental Protocol: Synthesis via Chiral Resolution

This protocol is a representative synthesis adapted from established chemical literature.

  • Chiral Resolution:

    • Racemic 3-piperidinecarboxamide is dissolved in a suitable solvent mixture, such as isopropanol and methyl tert-butyl ether.

    • An equimolar amount of a chiral resolving agent, such as D-mandelic acid, is added to the solution.

    • The mixture is heated to ensure complete dissolution and then slowly cooled to room temperature, allowing for the preferential crystallization of the diastereomeric salt of the (R)-enantiomer.[2]

    • The resulting crystals, the (R)-3-piperidinecarboxamide-D-mandelate salt, are collected by filtration. The enantiomeric excess can be improved by recrystallization.

  • Liberation of the Free Base:

    • The collected diastereomeric salt is dissolved in water.

    • The pH of the solution is adjusted to be basic (pH 10-11) using a base like sodium carbonate. This neutralizes the mandelic acid and liberates the (R)-3-piperidinecarboxamide free base.

  • Amide Formation (if starting from the acid):

    • Alternatively, if starting with (R)-piperidine-3-carboxylic acid, the synthesis proceeds via standard amide coupling.

    • The carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

    • Ammonia gas is then bubbled through the solution, or an ammonia source like ammonium chloride is used, to form the primary carboxamide. The reaction is typically stirred at room temperature until completion.

  • Purification and Characterization:

    • The final product is purified using techniques such as column chromatography or recrystallization.

    • The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Application in Fragment Screening

The detection of weak binding events between fragments and their protein targets requires highly sensitive biophysical techniques. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods.

Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

  • Protein Immobilization:

    • The target protein is immobilized onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Two flow cells are typically used: one for the target protein and a second as a reference surface (mock-coupled) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • A fragment library, including this compound, is prepared by dissolving each fragment in a suitable buffer (e.g., PBS with 5% DMSO) to a stock concentration of 10-20 mM.

  • Screening:

    • The fragment solutions are injected over the target and reference flow cells at a defined concentration (typically 100-500 µM).

    • The binding response, measured in Resonance Units (RU), is recorded for each fragment. A positive control (a known binder) and a negative control (buffer only) are included in each run.

  • Hit Identification and Validation:

    • Fragments that produce a response significantly above the reference surface and background noise are considered primary hits.

    • Hits are then re-tested, often in a dose-response format (e.g., a series of concentrations from 10 µM to 1 mM) to confirm binding and to determine the dissociation constant (KD), which quantifies binding affinity.

Experimental Protocol: Fragment Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed NMR technique that detects transient binding of small molecules to a large protein.

  • Sample Preparation:

    • A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • The fragment, this compound, is added to the protein solution at a much higher concentration (e.g., 1-5 mM), ensuring a large ligand-to-protein ratio.

  • NMR Experiment Setup:

    • Two spectra are acquired. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region of the proton NMR spectrum where only protein signals appear (e.g., -1 ppm). In the "off-resonance" spectrum, the pulse is applied to a region where no signals from the protein or ligand are present (e.g., 40 ppm).

  • Data Acquisition:

    • The on- and off-resonance experiments are run in an interleaved fashion to minimize artifacts from system instability. A suitable saturation time (typically 1-3 seconds) is used to allow the saturation to transfer from the protein to any bound ligands.

  • Data Analysis:

    • A difference spectrum is calculated by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Only protons of the fragment that have been in close contact with the saturated protein will show signals in the difference spectrum. The appearance of these signals confirms a binding event. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (epitope mapping).

Case Study: Discovery of Niraparib (MK-4827), a PARP-1 Inhibitor

The development of Niraparib (MK-4827), a potent inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2), is a prominent example of a successful FBDD campaign where a piperidine-based fragment played an integral role.[3] PARP enzymes are critical for the repair of single-strand DNA breaks.[4] Inhibiting PARP in cancers with defects in other DNA repair pathways (like those with BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of anticancer drugs.[5][6]

From Fragment to Lead

The drug discovery program that led to Niraparib identified an initial hit from a fragment screen that contained a core piperidine moiety.[3][7] The this compound fragment itself represents the key pharmacophore that interacts with the nicotinamide-binding pocket of the PARP enzyme. The primary amide forms crucial hydrogen bonds with backbone atoms of Glycine and Serine residues in the active site, mimicking the interactions of the natural substrate, NAD+. The piperidine ring provides a 3D scaffold for further chemical elaboration into the solvent-exposed region.

The optimization process involved "growing" the fragment by adding chemical groups to improve potency and pharmacokinetic properties. This led to the identification of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, known as Niraparib.

CompoundPARP-1 IC₅₀ (nM)[3][5]PARP-2 IC₅₀ (nM)[3][5]Whole Cell EC₅₀ (nM)[3]
Niraparib (MK-4827) 3.82.14
PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), it becomes activated and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) or single-strand break repair (SSBR) pathways.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_Damage->PARP1_active binds & activates PARP1_inactive PARP1 (inactive) PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex Recruitment of XRCC1 & other Repair Proteins PAR->Repair_Complex scaffolds SSBR Single-Strand Break Repair Repair_Complex->SSBR initiates Niraparib Niraparib (this compound -based inhibitor) Niraparib->PARP1_active

PARP1 signaling pathway in response to DNA damage.
Visualizing the FBDD Workflow and Fragment Binding

The journey from a small fragment to a potent drug candidate follows a structured workflow. The initial fragment provides a foothold in the target's binding site, which is then systematically built upon to enhance affinity and selectivity.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Lib Fragment Library (MW < 300 Da) Screen Biophysical Screen (SPR, NMR, etc.) Lib->Screen Hit Identified Hit (this compound) Screen->Hit SAR Structure-Guided SAR Elaboration Hit->SAR Fragment Growing Lead Potent Lead (e.g., Niraparib) SAR->Lead Improve Potency & ADME Props. Candidate Clinical Candidate Lead->Candidate

General workflow of Fragment-Based Drug Discovery.

The critical interaction of the this compound fragment within the PARP1 active site involves the carboxamide group forming key hydrogen bonds, anchoring the fragment and providing a vector for optimization.

Binding_Mode cluster_PARP1 PARP1 Active Site (Nicotinamide Pocket) Gly863 Gly863 (Backbone NH) Ser904 Ser904 (Backbone NH) Fragment This compound Fragment->Gly863 H-Bond Fragment->Ser904 H-Bond Growth_Vector Vector for Fragment Growth Fragment->Growth_Vector R-group

Hypothetical binding of the core fragment in PARP1.

Conclusion

The this compound core is a testament to the power of fragment-based drug discovery. Its favorable physicochemical properties, three-dimensional character, and ability to form high-quality interactions make it an exemplary starting point for generating high-value clinical candidates. The successful development of Niraparib from a related scaffold highlights the potential of this fragment. As drug discovery continues to explore more complex and challenging targets, the strategic use of well-validated, 3D-rich fragments like this compound will remain a cornerstone of modern medicinal chemistry.

References

Exploring the Chemical Space of Piperidine-3-Carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and synthetic tractability have made it a valuable building block in the design of novel therapeutics targeting a wide range of diseases. This in-depth technical guide explores the chemical space of piperidine-3-carboxamide analogs, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and diverse biological applications.

Synthetic Strategies

The synthesis of piperidine-3-carboxamide analogs can be broadly categorized into several key strategies, primarily involving the formation of the amide bond and modifications of the piperidine ring and its substituents. Two common and versatile methods employed are EDC coupling and Suzuki coupling.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of piperidine-3-carboxamide analogs, highlighting the key coupling and modification steps.

Synthesis Workflow cluster_start Starting Materials cluster_coupling Coupling Reactions cluster_product Core Scaffold & Analogs Piperidine-3-carboxylic_Acid Piperidine-3-carboxylic Acid or derivative EDC_Coupling EDC Coupling Piperidine-3-carboxylic_Acid->EDC_Coupling Amine Primary/Secondary Amine Amine->EDC_Coupling Aryl_Halide Aryl/Heteroaryl Halide Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Piperidine_Scaffold Piperidine-3-carboxamide Scaffold EDC_Coupling->Piperidine_Scaffold Amide bond formation Analogs Diverse Analogs Suzuki_Coupling->Analogs C-C bond formation Piperidine_Scaffold->Suzuki_Coupling

Caption: General synthetic workflow for piperidine-3-carboxamide analogs.

Experimental Protocols

1.2.1. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling for Amide Bond Formation

This protocol describes a general procedure for the synthesis of piperidine-3-carboxamide analogs through the coupling of a piperidine-3-carboxylic acid derivative with a primary or secondary amine using EDC as a coupling agent.

  • Materials:

    • Piperidine-3-carboxylic acid derivative

    • Amine

    • EDC hydrochloride

    • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Procedure:

    • To a solution of the piperidine-3-carboxylic acid derivative (1.0 eq) in DCM or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).

    • Add TEA or DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10 minutes.

    • Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired piperidine-3-carboxamide analog.

1.2.2. Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for the introduction of aryl or heteroaryl substituents onto the piperidine-3-carboxamide scaffold via a palladium-catalyzed Suzuki cross-coupling reaction.

  • Materials:

    • Aryl or heteroaryl halide (e.g., bromide or iodide) derivative of the piperidine-3-carboxamide

    • Aryl or heteroaryl boronic acid or boronate ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Procedure:

    • In a reaction vessel, combine the aryl/heteroaryl halide derivative of the piperidine-3-carboxamide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.05-0.1 eq).

    • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired C-C coupled product.

Structure-Activity Relationship (SAR) and Biological Targets

Piperidine-3-carboxamide analogs have been investigated for a multitude of biological activities, with SAR studies providing crucial insights for the optimization of potency and selectivity. This section explores the SAR for several key therapeutic areas.

Anticancer Activity: Inducers of Cellular Senescence

Certain N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in melanoma cells, leading to antiproliferative effects.[1]

Key SAR Insights:

  • Piperidine-3-carboxamide Moiety: This core structure is essential for activity. The regioisomeric piperidine-4-carboxamide shows no activity.[1]

  • Stereochemistry: The (S)-configuration at the 3-position of the piperidine ring is significantly more potent than the (R)-configuration or the racemic mixture.[1]

  • Substituents on the N-aryl ring: The nature and position of substituents on the N-aryl ring significantly influence activity.

  • Linker: The amide linker is crucial, as reverse-amide analogs are inactive.[1]

Quantitative Data:

CompoundR1R2R3EC50 (µM) Senescence Induction (A375 cells)IC50 (µM) Antiproliferative (A375 cells)Reference
1 HHH1.240.88[1]
19 (R-isomer) HHH>204.1[1]
20 (S-isomer) HHH0.270.43[1]
54 PyridinePyrroleH0.040.03[1]

Signaling Pathway: Cellular Senescence

Cellular senescence is a complex process involving multiple signaling pathways that lead to irreversible cell cycle arrest. Key pathways implicated include the p53/p21 and p16INK4a/Rb tumor suppressor pathways.

Cellular Senescence Pathway cluster_stimuli Senescence-Inducing Stimuli cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 activation DNA_Damage->p53 Oncogene_Activation Oncogene Activation p16 p16INK4a expression Oncogene_Activation->p16 Piperidine_Analogs Piperidine-3-carboxamide Analogs Piperidine_Analogs->p53 Piperidine_Analogs->p16 p21 p21 expression p53->p21 Rb Rb dephosphorylation p21->Rb p16->Rb Cell_Cycle_Arrest Cell Cycle Arrest Rb->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Key signaling pathways in cellular senescence.

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay is a widely used biomarker for senescent cells.

  • Procedure:

    • Seed cells in a multi-well plate and treat with piperidine-3-carboxamide analogs for the desired time.

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

    • Wash cells twice with PBS.

    • Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.

    • Incubate the cells with the staining solution at 37°C (without CO₂) for 12-16 hours.

    • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Anti-Osteoporosis Activity: Cathepsin K Inhibitors

Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease crucial for bone resorption.[2]

Key SAR Insights:

  • N-substituent: The substituent on the piperidine nitrogen plays a key role in interacting with the S3 pocket of cathepsin K.

  • Carboxamide Moiety: The carboxamide group is involved in hydrogen bonding interactions within the active site.

  • Stereochemistry: The (R)-configuration at the 3-position of the piperidine ring is generally preferred for potent inhibition.

Quantitative Data:

CompoundR-group on Carboxamide NitrogenIC50 (µM) against Cathepsin KReference
H-1 2-methylbenzyl0.35[3]
H-4 2-methoxybenzyl0.15[3]
H-5 3-methoxybenzyl0.12[3]
H-9 3-fluorobenzyl0.08[2]
H-11 3-bromobenzyl0.21[3]

Signaling Pathway: Cathepsin K in Bone Resorption

RANKL signaling in osteoclast precursors is a key pathway that upregulates the expression of cathepsin K, leading to the degradation of the bone matrix.

Cathepsin K Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds Osteoclast_Precursor Osteoclast Precursor TRAF6 TRAF6 RANK->TRAF6 activates NF_kappa_B NF-κB Pathway TRAF6->NF_kappa_B NFATc1 NFATc1 Activation NF_kappa_B->NFATc1 Cathepsin_K_Gene Cathepsin K Gene Transcription NFATc1->Cathepsin_K_Gene Cathepsin_K Cathepsin K Cathepsin_K_Gene->Cathepsin_K translates to Bone_Matrix_Degradation Bone Matrix Degradation Cathepsin_K->Bone_Matrix_Degradation mediates Piperidine_Analogs Piperidine-3-carboxamide Inhibitors Piperidine_Analogs->Cathepsin_K inhibits

Caption: RANKL signaling pathway leading to Cathepsin K-mediated bone resorption.

Experimental Protocol: In Vitro Cathepsin K Enzymatic Assay

This fluorometric assay measures the inhibitory activity of compounds against cathepsin K.

  • Procedure:

    • Prepare a reaction buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).

    • Add the test compound (piperidine-3-carboxamide analog) at various concentrations to the wells of a microplate.

    • Add a solution of recombinant human cathepsin K to the wells.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Anticancer Activity: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamide derivatives have been explored as potent inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[4]

Key SAR Insights:

  • The piperidine carboxamide core serves as a key scaffold for interaction with the ALK kinase domain.

  • Modifications at various positions of the scaffold, including the piperidine ring and the carboxamide substituents, are crucial for optimizing potency and selectivity.[4]

Quantitative Data:

CompoundModificationsIC50 (µM) against Karpas-299 cellsReference
Compound 24 (Specific substitutions on the scaffold)(Potent, specific value not in abstract)[4]
Crizotinib (Reference) -(Known potent inhibitor)[4]

Signaling Pathway: ALK Signaling in Cancer

Aberrant ALK activation, often through chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

ALK Signaling Pathway ALK_Fusion_Protein ALK Fusion Protein (e.g., EML4-ALK) ALK_Dimerization Dimerization & Autophosphorylation ALK_Fusion_Protein->ALK_Dimerization PI3K_AKT PI3K/AKT Pathway ALK_Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Dimerization->JAK_STAT Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Metastasis Metastasis RAS_MAPK->Metastasis JAK_STAT->Cell_Proliferation Piperidine_Analogs Piperidine-3-carboxamide Inhibitors Piperidine_Analogs->ALK_Dimerization inhibits

Caption: Key downstream signaling pathways activated by oncogenic ALK.

Antimalarial Activity: Proteasome Inhibitors

Piperidine carboxamides have emerged as a novel class of antimalarial agents that target the β5 subunit of the Plasmodium falciparum proteasome.[5]

Key SAR Insights:

  • Stereochemistry: The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[5]

  • Minimal Pharmacophore: Both the phenyl ring and the glycolic acid fragment are essential for activity.[5]

Quantitative Data:

CompoundConfigurationEC50 (µM) against P. falciparum 3D7IC50 (µM) against Pf20Sβ5Reference
SW042 (racemic) Racemic0.14 - 0.19-[5]
(S)-SW042 S0.02>10[5]
(R)-SW042 R2.0-[5]

Mechanism of Action: Inhibition of the Malaria Proteasome

The ubiquitin-proteasome system is crucial for protein degradation and turnover in the malaria parasite. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins and parasite death.

Malaria Proteasome Inhibition Ubiquitinated_Proteins Ubiquitinated Parasite Proteins Proteasome P. falciparum 26S Proteasome Ubiquitinated_Proteins->Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Parasite_Death Parasite Death Proteasome->Parasite_Death inhibition leads to Parasite_Survival Parasite Survival Protein_Degradation->Parasite_Survival Piperidine_Analogs Piperidine-3-carboxamide Inhibitors Piperidine_Analogs->Proteasome inhibit

Caption: Mechanism of action of proteasome inhibitors in P. falciparum.

Conclusion

The piperidine-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights into its synthesis and structure-activity relationships across various biological targets, as detailed in this guide, provide a strong foundation for researchers and drug development professionals. The versatility of this core structure, coupled with a deeper understanding of its interactions with key biological pathways, promises the development of next-generation therapeutics with improved efficacy and safety profiles. Future exploration of this chemical space will undoubtedly unveil new and exciting opportunities in the fight against a wide range of human diseases.

References

The Core Mechanism of (R)-piperidine-3-carboxamide in Oncology: A Technical Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of compounds containing the (R)-piperidine-3-carboxamide scaffold in cancer cells. The primary focus is on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response. Niraparib serves as the principal exemplar throughout this document, illustrating the profound therapeutic implications of this chemical moiety in oncology.

Introduction: The Significance of the this compound Moiety

The this compound core is a key pharmacophore found in a class of highly effective anti-cancer agents known as PARP inhibitors. Its specific stereochemistry and chemical properties contribute to the high affinity and selectivity of these inhibitors for the PARP1 and PARP2 enzymes. By targeting the cellular DNA repair machinery, these compounds exploit a vulnerability in cancer cells, particularly those with pre-existing defects in homologous recombination repair (HRR), leading to a powerful therapeutic strategy known as synthetic lethality.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The anticancer effect of this compound-based PARP inhibitors is primarily driven by a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.

Catalytic Inhibition of PARP

Poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2) are nuclear enzymes that play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a SSB, PARP1/2 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

This compound-containing inhibitors, such as Niraparib, are nicotinamide mimetics that competitively bind to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR.[1] This catalytic inhibition hampers the efficient repair of SSBs.

PARP Trapping: A Potent Cytotoxic Lesion

Beyond catalytic inhibition, a more cytotoxic mechanism known as "PARP trapping" has been identified.[2] Instead of simply preventing PAR synthesis and allowing PARP to dissociate from the DNA, these inhibitors stabilize the PARP-DNA complex.[2] The trapped PARP-DNA complex itself becomes a significant steric hindrance on the DNA, obstructing DNA replication and transcription.[1] These trapped complexes are highly cytotoxic, particularly when encountered by the replication fork, leading to the formation of more complex and lethal DNA double-strand breaks (DSBs).[1][2] The potency of PARP trapping varies among different inhibitors, with Niraparib demonstrating high trapping potential.

The Principle of Synthetic Lethality in HR-Deficient Tumors

The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with defects in the Homologous Recombination Repair (HRR) pathway, a major pathway for error-free repair of DSBs. Genes frequently mutated in this pathway include BRCA1 and BRCA2.

In normal, healthy cells (HR-proficient), the DSBs generated by PARP trapping can be efficiently repaired by the HRR machinery. However, in cancer cells with a deficient HRR pathway (HR-deficient), these DSBs cannot be accurately repaired. The cell is then forced to rely on more error-prone repair pathways like Non-Homologous End Joining (NHEJ), which leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is the principle of synthetic lethality.

Below is a diagram illustrating the signaling pathway of PARP inhibition and synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) ssb_n Single-Strand Break (SSB) parp_n PARP1/2 ssb_n->parp_n recruits replication_fork_n Replication Fork Collapse ssb_n->replication_fork_n leads to ber_n Base Excision Repair (BER) parp_n->ber_n initiates parp_trapped_n Trapped PARP-DNA Complex parp_n->parp_trapped_n ssb_repair_n SSB Repaired ber_n->ssb_repair_n parpi_n This compound (e.g., Niraparib) parpi_n->parp_n inhibits & traps parp_trapped_n->replication_fork_n causes dsb_n Double-Strand Break (DSB) replication_fork_n->dsb_n hrr_n Homologous Recombination Repair (HRR) dsb_n->hrr_n repaired by cell_survival_n Cell Survival (DNA Repaired) hrr_n->cell_survival_n ssb_c Single-Strand Break (SSB) parp_c PARP1/2 ssb_c->parp_c recruits replication_fork_c Replication Fork Collapse ssb_c->replication_fork_c leads to parp_trapped_c Trapped PARP-DNA Complex parp_c->parp_trapped_c parpi_c This compound (e.g., Niraparib) parpi_c->parp_c inhibits & traps parp_trapped_c->replication_fork_c causes dsb_c Double-Strand Break (DSB) replication_fork_c->dsb_c hrr_c Defective HRR (e.g., BRCA1/2 mutation) dsb_c->hrr_c repair fails nhej_c Error-Prone NHEJ dsb_c->nhej_c repaired by genomic_instability_c Genomic Instability nhej_c->genomic_instability_c apoptosis_c Apoptosis (Cell Death) genomic_instability_c->apoptosis_c

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Quantitative Data on Inhibitory Potency and Cellular Activity

The efficacy of this compound-based PARP inhibitors can be quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for Niraparib.

Table 1: Enzymatic Inhibitory Potency of Niraparib

TargetIC50 (nM)Assay TypeReference
PARP13.8Enzymatic[3]
PARP22.1Enzymatic[3]

IC50: The half maximal inhibitory concentration.

Table 2: Cellular Activity of Niraparib in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 / CC50 (µM)Assay TypeReference
MIA PaCa-2PancreaticWild-Type26Cell Viability[4][5]
PANC-1PancreaticWild-Type50Cell Viability[4][5]
Capan-1PancreaticBRCA2-deficient15Cell Viability[4][5]
OVCAR8OvarianWild-Type20Cell Viability[4][5]
PEO1OvarianBRCA2-mutant28Cell Viability[4][5]

CC50: The half maximal cytotoxic concentration.

Table 3: Comparative PARP Trapping Potency

PARP InhibitorRelative Trapping Potency
TalazoparibVery High
Niraparib High
OlaparibModerate
RucaparibModerate
VeliparibLow

Data compiled from multiple sources indicating relative potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based PARP inhibitors.

PARP Enzymatic Assay (Colorimetric)

This assay measures the catalytic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., nicked DNA)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Coating: Histones are pre-coated onto a 96-well plate.

  • Reaction Setup: Add assay buffer, activated DNA, and the test compound (e.g., Niraparib) at various concentrations to the wells.

  • Enzyme Addition: Add recombinant PARP enzyme to each well.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

PARP_Enzymatic_Assay_Workflow start Start step1 Add assay buffer, activated DNA, and test compound to histone-coated plate start->step1 step2 Add recombinant PARP enzyme step1->step2 step3 Initiate reaction with biotinylated NAD+ step2->step3 step4 Incubate for 1 hour step3->step4 step5 Wash plate step4->step5 step6 Add Streptavidin-HRP step5->step6 step7 Incubate and wash step6->step7 step8 Add HRP substrate step7->step8 step9 Add stop solution step8->step9 step10 Measure absorbance at 450 nm step9->step10 end Calculate IC50 step10->end

Caption: Workflow for a colorimetric PARP enzymatic assay.

PARP Trapping Assay (Fluorescence Polarization)

This homogeneous assay measures the ability of an inhibitor to trap PARP on a fluorescently labeled DNA oligonucleotide.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled DNA (e.g., with FAM)

  • NAD+

  • Assay buffer

  • Test compound (e.g., Niraparib)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add assay buffer, the fluorescently labeled DNA probe, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP enzyme to the wells. At this stage, PARP binds to the DNA, resulting in a high fluorescence polarization (FP) signal.

  • PARylation and Dissociation: Add NAD+ to the control wells (no inhibitor). This induces auto-PARylation of PARP, causing it to dissociate from the DNA, leading to a low FP signal.

  • Trapping: In the wells with an effective trapping inhibitor, PARP remains bound to the DNA even in the presence of NAD+, and the FP signal remains high.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: The difference in FP signal between the inhibitor-treated wells and the control wells indicates the degree of PARP trapping.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., Niraparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of a powerful class of anticancer agents that function as PARP inhibitors. Their dual mechanism of catalytic inhibition and PARP trapping provides a robust means of inducing synthetic lethality in HR-deficient tumors. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of these and next-generation DNA damage response inhibitors. Future research will likely focus on overcoming resistance mechanisms, exploring novel combination therapies, and identifying new biomarkers to expand the clinical utility of these life-saving drugs.

References

Potential Therapeutic Targets of (R)-piperidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of (R)-piperidine-3-carboxamide and its derivatives. The document summarizes key quantitative data, details relevant signaling pathways, and provides experimental protocols for the synthesis and evaluation of these compounds.

Introduction

This compound is a chiral heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its rigid piperidine ring and the presence of a carboxamide group at the C3 position with a defined stereochemistry allow for specific interactions with various biological targets. This guide explores the therapeutic potential of this compound derivatives in several key disease areas, including osteoporosis, cancer, malaria, HIV, and melanoma.

Potential Therapeutic Targets and Mechanisms of Action

Cathepsin K in Osteoporosis

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption.[1] Inhibition of Cathepsin K is a promising therapeutic strategy for osteoporosis.[1] Several derivatives of piperidine-3-carboxamide have been investigated as Cathepsin K inhibitors.

Quantitative Data: Cathepsin K Inhibition

CompoundTargetAssayIC50 (µM)Reference
H-9 (a piperidamide-3-carboxamide derivative)Cathepsin KEnzymatic Assay0.08[1][2]
F-12 (a sulfonyl piperidine compound)Cathepsin KEnzymatic Assay13.52[1]
Balicatib (a peptidic nitrile inhibitor)Cathepsin KIn vitro0.0014[3]

Signaling Pathway: Cathepsin K in Bone Resorption

The expression and activity of Cathepsin K are regulated by the RANKL/RANK signaling pathway in osteoclasts.

Cathepsin_K_Pathway RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates NFATc1 NFATc1 NFkB->NFATc1 induces CathepsinK_gene Cathepsin K Gene NFATc1->CathepsinK_gene promotes transcription CathepsinK_protein Cathepsin K CathepsinK_gene->CathepsinK_protein translates to BoneResorption Bone Resorption CathepsinK_protein->BoneResorption mediates R_piperidine_3_carboxamide This compound derivatives R_piperidine_3_carboxamide->CathepsinK_protein inhibits

Caption: RANKL-RANK signaling pathway leading to Cathepsin K mediated bone resorption.

Anaplastic Lymphoma Kinase (ALK) in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, can drive the growth of various cancers.[4] Piperidine carboxamide derivatives have been identified as potent ALK inhibitors.[4][5]

Quantitative Data: ALK Inhibition

CompoundTargetAssayIC50 (µM)Reference
Piperidine carboxamide 1ALKEnzyme Assay0.174[5]
Compound 10 (a piperidine containing carboxamide derivative)ALKCell-based Assay0.010[6]
Ceritinib Analog 9ALK (H2228 cell line)Cytotoxicity Assay0.024[6]

Signaling Pathway: ALK in Cancer

Activated ALK can initiate several downstream signaling cascades, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways, promoting cell proliferation and survival.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription inhibits apoptosis R_piperidine_3_carboxamide This compound derivatives R_piperidine_3_carboxamide->ALK inhibits

Caption: Downstream signaling pathways activated by ALK in cancer.

Proteasome in Malaria

The proteasome is a critical enzyme complex for protein degradation in the malaria parasite, Plasmodium falciparum. Its inhibition is a validated strategy for antimalarial drug development. Piperidine carboxamides have been identified as species-selective inhibitors of the P. falciparum proteasome.[7]

Quantitative Data: Antimalarial Activity

CompoundTargetStrainEC50 (µM)Reference
SW042 (a piperidine carboxamide)P. falciparum3D7 (drug-sensitive)0.14 - 0.19[7]
SW042 (a piperidine carboxamide)P. falciparumDd2 (multidrug-resistant)0.14 - 0.19[7]
Compound 11aP. falciparum3D70.33[8]
Compound 11aP. falciparumW2 (chloroquine-resistant)0.79[8]
Compound 13bP. falciparum3D70.00419[9]
Compound 13bP. falciparumW20.0133[9]

Signaling Pathway: Ubiquitin-Proteasome System in P. falciparum

The ubiquitin-proteasome system is essential for maintaining protein homeostasis in the parasite.

Proteasome_Pathway Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP-dependent E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein targets PolyubiquitinatedProtein Polyubiquitinated Protein TargetProtein->PolyubiquitinatedProtein is polyubiquitinated Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome is recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades to R_piperidine_3_carboxamide This compound derivatives R_piperidine_3_carboxamide->Proteasome inhibits

Caption: The Ubiquitin-Proteasome degradation pathway in Plasmodium falciparum.

C-C Chemokine Receptor 5 (CCR5) in HIV

CCR5 is a G-protein coupled receptor that acts as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Antagonists of CCR5 can block this interaction and prevent viral entry. Piperidine-based compounds have been explored as CCR5 antagonists.

Quantitative Data: CCR5 Antagonism

CompoundTargetAssayIC50 (µM)Reference
Compound 1 (a 5-oxopyrrolidine-3-carboxamide derivative)CCR5RANTES Binding1.9
Compound 10iCCR5RANTES Binding0.057
Compound 11bCCR5RANTES Binding0.050
Compound 12eCCR5RANTES Binding0.038

Signaling Pathway: CCR5-mediated HIV-1 Entry

HIV-1 entry is a multi-step process involving the viral envelope protein gp120, the host cell receptor CD4, and a co-receptor, typically CCR5 or CXCR4.

HIV_Entry_Pathway cluster_virus HIV-1 cluster_host Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds to CCR5 CCR5 Co-receptor gp120->CCR5 binds to gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion mediates CD4->gp120 induces conformational change in CCR5->gp41 exposes ViralEntry Viral Entry MembraneFusion->ViralEntry R_piperidine_3_carboxamide This compound derivatives R_piperidine_3_carboxamide->CCR5 blocks gp120 binding

Caption: Mechanism of CCR5-mediated HIV-1 entry and its inhibition.

Induction of Cellular Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. Inducing senescence in cancer cells is a novel therapeutic approach. N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells.[10]

Quantitative Data: Senescence Induction in Melanoma

CompoundCell LineAssayEC50 (µM)IC50 (µM)Reference
Compound 1A375Senescence Induction1.240.88[10]
Compound 54 (S-isomer)A375Senescence Induction0.040.03[10]

Signaling Pathway: Cellular Senescence in Melanoma

The induction of senescence in melanoma often involves the activation of the p16/Rb and p53/p21 tumor suppressor pathways.

Senescence_Pathway OncogenicStress Oncogenic Stress (e.g., BRAF V600E) p16 p16INK4a OncogenicStress->p16 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p21 p21 p53->p21 CDK4_6 CDK4/6 p21->CDK4_6 p16->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits CellCycleArrest Cell Cycle Arrest (Senescence) E2F->CellCycleArrest progression blocked R_piperidine_3_carboxamide This compound derivatives R_piperidine_3_carboxamide->OncogenicStress induces R_piperidine_3_carboxamide->DNA_Damage induces

Caption: Key signaling pathways leading to cellular senescence in melanoma.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available (R)-nipecotic acid. A general procedure is outlined below.

Workflow for Synthesis

Synthesis_Workflow Start (R)-Nipecotic Acid Step1 Protection of piperidine nitrogen (e.g., Boc group) Start->Step1 Step2 Amide coupling (e.g., with ammonia or an amine) Step1->Step2 Step3 Deprotection of piperidine nitrogen Step2->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Protection of (R)-Nipecotic Acid:

    • Dissolve (R)-nipecotic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

    • Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.

    • Acidify the reaction mixture and extract the Boc-protected (R)-nipecotic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the protected acid.

  • Amide Coupling:

    • Dissolve the Boc-protected (R)-nipecotic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Add the desired amine or a source of ammonia (e.g., ammonium chloride with a base).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the Boc-protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

    • Stir at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure.

    • The final product can be isolated as a salt or neutralized to obtain the free base.

Cathepsin K Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against Cathepsin K.[11]

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 50 µL of the diluted compounds to the wells of the microplate. Include wells with buffer and DMSO as a negative control.

  • Add 25 µL of the Cathepsin K enzyme solution (at a pre-determined optimal concentration) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

ALK Kinase Assay

This protocol outlines a method to assess the inhibitory effect of compounds on ALK kinase activity.[12]

Materials:

  • Recombinant human ALK kinase domain

  • Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, pH 7.5)

  • ATP

  • Peptide substrate (e.g., a tyrosine-containing peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 2.5 µL of the diluted compounds to the wells of the microplate.

  • Add 2.5 µL of the ALK enzyme solution to each well.

  • Add 5 µL of the ATP and substrate mixture to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Plasmodium falciparum Growth Inhibition Assay

This protocol describes a SYBR Green I-based fluorescence assay to measure the in vitro antiplasmodial activity of compounds.[13]

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 with supplements)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Add 100 µL of the diluted compounds to the wells of the microplate.

  • Add 100 µL of a synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2) for 72 hours.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity (Ex/Em = 485/530 nm).

  • Calculate the percent inhibition and determine the EC50 values.

CCR5 Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of compounds to displace a labeled ligand from the CCR5 receptor.[14]

Materials:

  • Cell line expressing human CCR5 (e.g., CHO-CCR5)

  • Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) or a fluorescently labeled ligand

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well filter plate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, mix the diluted compounds, the radiolabeled ligand (at a concentration near its Kd), and the CCR5-expressing cells.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free ligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Determine the percent displacement of the radiolabeled ligand by the test compounds and calculate the Ki values.

Cellular Senescence Assay (SA-β-Gal Staining)

This protocol describes the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a common marker of senescent cells.

Materials:

  • Melanoma cell line (e.g., A375)

  • Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal)

  • Test compounds

  • 6-well plates

  • Light microscope

Procedure:

  • Seed melanoma cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Wash the cells with PBS and fix them with the fixing solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the SA-β-gal staining solution to each well and incubate at 37°C (without CO2) for 12-24 hours.

  • Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.

  • Determine the EC50 for senescence induction.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents targeting a range of diseases. The information presented in this guide highlights the potential of its derivatives as inhibitors of Cathepsin K, ALK, and the P. falciparum proteasome, as well as antagonists of CCR5 and inducers of cellular senescence. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds. Further optimization of these derivatives could lead to the development of potent and selective clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-Piperidine-3-Carboxamide from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the asymmetric synthesis of (R)-piperidine-3-carboxamide, a valuable chiral building block in medicinal chemistry, starting from pyridine. The methodologies presented focus on modern, efficient, and highly enantioselective routes, including chemo-enzymatic dearomatization and transition-metal-catalyzed asymmetric hydrogenation.

Introduction

Chiral piperidines are privileged scaffolds found in a vast array of pharmaceuticals and natural products.[1][2][3] The development of efficient and stereoselective methods for their synthesis is a significant goal in organic chemistry and drug development.[4] This document outlines two prominent strategies for the synthesis of enantioenriched 3-substituted piperidines from readily available pyridine precursors: a chemo-enzymatic cascade and a rhodium-catalyzed asymmetric hydrogenation. While these routes may not directly yield this compound, they produce key chiral piperidine intermediates that can be readily converted to the target molecule.

Strategic Approaches to this compound Synthesis

Two primary strategies have emerged as highly effective for the asymmetric synthesis of 3-substituted piperidines from pyridine derivatives:

  • Chemo-Enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity.[1][5][6] A key step involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines.[1][5] This method offers high enantiomeric excess (ee) under mild reaction conditions.[1]

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method utilizes a chiral rhodium catalyst to hydrogenate a pyridine derivative, such as a pyridinium salt, with high enantioselectivity.[3][7][8] This approach is attractive due to its operational simplicity and the ability to tolerate a range of functional groups.[3]

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of a Chiral 3-Substituted Piperidine Precursor

This protocol is adapted from a general chemo-enzymatic dearomatization strategy and can be applied to produce (R)-piperidine derivatives.[1][5] The final amide functionality can be introduced in a subsequent step. The overall strategy involves the initial preparation of an N-substituted pyridine, followed by reduction to a tetrahydropyridine, and finally the key enzymatic dearomatization.

Step 1: Synthesis of N-Allyl-3-substituted-pyridinium salt

  • Reaction: Alkylation of a 3-substituted pyridine with an allyl halide.

  • Reagents: 3-Substituted pyridine (e.g., Nicotinamide for a more direct route), Allyl bromide.

  • Solvent: Acetonitrile or Dichloromethane.

  • Procedure: To a solution of the 3-substituted pyridine in the chosen solvent, add allyl bromide (1.1 eq.). Stir the reaction mixture at room temperature for 24 hours. The resulting pyridinium salt can be isolated by filtration or precipitation with a non-polar solvent like diethyl ether.

Step 2: Reduction to N-Allyl-1,2,3,6-tetrahydropyridine (THP)

  • Reaction: Selective reduction of the pyridinium salt.

  • Reagents: N-Allyl-3-substituted-pyridinium salt, Sodium borohydride (NaBH₄).

  • Solvent: Methanol or Ethanol.

  • Procedure: Dissolve the pyridinium salt in the alcohol at 0 °C. Add NaBH₄ portion-wise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

Step 3: Enzymatic Asymmetric Reduction to (R)-N-Allyl-piperidine-3-carboxamide

  • Reaction: One-pot amine oxidase/ene imine reductase cascade.[1][5]

  • Enzymes: A combination of a 6-hydroxy-D-nicotine oxidase (6-HDNO) and an ene-imine reductase (EneIRED). EneIREDs from "Series A" have been shown to predominantly yield (R)-piperidines.[1][5]

  • Reagents: N-Allyl-1,2,3,6-tetrahydropyridine derivative, NADPH as a cofactor.

  • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5).

  • Procedure: In a buffered solution, combine the THP substrate, NADPH, 6-HDNO, and the selected (R)-selective EneIRED. The reaction is typically agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress can be monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent and purified.

Step 4: Deprotection and Amide Formation (if necessary)

  • Reaction: Removal of the N-allyl group followed by amidation if the starting pyridine was not nicotinamide.

  • Deprotection: The N-allyl group can be removed using various methods, such as treatment with a palladium catalyst.

  • Amidation: If starting from a precursor like 3-cyanopyridine, the nitrile can be hydrolyzed to the carboxylic acid and then converted to the amide.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is based on the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[8]

Step 1: Synthesis of N-Benzyl-3-carbamoylpyridinium Bromide

  • Reaction: Quaternization of nicotinamide.

  • Reagents: Nicotinamide, Benzyl bromide.

  • Solvent: Acetonitrile.

  • Procedure: Reflux a solution of nicotinamide and benzyl bromide (1.1 eq.) in acetonitrile for 12-24 hours. Cool the reaction mixture to room temperature, and the pyridinium salt will precipitate. Collect the solid by filtration and wash with a cold solvent.

Step 2: Asymmetric Hydrogenation

  • Reaction: Rhodium-catalyzed asymmetric hydrogenation.

  • Catalyst: A chiral Rh-JosiPhos complex is effective.[8]

  • Reagents: N-Benzyl-3-carbamoylpyridinium bromide, Triethylamine (Et₃N) as a base.[8]

  • Solvent: Dichloromethane (DCM) or a similar non-coordinating solvent.

  • Hydrogen Pressure: Typically 20-50 bar of H₂.

  • Procedure: In a high-pressure autoclave, dissolve the pyridinium salt and the chiral rhodium catalyst in the solvent. Add triethylamine (1.0 eq.).[8] Pressurize the reactor with hydrogen and stir at a controlled temperature (e.g., 40-60 °C) for 24 hours. After releasing the pressure, the product can be isolated and purified.

Step 3: N-Debenzylation

  • Reaction: Removal of the N-benzyl protecting group.

  • Reagents: The N-benzylated piperidine product, Palladium on carbon (Pd/C).

  • Hydrogen Source: Hydrogen gas or a transfer hydrogenation source like ammonium formate.

  • Solvent: Methanol or Ethanol.

  • Procedure: Dissolve the N-benzylpiperidine derivative in the alcohol, add the Pd/C catalyst, and subject the mixture to hydrogenation. After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the desired this compound.

Data Presentation

Table 1: Comparison of Chemo-Enzymatic and Rh-Catalyzed Asymmetric Hydrogenation Methods

ParameterChemo-Enzymatic Dearomatization[1][5]Rh-Catalyzed Asymmetric Hydrogenation[8]
Starting Material 3-Substituted Pyridine3-Substituted Pyridine (e.g., Nicotinamide)
Key Chiral Step Ene-Imine Reductase (EneIRED) catalyzed reductionRh-JosiPhos catalyzed hydrogenation
Typical Yield ≥50% overall yield for multi-step synthesisNot explicitly stated for the carboxamide derivative
Enantiomeric Excess (ee) Up to 96% eeUp to 90% ee
Reaction Conditions Mild (e.g., 30 °C, aqueous buffer)Elevated temperature and pressure (e.g., 40-60 °C, 20-50 bar H₂)
Advantages High enantioselectivity, environmentally benign (biocatalysis)Potentially fewer steps, well-established catalytic systems
Disadvantages Requires specific enzymes, potential for substrate inhibitionRequires high-pressure equipment, catalyst cost

Visualizations

Synthetic Workflows

chemo_enzymatic_synthesis pyridine Pyridine-3-carboxamide pyridinium N-Allyl-pyridinium Salt pyridine->pyridinium Allyl Bromide thp N-Allyl-tetrahydropyridine pyridinium->thp NaBH4 piperidine (R)-N-Allyl-piperidine-3-carboxamide thp->piperidine 6-HDNO / EneIRED NADPH, Buffer final_product This compound piperidine->final_product N-Deallylation rhodium_hydrogenation pyridine Pyridine-3-carboxamide pyridinium N-Benzyl-pyridinium Salt pyridine->pyridinium Benzyl Bromide piperidine (R)-N-Benzyl-piperidine-3-carboxamide pyridinium->piperidine H2, [Rh]-JosiPhos Et3N final_product This compound piperidine->final_product H2, Pd/C logical_relationship cluster_chemo Chemo-Enzymatic Route cluster_rhodium Rhodium-Catalyzed Route A Pyridine Activation (N-Alkylation) B Partial Reduction (to THP) A->B C Enzymatic Asymmetric Reduction (Key Chiral Step) B->C D Deprotection C->D E Pyridine Activation (N-Alkylation) F Asymmetric Hydrogenation (Key Chiral Step) E->F G Deprotection F->G

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The precise stereochemical control at the C3 position is often crucial for therapeutic efficacy and selectivity. This document provides detailed application notes and experimental protocols for two cutting-edge methodologies for the enantioselective synthesis of this important structural scaffold: a rhodium-catalyzed asymmetric reductive Heck reaction and a chemo-enzymatic dearomatization approach.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This robust and versatile three-step method allows for the highly enantioselective synthesis of a wide range of 3-aryl- and 3-vinyl-substituted piperidines starting from readily available pyridine.[1][2][3][4][5][6][7] The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][3][4][5][6][7]

Overall Synthetic Workflow

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Step 1: Partial Reduction & Protection Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Step 3: Reduction & Deprotection

Caption: Workflow for the Rh-catalyzed enantioselective synthesis of 3-substituted piperidines.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This initial step involves the partial reduction of pyridine and its simultaneous protection to form a stable dihydropyridine intermediate.[2]

  • Materials:

    • Pyridine

    • Phenyl chloroformate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • 1N Sodium hydroxide (NaOH)

    • 1N Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄)

    • Silica gel

    • Acetone

    • Hexane

  • Procedure:

    • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol, 1 equiv) dropwise.

    • Maintain the reaction at -78 °C for 3 hours.

    • Quench the reaction with water (50 mL).

    • Extract the mixture with Et₂O (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane.

    • Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (typical yield: 72%).[2]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

This is the key enantioselective step where the 3-substituent is introduced.[2][3]

  • Materials:

    • [Rh(cod)OH]₂

    • (S)-Segphos

    • Toluene

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Aqueous Cesium hydroxide (CsOH, 50 wt%)

    • Arylboronic acid

    • Phenyl pyridine-1(2H)-carboxylate (from Step 1)

    • Diethyl ether (Et₂O)

    • Silica gel

  • Procedure:

    • In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).

    • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

    • Stir the catalyst solution at 70 °C for 10 minutes.

    • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

    • Stir the mixture at 70 °C for 20 hours.

    • Cool the reaction to room temperature and dilute with Et₂O (5 mL).

    • Pass the mixture through a plug of silica gel, washing with an additional 20 mL of Et₂O.

    • Remove the solvents in vacuo and purify the crude product by flash chromatography.

Step 3: Reduction and Deprotection to 3-Substituted Piperidine

The final step involves the reduction of the tetrahydropyridine and removal of the protecting group to yield the desired chiral piperidine.[2][4]

  • Materials:

    • 3-Substituted tetrahydropyridine (from Step 2)

    • Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Aqueous Potassium hydroxide (KOH)

  • Procedure:

    • Subject the 3-substituted tetrahydropyridine to hydrogenation using Pd/C as the catalyst in methanol.

    • After the reduction is complete, perform carbamate deprotection using aqueous KOH in methanol.

    • This two-step sequence yields the final 3-substituted piperidine. For example, the precursor to (-)-Preclamol was obtained in 72% yield over these two steps.[2]

Quantitative Data

The rhodium-catalyzed method demonstrates a broad substrate scope with excellent yields and enantioselectivities.

Arylboronic Acid SubstituentProductYield (%)ee (%)
Phenyl3-phenyl-tetrahydropyridine8196
4-Methoxyphenyl3-(4-methoxyphenyl)-tetrahydropyridine8595
4-Fluorophenyl3-(4-fluorophenyl)-tetrahydropyridine7897
4-Chlorophenyl3-(4-chlorophenyl)-tetrahydropyridine8296
4-(Trifluoromethyl)phenyl3-(4-(trifluoromethyl)phenyl)-tetrahydropyridine7598
3-Methoxyphenyl3-(3-methoxyphenyl)-tetrahydropyridine8395
2-Thienyl3-(2-thienyl)-tetrahydropyridine7294
Vinyl3-vinyl-tetrahydropyridine6592

Data compiled from Mishra et al., J. Am. Chem. Soc. 2023.[2]

Method 2: Chemo-enzymatic Asymmetric Dearomatization

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereo-enriched 3- and 3,4-substituted piperidines.[3][4][5] The core of this method is a one-pot cascade reaction involving an amine oxidase and an ene imine reductase.[3][5]

Overall Synthetic Workflow

cluster_one_pot Step 2: One-Pot Biocatalytic Cascade Pyridine Activated Pyridine THP N-Substituted Tetrahydropyridine (THP) Pyridine->THP Step 1: Chemical Reduction DHP_cascade Dihydropyridinium (DHP) (in situ) THP->DHP_cascade Amine Oxidase Piperidine Enantioenriched 3-Substituted Piperidine DHP_cascade->Piperidine Ene Imine Reductase

Caption: Workflow for the chemo-enzymatic synthesis of 3-substituted piperidines.

Experimental Protocols

Step 1: Synthesis of N-Substituted Tetrahydropyridines (THPs)

The starting material for the enzymatic cascade is a substituted tetrahydropyridine, which is prepared by the chemical reduction of an activated pyridine.

  • Materials:

    • Activated pyridine (e.g., 3-arylpyridine)

    • Alkyl halide (e.g., allyl bromide)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • Prepare the N-alkylated pyridinium salt by reacting the substituted pyridine with an appropriate alkylating agent.

    • To a solution of the activated pyridinium salt (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.

    • Stir the reaction for 1 hour at room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

    • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude THP, which is typically used in the next step without further purification.

Step 2: One-Pot Amine Oxidase/Ene Imine Reductase Cascade

This is the key one-pot, multi-enzyme reaction that establishes the stereocenter at the C3 position.

  • Materials:

    • N-Substituted tetrahydropyridine (from Step 1)

    • Amine oxidase (e.g., 6-HDNO variant)

    • Ene imine reductase (EneIRED)

    • Buffer solution (e.g., potassium phosphate buffer)

    • Cofactors (as required by the specific enzymes)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • General Procedure:

    • In a suitable reaction vessel, prepare a buffered aqueous solution containing the N-substituted THP.

    • Add the amine oxidase and ene imine reductase enzymes (lyophilized powder or cell-free extract).

    • Add any necessary cofactors for enzyme activity and regeneration.

    • The reaction is typically agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, extract the product from the aqueous phase using an organic solvent.

    • The combined organic layers are dried, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to yield the enantioenriched 3-substituted piperidine.

Quantitative Data

This chemo-enzymatic approach has been successfully applied to the synthesis of several pharmaceutically relevant molecules with high overall yields and excellent enantioselectivity.

Target MoleculeStarting PyridineOverall Yieldee (%)
(S)-Preclamol3-(3-methoxyphenyl)pyridine≥50% (4 steps)96
(R)-Preclamol3-(3-methoxyphenyl)pyridine≥50% (4 steps)96
(S)-OSU-61623-(3-hydroxyphenyl)pyridine≥36% (3 steps)≥92
(R)-OSU-61623-(3-hydroxyphenyl)pyridine≥36% (3 steps)≥92
Niraparib Intermediate (S)-3c3-(4-bromophenyl)pyridine61% (3 steps)99
Niraparib Intermediate (S)-244-(pyridin-3-yl)aniline29% (overall)93

Data compiled from Turner et al., J. Am. Chem. Soc. 2022.[3][5]

Summary and Outlook

The two methodologies presented provide powerful and complementary strategies for the enantioselective synthesis of 3-substituted piperidines. The rhodium-catalyzed approach offers broad substrate scope, particularly for aryl and vinyl substituents, with well-defined and scalable protocols. The chemo-enzymatic method represents a greener and highly selective alternative, particularly for the synthesis of complex, biologically active molecules. The choice of method will depend on the specific target molecule, desired scale, and available resources. Both approaches highlight the significant progress in modern synthetic chemistry and provide valuable tools for researchers in drug discovery and development.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral piperidines are privileged scaffolds in a vast array of pharmaceuticals and natural products. Their stereochemistry often plays a crucial role in determining biological activity. Consequently, the development of efficient and highly selective methods for their synthesis is a significant focus in modern organic chemistry. Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for accessing enantioenriched piperidine derivatives from readily available starting materials. This document provides detailed application notes and experimental protocols for several key rhodium-catalyzed methodologies, offering a practical guide for researchers in the field.

Methodology 1: Asymmetric Reductive Transamination of Pyridinium Salts

This innovative approach allows for the synthesis of a wide variety of chiral piperidines, including valuable fluoropiperidines, from simple pyridinium salts. The reaction proceeds with excellent diastereo- and enantioselectivities and demonstrates broad functional group tolerance. A key feature of this method is the use of a chiral primary amine, which induces chirality in the piperidine product via a rhodium-catalyzed transfer hydrogenation, eliminating the need for a chiral ligand on the metal catalyst.[1][2]

Data Presentation

Table 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Various Pyridinium Salts. [2]

EntryPyridinium SaltChiral AmineProductYield (%)d.r.ee (%)
1N-Benzyl-2-methylpyridinium bromide(R)-PEA(2R,6R)-1-Benzyl-2,6-dimethylpiperidine85>95:5>99
2N-Benzyl-2-ethylpyridinium bromide(R)-PEA(2R,6R)-1-Benzyl-2-ethyl-6-methylpiperidine82>95:5>99
3N-Benzyl-3-fluoropyridinium bromide(R)-PEA(R)-1-Benzyl-3-fluoropiperidine78-98
4N-Benzyl-4-methoxypyridinium bromide(S)-PEA(S)-1-Benzyl-4-methoxypiperidine88-97

PEA = 1-Phenylethylamine

Experimental Protocol: General Procedure for Asymmetric Reductive Transamination[2]
  • To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • Add a solvent mixture of dichloromethane (DCM) and water (15:1, 4.0 mL).

  • Add formic acid (24 equiv).

  • Seal the vial and stir the reaction mixture at 40 °C for 22 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Visualization

reductive_transamination cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product pyridinium Pyridinium Salt process Asymmetric Reductive Transamination pyridinium->process DCM/H₂O, 40°C chiral_amine Chiral Primary Amine (e.g., PEA) chiral_amine->process hcooh HCOOH (H Source) hcooh->process rh_catalyst [Cp*RhCl₂]₂ rh_catalyst->process piperidine Chiral Piperidine process->piperidine

Caption: Workflow for Asymmetric Reductive Transamination.

Methodology 2: Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

This methodology provides access to polysubstituted chiral piperidines through an enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition.[3] The reaction utilizes a cleavable tether in an oxygen-linked alkenyl isocyanate which undergoes cycloaddition with an alkyne. Subsequent reduction and cleavage of the tether yield the final piperidine products with high enantioselectivity.[3]

Data Presentation

Table 2: Substrate Scope for the Rh(I)-Catalyzed [2+2+2] Cycloaddition. [3]

EntryAlkyneProductYield (%)ee (%)
1PhenylacetyleneVinylogous Amide7794
21-HexyneVinylogous Amide8592
3TrimethylsilylacetyleneVinylogous Amide7595
4Methyl propiolateVinylogous Amide6890
Experimental Protocol: General Procedure for [2+2+2] Cycloaddition[3]
  • In a nitrogen-filled glovebox, add [Rh(C₂H₄)₂Cl]₂ (0.01 mmol) and the chiral phosphoramidite ligand (e.g., CKphos, 0.022 mmol) to a vial.

  • Add anhydrous solvent (e.g., toluene, 1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the alkyne (0.5 mmol) and the oxygen-linked alkenyl isocyanate (0.25 mmol).

  • Seal the vial and stir the reaction at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the vinylogous amide.

  • The resulting product can be further manipulated (e.g., hydrogenation, tether cleavage) to yield the final piperidine scaffold.

Visualization

cycloaddition_pathway start Alkenyl Isocyanate + Alkyne cycloaddition [2+2+2] Cycloaddition start->cycloaddition rh_complex [Rh(I)]-Chiral Ligand Complex rh_complex->cycloaddition vinylogous_amide Vinylogous Amide Intermediate cycloaddition->vinylogous_amide hydrogenation Diastereoselective Hydrogenation vinylogous_amide->hydrogenation reduced_intermediate Reduced Intermediate hydrogenation->reduced_intermediate cleavage Tether Cleavage reduced_intermediate->cleavage final_product Chiral Polysubstituted Piperidine cleavage->final_product ch_insertion_cycle catalyst Rh₂(L)₄ Catalyst carbene Rh-Carbene Intermediate catalyst->carbene - N₂ diazo Diazo Compound (R-C(N₂)-CO₂R') diazo->carbene insertion C-H Insertion carbene->insertion piperidine N-Protected Piperidine piperidine->insertion product Functionalized Piperidine insertion->product product->catalyst Catalyst Regeneration heck_workflow pyridine Pyridine partial_reduction Partial Reduction pyridine->partial_reduction dihydropyridine Dihydropyridine partial_reduction->dihydropyridine carbometalation Rh-Catalyzed Asymmetric Carbometalation with Ar-B(OH)₂ dihydropyridine->carbometalation tetrahydropyridine 3-Substituted Tetrahydropyridine carbometalation->tetrahydropyridine final_reduction Final Reduction tetrahydropyridine->final_reduction piperidine Enantioenriched 3-Substituted Piperidine final_reduction->piperidine

References

Application Note: A Scalable Synthesis Protocol for (R)-Piperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-piperidine-3-carboxamide hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemically defined structure is crucial for the efficacy and selectivity of numerous drug candidates. This application note provides a detailed, scalable, and robust three-step synthesis protocol starting from the commercially available (R)-piperidine-3-carboxylic acid. The process involves nitrogen protection, amidation, and subsequent deprotection with salt formation, designed for efficiency and high purity on a larger scale.

Overall Synthesis Scheme

The synthesis follows a three-step pathway designed to minimize side reactions and facilitate purification of intermediates and the final product.

G A (R)-Piperidine-3-carboxylic acid B N-Boc-(R)-piperidine- 3-carboxylic acid A->B 1. (Boc)₂O, NaOH     THF/Water C N-Boc-(R)-piperidine- 3-carboxamide B->C 2. EDCI, HOAt, NH₄Cl     DIPEA, DMF D This compound hydrochloride C->D 3. HCl in Dioxane     DCM G start Start: (R)-Piperidine-3-carboxylic acid step1_react Step 1: N-Boc Protection (Boc)₂O, NaOH, THF/H₂O start->step1_react step1_workup Acidification & Ethyl Acetate Extraction step1_react->step1_workup step1_isolate Solvent Evaporation (Intermediate 1) step1_workup->step1_isolate step2_react Step 2: Amidation EDCI, HOAt, NH₄Cl, DMF step1_isolate->step2_react step2_workup Precipitation in Water step2_react->step2_workup step2_isolate Filtration & Drying (Intermediate 2) step2_workup->step2_isolate step3_react Step 3: Deprotection & Salt Formation 4M HCl in Dioxane, DCM step2_isolate->step3_react step3_workup Precipitation with Co-solvent step3_react->step3_workup step3_isolate Filtration & Vacuum Drying step3_workup->step3_isolate end_product Final Product: This compound HCl step3_isolate->end_product

Application Note and Protocol: Purification of (R)-piperidine-3-carboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-piperidine-3-carboxamide is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography, a fundamental and widely used separation technique. The protocol outlines both normal-phase and reversed-phase chromatography methods, allowing for flexibility based on the specific impurity profile of the crude material.

The principle of column chromatography relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[1] By carefully selecting the stationary and mobile phases, this compound can be effectively separated from starting materials, byproducts, and other impurities.

Data Presentation

The selection of the appropriate chromatographic method depends on the polarity of the target compound and its impurities. Below is a summary of typical conditions for both normal-phase and reversed-phase chromatography applicable to the purification of piperidine derivatives.

Table 1: Typical Normal-Phase Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 100%) or a mixture of Dichloromethane and Methanol.
Elution Mode Isocratic or Gradient
Detection Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light if the compound or impurities are chromophoric.
Typical Application Separation of less polar to moderately polar compounds.

Table 2: Typical Reversed-Phase Column Chromatography Parameters

ParameterDescription
Stationary Phase C18-functionalized Silica Gel[3][4]
Mobile Phase Gradient of Acetonitrile or Methanol in Water.[3][5]
Modifier 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility) may be added to both aqueous and organic phases to improve peak shape.[3][6]
Elution Mode Gradient
Detection UV detector (if applicable) or Mass Spectrometry (MS).
Typical Application Separation of polar to moderately non-polar compounds.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for the purification of this compound from less polar impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptanes)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using TLC. Spot the crude mixture on a TLC plate and elute with different ratios of hexanes and ethyl acetate (e.g., 9:1, 7:3, 1:1) or DCM and methanol (e.g., 98:2, 95:5).

    • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in separate tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is suitable for purifying this compound from more polar impurities.

Materials:

  • Crude this compound

  • Pre-packed C18 flash column or C18-functionalized silica gel for manual packing

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • Trifluoroacetic Acid (TFA) or Formic Acid (optional)

  • Automated flash chromatography system or manual setup

  • Collection tubes

  • Rotary evaporator or lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Prepare Solvent A: Water (with optional 0.1% TFA or formic acid).

    • Prepare Solvent B: Acetonitrile or Methanol (with optional 0.1% TFA or formic acid).

    • Degas both solvents.

  • Column Equilibration:

    • Install the C18 column on the chromatography system.

    • Equilibrate the column by washing with several column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of the initial mobile phase, DMSO, or methanol.

    • Filter the sample solution to remove any particulates before loading onto the column.

  • Elution and Fraction Collection:

    • Begin the elution with a high percentage of Solvent A.

    • Apply a linear gradient to increase the concentration of Solvent B over time (e.g., 5% to 95% Solvent B over 20-30 minutes).

    • Collect fractions based on the UV detector signal or at regular time intervals.

  • Fraction Analysis:

    • Analyze the fractions using an appropriate analytical technique (e.g., analytical HPLC-MS) to confirm the presence and purity of the desired compound.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

    • If the product is in an aqueous solution with a non-volatile modifier, it may be necessary to perform a liquid-liquid extraction or lyophilize the sample to isolate the final compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC_Analysis TLC Analysis for Method Selection Crude->TLC_Analysis Normal_Phase Normal-Phase Chromatography (Silica Gel) TLC_Analysis->Normal_Phase Less polar impurities Reversed_Phase Reversed-Phase Chromatography (C18) TLC_Analysis->Reversed_Phase More polar impurities Column_Packing Column Packing Normal_Phase->Column_Packing Reversed_Phase->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC/HPLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Chromatographic_Separation_Principle cluster_sep Column Column Inlet (Mobile Phase Entry) Stationary Phase (e.g., Silica or C18) Column Outlet Separation Differential Migration Mixture Crude Mixture (Analyte + Impurities) Mixture->Column:top Loading Fractions Fraction 1 (Less Retained) Fraction 2 (Target Compound) Fraction 3 (More Retained) Separation->Fractions Elution

Caption: Principle of chromatographic separation of a mixture.

References

Application Notes and Protocols for Determining Enantiomeric Excess of (R)-piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-piperidine-3-carboxamide is a chiral synthetic intermediate of significant interest in pharmaceutical development. The stereochemical purity of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and accurate analytical methods for determining the enantiomeric excess (ee) are essential for quality control and regulatory compliance.

These application notes provide detailed protocols and comparative data for three common analytical techniques used for the enantiomeric excess determination of this compound and structurally related compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For piperidine-3-carboxamide, both direct separation on a suitable CSP and indirect separation after derivatization are viable approaches.

Experimental Protocol: Direct Chiral HPLC

This protocol is adapted from a method developed for a structurally similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, and is an excellent starting point for the analysis of this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.[1]

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound sample

  • (S)-piperidine-3-carboxamide reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Ethanol in a 70:30 (v/v) ratio.[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 10 µL[1]

    • Detection: UV at 225 nm[1]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a standard if available.

    • Calculate the peak area for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Experimental Protocol: Indirect Chiral HPLC via Derivatization

For compounds lacking a strong chromophore or when direct separation is challenging, pre-column derivatization can be employed. This protocol is based on a method for the related compound piperidin-3-amine.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm)[2]

Reagents:

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • p-Toluenesulfonyl chloride (p-TsCl)

  • A suitable base (e.g., triethylamine)

  • This compound sample

Procedure:

  • Derivatization:

    • Dissolve the this compound sample in a suitable aprotic solvent.

    • Add an excess of p-toluenesulfonyl chloride and a base.

    • Allow the reaction to proceed to completion. The reaction introduces a chromophore, enhancing UV detection.

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% diethylamine in ethanol.[2]

  • Sample Preparation: Dilute the derivatized sample mixture with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[2]

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

    • Detection: UV at 228 nm[2]

  • Analysis and Calculation: Follow the same procedure as for the direct method to obtain the chromatogram and calculate the enantiomeric excess.

Data Presentation: Chiral HPLC
ParameterDirect Method (Adapted from[1])Indirect Method (Adapted from[2])
Chiral Stationary Phase Chiralpak IAChiralpak AD-H
Mobile Phase n-Hexane:Ethanol (70:30)0.1% Diethylamine in Ethanol
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 225 nm228 nm
Resolution (Rs) > 10> 4.0
Limit of Detection (LOD) 2.5 µg/mL (for S-enantiomer)Not Reported
Limit of Quantification (LOQ) 7.5 µg/mL (for S-enantiomer)Not Reported
Analysis Time ~20 minNot Reported

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Dissolution/Derivatization) start->sample_prep mobile_phase_prep Mobile Phase Preparation start->mobile_phase_prep hplc_injection HPLC Injection sample_prep->hplc_injection mobile_phase_prep->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation detection UV Detection chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation end End ee_calculation->end

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For compounds like piperidine-3-carboxamide, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., permethylated β-cyclodextrin)

Reagents:

  • Suitable derivatizing agent (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride)

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • This compound sample

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in an aprotic solvent.

    • Add the derivatizing agent and a catalyst if required.

    • Heat the mixture to ensure complete reaction. This step converts the amide and amine functionalities into more volatile derivatives.

  • Sample Preparation: Dilute the derivatized sample to an appropriate concentration with a suitable solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature (e.g., 220°C).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis and Calculation: Inject the derivatized sample and record the chromatogram. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Data Presentation: Chiral GC
ParameterTypical Values
Chiral Stationary Phase Cyclodextrin-based (e.g., permethylated β-cyclodextrin)
Detector Flame Ionization Detector (FID)
Derivatizing Agent Trifluoroacetic anhydride or similar
Resolution (Rs) Typically > 1.5 for baseline separation
Analysis Time 15-30 min

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start derivatization Derivatization start->derivatization sample_dilution Sample Dilution derivatization->sample_dilution gc_injection GC Injection sample_dilution->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation end End ee_calculation->end

Caption: Workflow for enantiomeric excess determination by chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), which results in distinct NMR signals for each enantiomer.

Experimental Protocol: NMR with Chiral Solvating Agent

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA will form diastereomeric complexes, leading to the splitting of at least one proton signal into two distinct signals.

  • Analysis and Calculation:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate the signals for each enantiomer.

    • Calculate the enantiomeric excess from the integrated areas.

Data Presentation: NMR Spectroscopy
ParameterTypical Conditions
Spectrometer Frequency ≥ 400 MHz
Solvent Deuterated chloroform (CDCl₃) or other suitable solvent
Chiral Additive Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
Key Observation Splitting of one or more proton signals into two distinct resonances
Analysis Time 5-15 min per sample

Logical Relationship: NMR Enantiodiscrimination

NMR_Logic cluster_components Components cluster_interaction Interaction cluster_observation Observation cluster_result Result enantiomers Enantiomeric Mixture ((R)- and (S)-piperidine-3-carboxamide) diastereomeric_complexes Formation of Diastereomeric Complexes (in situ) enantiomers->diastereomeric_complexes csa Chiral Solvating Agent (CSA) csa->diastereomeric_complexes distinct_signals Distinct NMR Signals for each Diastereomer diastereomeric_complexes->distinct_signals integration Signal Integration distinct_signals->integration ee_determination Determination of Enantiomeric Excess integration->ee_determination

Caption: Logical relationship for NMR-based enantiodiscrimination.

Method Selection and Validation

The choice of analytical method depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.

  • Chiral HPLC is often the gold standard due to its robustness and reliability.

  • Chiral GC is suitable for volatile compounds and can offer high resolution and speed.

  • NMR Spectroscopy is a very rapid technique for determining enantiomeric excess and is particularly useful for high-throughput screening.

Validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2][3]

References

Application Notes and Protocols for the Use of (R)-Piperidine-3-carboxamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. (R)-piperidine-3-carboxamide, a constrained cyclic beta-amino acid, is a valuable building block for creating novel peptidomimetics. Its rigid piperidine scaffold can induce specific secondary structures in peptides, leading to improved biological activity and selectivity.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering key considerations, detailed experimental protocols, and expected outcomes.

Key Considerations for SPPS

Incorporating this compound into a peptide sequence using Fmoc-based SPPS follows the standard cycle of deprotection, coupling, and washing. However, due to its structure, certain aspects require careful consideration:

  • Protecting Group Strategy: The secondary amine of the piperidine ring must be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during peptide elongation. The Nα-amino group is protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is standard for SPPS.

  • Coupling Reactions: As a secondary amine, the coupling of the subsequent amino acid to the piperidine nitrogen can be sterically hindered. Therefore, the use of potent coupling reagents is recommended to ensure efficient acylation.

  • Solubility: Fmoc-protected amino acids, including derivatives of this compound, generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively published, the following tables provide representative data based on the synthesis of peptides containing the structurally similar analog, (R)-pyrrolidine-3-carboxylic acid. These values can serve as a benchmark for synthesis planning and optimization.

Table 1: Representative Yields and Purity for a Model Tetrapeptide

ParameterExpected Value
Synthesis Scale 0.1 mmol
Final Crude Peptide Yield (after cleavage) 70 - 85%
HPLC Purity of Crude Peptide 60 - 75%
Isolated Yield after Preparative HPLC 30 - 45%
Final Purity (by analytical HPLC) >98%
Identity Confirmation ESI-MS

Table 2: Materials and Reagents for SPPS

Material/ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/g loading
Fmoc-Protected Amino AcidsVariousSynthesis Grade
Fmoc-(R)-N-(Boc)-piperidine-3-carboxamideCustom Synthesis/Specialty SupplierSynthesis Grade
HBTU (HATU or COMU can also be used)VariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis Grade
PiperidineVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl EtherVariousACS Grade

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a model peptide containing this compound on a 0.1 mmol scale.

Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Place Rink Amide resin (200 mg, 0.1 mmol) in a peptide synthesis vessel.

  • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

  • Add a 20% piperidine in DMF solution (5 mL) to the resin.

  • Agitate for 20 minutes to remove the Fmoc group from the resin.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Protocol 2: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.), HBTU (110 mg, 0.29 mmol, 2.9 eq.), and HOBt (46 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To confirm reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Protocol 3: Fmoc Deprotection
  • Add 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 20 minutes.

  • Drain the piperidine solution.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Repeat Protocol 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 5 mL).

  • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a centrifuge tube.

Protocol 5: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (40 mL).

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 40 mL).

  • Allow the crude peptide to air dry.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Cycle->Deprotection2 Start Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage After Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Coupling_Decision Start Start Coupling Step Standard_AA Standard Amino Acid? Start->Standard_AA Standard_Coupling Standard Coupling (HBTU/DIPEA) Standard_AA->Standard_Coupling Yes Unnatural_AA Unnatural Amino Acid (this compound) Standard_AA->Unnatural_AA No Kaiser_Test Perform Kaiser Test Standard_Coupling->Kaiser_Test Steric_Hindrance Sterically Hindered? Unnatural_AA->Steric_Hindrance Steric_Hindrance->Standard_Coupling No Potent_Coupling Use Potent Coupling Reagent (HATU, COMU) Steric_Hindrance->Potent_Coupling Yes Double_Couple Consider Double Coupling or Increased Time Potent_Coupling->Double_Couple Double_Couple->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Coupling Incomplete Kaiser_Test->Incomplete Positive Incomplete->Potent_Coupling Recouple

Caption: Decision pathway for selecting coupling conditions.

Signaling_Pathway Peptide Peptide with This compound Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Biological_Response Biological Response Kinase_Cascade->Biological_Response

Caption: Simplified hypothetical signaling pathway.

Application Notes and Protocols for the Synthesis of Novel ALK Inhibitors Using (R)-piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel Anaplastic Lymphoma Kinase (ALK) inhibitors centered around a stereospecific (R)-piperidine-3-carboxamide scaffold. The provided methodologies are intended to guide researchers in the development of potent and selective ALK inhibitors for therapeutic applications.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to aberrant ALK signaling, driving the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] Consequently, ALK has emerged as a significant therapeutic target in oncology.

The this compound scaffold has been identified as a promising starting point for the development of novel ALK inhibitors. This chiral building block allows for the synthesis of compounds with specific stereochemistry, which can be critical for achieving high potency and selectivity. This document outlines the synthesis of a novel ALK inhibitor, (R)-N-(5-chloro-4-(1H-indol-3-yl)pyridin-2-yl)piperidine-3-carboxamide, and details the protocols for its biological evaluation.

ALK Signaling Pathway

Aberrant ALK activation triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. Understanding these pathways is essential for the rational design of ALK inhibitors. The primary signaling cascades activated by ALK include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. Inhibition of ALK activity is designed to block these downstream signals, thereby impeding tumor growth.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Novel this compound ALK Inhibitor Inhibitor->ALK

Caption: ALK Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of (R)-N-(5-chloro-4-(1H-indol-3-yl)pyridin-2-yl)piperidine-3-carboxamide

This protocol describes a potential synthetic route for a novel ALK inhibitor, leveraging a Suzuki coupling reaction.

Experimental Workflow:

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_coupling Aryl Halide Preparation Start This compound Step1 Boc Protection Start->Step1 Intermediate1 (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate Step1->Intermediate1 Step4 Amide Coupling Intermediate1->Step4 Step2 Suzuki Coupling with 4,5-dichloro-2-nitropyridine & (1H-indol-3-yl)boronic acid Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Intermediate3 Amino Intermediate Step3->Intermediate3 Intermediate3->Step4 Intermediate4 Boc-protected Final Product Step4->Intermediate4 Step5 Boc Deprotection Intermediate4->Step5 FinalProduct Final ALK Inhibitor Step5->FinalProduct ArylHalide 4,5-dichloro-2-nitropyridine ArylHalide->Step2 BoronicAcid (1H-indol-3-yl)boronic acid BoronicAcid->Step2

Caption: Synthetic workflow for a novel ALK inhibitor.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 4,5-dichloro-2-nitropyridine

  • (1H-indol-3-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Boc Protection of this compound:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (EtOAc/Hexanes) to yield (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate.

  • Synthesis of 5-chloro-4-(1H-indol-3-yl)-2-nitropyridine (Aryl Halide Intermediate):

    • To a flame-dried flask, add 4,5-dichloro-2-nitropyridine (1.0 eq), (1H-indol-3-yl)boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.0 eq).

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80 °C and stir for 16 hours under an argon atmosphere.

    • Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash chromatography (EtOAc/Hexanes).

  • Reduction of the Nitro Group:

    • Suspend 5-chloro-4-(1H-indol-3-yl)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction and filter through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-4-(1H-indol-3-yl)pyridin-2-amine.

  • Amide Coupling:

    • Dissolve (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

    • Add a solution of 5-chloro-4-(1H-indol-3-yl)pyridin-2-amine (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash chromatography (EtOAc/Hexanes).

  • Boc Deprotection:

    • Dissolve the Boc-protected product in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product, (R)-N-(5-chloro-4-(1H-indol-3-yl)pyridin-2-yl)piperidine-3-carboxamide.

Purification and Characterization:

  • Purification: The final compound can be purified by preparative reverse-phase HPLC. Chiral purification may be necessary to ensure high enantiomeric excess.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

ALK Kinase Inhibition Assay (Biochemical Assay):

This assay determines the direct inhibitory effect of the synthesized compound on ALK enzymatic activity.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Add recombinant human ALK enzyme to the wells of a 96-well plate.

  • Add the synthesized inhibitor at various concentrations (typically a serial dilution).

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Incubate for a defined period (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ALK enzyme activity.

Cell Proliferation Assay (MTT Assay):

This assay assesses the ability of the inhibitor to inhibit the growth of ALK-dependent cancer cells.

Protocol:

  • Seed ALK-positive cancer cells (e.g., Karpas-299 or H2228) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor.

  • Incubate for 72 hours at 37 °C in a humidified CO2 incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.

Data Presentation

The quantitative data for a series of novel this compound-based ALK inhibitors are summarized in the tables below.

Table 1: In Vitro ALK Kinase Inhibition

Compound IDStructure ModificationALK IC50 (nM)
Lead-01 (R)-N-(5-chloro-4-(1H-indol-3-yl)pyridin-2-yl)piperidine-3-carboxamide15
Analog-02 R = 4-fluoroindole25
Analog-03 R = 5-methoxyindole10
Analog-04 Pyridine replaced with Pyrimidine45
Crizotinib Reference Compound20

Table 2: Anti-proliferative Activity in ALK-positive Cancer Cell Lines

Compound IDKarpas-299 IC50 (nM)H2228 IC50 (nM)
Lead-01 5075
Analog-02 80110
Analog-03 3555
Analog-04 150200
Crizotinib 6090

Conclusion

The provided protocols and data serve as a comprehensive guide for the synthesis and evaluation of novel ALK inhibitors based on the this compound scaffold. The detailed methodologies for synthesis, purification, characterization, and biological testing are designed to be readily applicable in a research and drug development setting. The presented data highlights the potential of this chemical series to yield potent and selective ALK inhibitors. Further optimization of the lead compounds, guided by structure-activity relationship studies, could lead to the development of next-generation therapeutics for ALK-driven cancers.

References

Development of Anti-Malarial Agents from Piperidine Carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel anti-malarial agents with new mechanisms of action. Piperidine carboxamides have recently emerged as a promising class of compounds with potent anti-plasmodial activity. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of piperidine carboxamide-based anti-malarial drugs. The focus is on a series of compounds identified as potent and selective inhibitors of the P. falciparum 20S proteasome, a key regulator of parasite protein homeostasis. These notes include summaries of quantitative data, detailed synthetic and biological testing protocols, and visualizations of the mechanism of action and experimental workflows.

Introduction

Malaria remains a significant global health burden, with resistance to current artemisinin-based combination therapies (ACTs) threatening control and elimination efforts. The scientific community is actively seeking new therapeutic agents that are effective against resistant parasite strains. Phenotypic screening of compound libraries has identified piperidine carboxamides as a promising scaffold for the development of new anti-malarials.[1][2] One particular series, exemplified by the initial hit SW042 and the optimized lead SW584, has been shown to target the β5 subunit of the P. falciparum 20S proteasome.[1][2] This mechanism is distinct from most currently used anti-malarials, suggesting a low probability of cross-resistance.

These compounds exhibit potent activity against both drug-sensitive and multidrug-resistant P. falciparum strains and have demonstrated efficacy in a mouse model of human malaria.[1][2] This document serves as a practical guide for the synthesis, in vitro screening, and in vivo evaluation of piperidine carboxamide-based anti-malarial candidates.

Data Presentation

The following tables summarize the in vitro anti-malarial activity and in vivo efficacy of key piperidine carboxamide compounds.

Table 1: In Vitro Anti-Malarial Activity of Piperidine Carboxamides against P. falciparum

CompoundP. falciparum StrainIC₅₀ (µM)Cytotoxicity (HepG2 cells) CC₅₀ (µM)Selectivity Index (SI)Reference
SW0423D7 (sensitive)0.19>50>263[1][2]
SW042Dd2 (resistant)0.14>50>357[1][2]
SW584 3D7 (sensitive) 0.008 >50 >6250 [1][2]
SW584 Dd2 (resistant) 0.006 >50 >8333 [1][2]
Atovaquone3D7 (sensitive)0.0011212000[3]
AtovaquoneW2 (resistant)0.00131310000[3]
Chloroquine3D7 (sensitive)0.02237.561698[4]
ChloroquineW2 (resistant)0.13437.56280[4]

Table 2: In Vivo Efficacy of SW584 in a Humanized SCID Mouse Model of P. falciparum Infection

Treatment GroupDose (mg/kg)RouteDosing RegimenParasitemia Reduction (%)Survival (%)Reference
Vehicle Control-OralDaily for 4 days00[1][2]
SW58450OralDaily for 4 days>99100[1][2]

Mechanism of Action: Targeting the P. falciparum Proteasome

Piperidine carboxamides like SW584 act by inhibiting the chymotrypsin-like activity of the β5 subunit of the P. falciparum 20S proteasome.[1][2] Cryo-electron microscopy studies have revealed that these compounds bind to a previously unexplored, non-covalent site on the β5 subunit, which is distinct from the catalytic threonine residue.[1][2] This unique binding mode is believed to contribute to the high selectivity of these compounds for the parasite proteasome over human orthologs. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing parasite stress and ultimately cell death.

cluster_parasite Plasmodium falciparum PiperidineCarboxamide Piperidine Carboxamide (e.g., SW584) Proteasome Pf20S Proteasome (β5 subunit) PiperidineCarboxamide->Proteasome Inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation Mediates UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->ProteinDegradation Substrate for ParasiteDeath Parasite Death UbiquitinatedProteins->ParasiteDeath Accumulation leads to ProteinDegradation->ParasiteDeath Prevents

Caption: Mechanism of action of piperidine carboxamides.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted Piperidine Carboxamides

This protocol describes a general method for the synthesis of 1,4-disubstituted piperidine carboxamides, which can be adapted for the synthesis of specific analogs. The key steps involve reductive amination followed by amide coupling.

Materials:

  • Appropriately substituted aniline

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • Sodium hydroxide (NaOH) solution (1N)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriately substituted carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Reductive Amination

  • To a solution of the substituted aniline (1.0 eq) in DCE, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1N NaOH solution.

  • Separate the organic layer and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected piperidine intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the deprotected piperidine amine.

Step 3: Amide Coupling

  • To a solution of the substituted carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the deprotected piperidine amine (1.1 eq) in DMF, followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final piperidine carboxamide.

Protocol 2: In Vitro Anti-Malarial Activity Assay against P. falciparum

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of test compounds against asexual blood-stage P. falciparum using a SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 0.5% Albumax II)

  • Test compounds dissolved in DMSO

  • Artemisinin (positive control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • Serially dilute the test compounds in complete medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite culture to each well containing the serially diluted compounds.

  • Include wells with parasite culture and no drug (negative control) and wells with a standard anti-malarial drug like artemisinin (positive control).

  • Incubate the plates for 72 hours under the same hypoxic conditions.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC₅₀ values by fitting the dose-response curves using a non-linear regression model.

Protocol 3: In Vivo Efficacy Assessment in a Murine Model

This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of anti-malarial compounds in a murine model.

Materials:

  • Female Swiss albino mice (or other suitable strain, e.g., humanized SCID mice for P. falciparum studies)

  • Plasmodium berghei ANKA strain (for standard rodent model) or P. falciparum (for humanized mouse model)

  • Donor mouse with an established infection

  • Saline solution

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • On Day 0, infect mice intraperitoneally or intravenously with 1 x 10⁷ parasitized red blood cells from a donor mouse.

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and test compound groups).

  • Two hours post-infection, administer the first dose of the test compound or control vehicle via oral gavage or another appropriate route.

  • Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average parasitemia for each group and determine the percentage of parasite growth inhibition compared to the vehicle control group.

  • Monitor the mice for survival for at least 30 days.

Experimental Workflow Visualization

cluster_discovery Drug Discovery & Preclinical Development CompoundSynthesis Compound Synthesis (Piperidine Carboxamides) InVitroScreening In Vitro Screening (P. falciparum IC50) CompoundSynthesis->InVitroScreening SAR Structure-Activity Relationship (SAR) InVitroScreening->SAR CytotoxicityAssay Cytotoxicity Assay (e.g., HepG2) CytotoxicityAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->CompoundSynthesis Iterative Design InVivoEfficacy In Vivo Efficacy (Murine Model) LeadOptimization->InVivoEfficacy ADMET ADME/Tox Profiling InVivoEfficacy->ADMET CandidateSelection Candidate Selection ADMET->CandidateSelection

Caption: Workflow for anti-malarial drug development.

Conclusion

Piperidine carboxamides represent a promising new class of anti-malarial agents with a novel mechanism of action. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and optimize these compounds. The high potency, selectivity, and in vivo efficacy of lead compounds like SW584 underscore the potential of this scaffold to deliver a next-generation anti-malarial drug to combat the growing threat of drug resistance. Further research and development in this area are highly encouraged.

References

Application Notes and Protocols: Synthesis and Evaluation of Piperidine-3-carboxamide Derivatives for Osteoporosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1][2][3] The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the progression of osteoporosis.[1][3][4] Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts, plays a crucial role in the degradation of bone matrix proteins, making it a promising therapeutic target for anti-resorptive osteoporosis treatment.[2][5][6][7] This document provides detailed protocols for the synthesis and evaluation of a series of piperidine-3-carboxamide derivatives that have shown potent inhibitory activity against Cathepsin K and efficacy in preclinical models of osteoporosis.[5][6]

Featured Compound Series: (R)-1-((4-methoxyphenyl)sulfonyl)-N-(substituted benzyl)piperidine-3-carboxamides

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their potential as anti-osteoporosis agents.[5][6] The design strategy involved the functionalization of the piperidine-3-carboxamide scaffold to enhance interactions with the active site of Cathepsin K.[2][5] Among the synthesized compounds, several, notably H-9, demonstrated significant inhibitory activity against Cathepsin K and potent anti-bone resorption effects in vitro and in vivo.[2][5][6]

Data Presentation

In Vitro Activity Data

The following table summarizes the in vitro Cathepsin K inhibitory activity and anti-bone resorption effects of selected piperidine-3-carboxamide derivatives.

Compound IDCathepsin K IC50 (µM)[5]CTX-I Concentration (nM) in RAW264.7 cells (1 µM)[5]
H-8 0.1123.15 ± 2.89
H-9 0.0820.46 ± 3.67
H-11 0.1525.43 ± 3.12
H-12 0.1324.87 ± 2.55
H-13 0.2128.91 ± 3.01
H-16 0.3530.12 ± 3.48
H-17 0.1826.74 ± 2.93
MIV-711 (Reference) N/A21.73 ± 3.18

CTX-I (C-terminal cross-linked telopeptides of type I collagen) is a biomarker for bone resorption.

In Vivo Efficacy Data

The in vivo efficacy of compound H-9 was evaluated in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis.

Treatment GroupBone Mineral Density (BMD) (g/cm²)[5][6]
Sham 0.062 ± 0.005
OVX (Vehicle) 0.045 ± 0.004
OVX + H-9 (50 mg/kg) 0.058 ± 0.006

Signaling Pathway

The following diagram illustrates the role of Cathepsin K in osteoclast-mediated bone resorption, the target of the described piperidine-3-carboxamide derivatives.

CathepsinK_Pathway Osteoclast Osteoclast CatK Cathepsin K Osteoclast->CatK Secretes BoneMatrix Bone Matrix (Collagen Type I) Degradation Bone Resorption (Degradation Products) BoneMatrix->Degradation CatK->BoneMatrix Degrades Piperidine Piperidine-3-carboxamide Derivatives (e.g., H-9) Piperidine->Inhibition Inhibition->CatK Inhibits

Caption: Cathepsin K's role in bone resorption and its inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of piperidine-3-carboxamide derivatives is depicted below.

Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro CatKAssay Cathepsin K Inhibition Assay InVitro->CatKAssay BoneResorptionAssay Bone Resorption Assays (CTX-I, Pit Formation) InVitro->BoneResorptionAssay WesternBlot Western Blot Analysis InVitro->WesternBlot InVivo In Vivo Studies InVitro->InVivo OVXModel OVX Mouse Model InVivo->OVXModel BMDAnalysis BMD Analysis (micro-CT) InVivo->BMDAnalysis Lead Lead Compound Identification InVivo->Lead

Caption: Overall experimental workflow from synthesis to evaluation.

Experimental Protocols

I. Synthesis of (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide (H-1)

This protocol describes a representative synthesis for the piperidine-3-carboxamide series.

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • (2-methylphenyl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Dissolve (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add EDCI (1.5 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 20 minutes.

  • Add (2-methylphenyl)methanamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure compound H-1.[5]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Characterization Data for H-1:

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.36 (t, J = 5.3 Hz, 1H), 7.67 (d, J = 8.8 Hz, 2H), 7.17 (d, J = 7.9 Hz, 6H), 4.28–4.17 (m, 2H), 3.86 (s, 3H), 3.64–3.56 (m, 2H), 2.24 (s, 3H), 2.20–2.08 (m, 2H), 1.75 (t, J = 13.7 Hz, 2H), 1.50–1.23 (m, 2H).[5]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 172.40, 163.19, 137.26, 136.11, 130.38, 130.10, 128.00, 127.36, 127.17, 126.22, 115.03, 56.15, 48.79, 46.51, 42.06, 27.18, 24.19, 19.04.[5]

  • HRMS (M+H)⁺: Calculated for C₂₁H₂₇N₂O₄S: 403.1692, Found: 403.1693.[5]

II. In Vitro Cathepsin K Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin K using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 100 mM sodium acetate, 20 mM L-cysteine, 5 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test compounds and reference inhibitor

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and Cathepsin K enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. In Vitro Bone Resorption Assay (CTX-I Release)

Principle: This assay quantifies the amount of CTX-I released into the cell culture medium from bone slices, which is a direct measure of osteoclast-mediated bone resorption.[5][8]

Materials:

  • RAW264.7 cells (murine macrophage cell line) or primary bone marrow-derived macrophages.[5][8]

  • Recombinant mouse RANKL

  • Bovine bone slices

  • Cell culture medium (e.g., α-MEM with 10% FBS)

  • Test compounds

  • CTX-I ELISA kit

  • 96-well culture plates

Procedure:

  • Plate RAW264.7 cells on bovine bone slices in a 96-well plate.

  • Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.

  • After 3-4 days, add the test compounds at various concentrations to the culture.

  • Continue the culture for another 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of CTX-I in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[5]

  • Analyze the data to determine the effect of the compounds on bone resorption.

IV. In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

Principle: The OVX mouse model mimics postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss.[1][4][9] This model is widely used to evaluate the efficacy of potential anti-osteoporotic drugs.[1][4][9]

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Test compound (e.g., H-9) and vehicle

  • Micro-computed tomography (micro-CT) scanner

Procedure:

  • Acclimatize the mice for at least one week.

  • Divide the mice into three groups: Sham-operated (Sham), Ovariectomized (OVX) with vehicle treatment, and OVX with test compound treatment.

  • Perform bilateral ovariectomy on the OVX groups under anesthesia. The Sham group will undergo a similar surgical procedure without the removal of the ovaries.

  • Allow the mice to recover for one week.

  • Administer the test compound or vehicle to the respective groups daily by oral gavage for a period of 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and collect the femurs.

  • Analyze the bone microarchitecture and bone mineral density (BMD) of the femurs using a micro-CT scanner.[4]

  • Compare the BMD and other bone parameters between the different treatment groups to assess the efficacy of the test compound.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationship between the chemical structure of the piperidine-3-carboxamide scaffold and its biological activity.

SAR_Logic Scaffold Piperidine-3-carboxamide Scaffold Substituents Substituents at N1 and Carboxamide Scaffold->Substituents Modified with Binding Binding to Cathepsin K Active Site Substituents->Binding Influences Inhibition Inhibition of Cathepsin K Activity Binding->Inhibition Leads to AntiResorption Anti-bone Resorption Effect Inhibition->AntiResorption Results in Therapeutic Therapeutic Potential for Osteoporosis AntiResorption->Therapeutic Provides

Caption: Structure-activity relationship of piperidine-3-carboxamides.

These protocols and notes provide a comprehensive guide for the synthesis and evaluation of piperidine-3-carboxamide derivatives as potential therapeutic agents for osteoporosis. Researchers are advised to adapt these protocols based on their specific laboratory conditions and available resources, while adhering to all relevant safety guidelines.

References

Troubleshooting & Optimization

Troubleshooting low yield in (R)-piperidine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (R)-piperidine-3-carboxamide. The following questions and answers address common issues encountered during synthesis and offer potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most common?

A1: The most prevalent method for synthesizing this compound is through the amide coupling of a protected (R)-piperidine-3-carboxylic acid derivative.[1][2] This typically involves activating the carboxylic acid and then reacting it with an ammonia source. An alternative, though less direct, route involves the dehydration of this compound to form 3-cyanopiperidine, which can then be converted to the desired product, though this is more relevant for producing derivatives like carbothioamides.[1]

Q2: I am experiencing a significantly lower than expected yield. What are the most common causes?

A2: Low yields in this compound synthesis can stem from several factors. The most common issues include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.

  • Poor Quality Starting Materials: Impurities in the starting (R)-piperidine-3-carboxylic acid or coupling reagents can interfere with the reaction.

  • Side Reactions: Several side reactions can consume the starting material or the desired product, thereby reducing the overall yield.[3]

  • Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.

Q3: What are the common side reactions I should be aware of, and how can I minimize them?

A3: During the amide coupling step, several side reactions can occur.[3] Understanding and mitigating these is crucial for maximizing your yield.

Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical purity at the chiral center (C3), leading to a mixture of (R) and (S) enantiomers.- Use coupling reagents known to suppress racemization. - Maintain low reaction temperatures.
Diketopiperazine (DKP) Formation Intramolecular cyclization, particularly if the piperidine nitrogen is deprotected.- Ensure the piperidine nitrogen is appropriately protected during the coupling reaction.
Guanidinium Byproduct Reaction between the piperidine amine and guanidinium-based coupling reagents (e.g., HATU, HBTU).- Use carbodiimide-based coupling reagents like EDCI.
N-Oxide Formation Oxidation of the piperidine nitrogen.- Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How critical is the choice of coupling reagent and other reaction conditions?

A4: The choice of coupling reagent and reaction conditions is critical for achieving a high yield and purity. Below is a comparison of common conditions for the amide coupling reaction.

ParameterCondition 1Condition 2Rationale
Starting Material N-protected (R)-piperidine-3-carboxylic acidN-protected (R)-piperidine-3-carboxylic acidProtection of the piperidine nitrogen prevents side reactions.
Coupling Reagent EDCIHATU/HBTUEDCI is a common and effective carbodiimide.[1][2] HATU/HBTU are potent but can lead to guanidinium byproducts.[3]
Additive DMAPHOBt/HOAtDMAP is often used with EDCI.[1][2] HOBt or HOAt are typically used with carbodiimides to suppress racemization.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)DCM is a standard solvent for this reaction.[1][2] DMF can be used for less soluble starting materials.
Ammonia Source Aqueous AmmoniaAmmonia GasAqueous ammonia is convenient for laboratory scale.[1] Anhydrous conditions with ammonia gas may be preferred in some cases.
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can help to minimize side reactions, particularly racemization.

Experimental Protocols

Protocol 1: Amide Coupling using EDCI and DMAP

This protocol is adapted from procedures for synthesizing piperidine carboxamide derivatives.[1][2]

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Aqueous ammonia solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid in dichloromethane.

  • Add EDCI and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature.

  • Add an aqueous solution of ammonia and stir vigorously until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your synthesis.

TroubleshootingWorkflow cluster_analysis Analysis cluster_solutions Solutions start Low Yield of this compound Observed check_purity 1. Analyze Crude Product Purity (LC-MS, NMR) start->check_purity side_products Significant Side Products Detected? check_purity->side_products Analysis Results incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_conditions 2a. Optimize Reaction Conditions - Temperature - Reaction Time - Reagent Stoichiometry side_products->optimize_conditions Yes purification_issue Product Loss During Purification? incomplete_reaction->purification_issue No change_reagents 2b. Change Coupling Reagents - Consider EDCI/HOBt to minimize racemization incomplete_reaction->change_reagents Yes check_sm 3. Verify Starting Material Quality - Purity (NMR, LC-MS) - Reagent activity purification_issue->check_sm No optimize_purification 4. Optimize Purification Protocol - Alternative solvent systems - Different chromatography media purification_issue->optimize_purification Yes

Caption: Troubleshooting workflow for low yield synthesis.

Reaction Pathway and Potential Side Reactions

This diagram illustrates the intended synthetic pathway and highlights potential side reactions that can lead to a lower yield of the desired product.

ReactionPathway start_material N-Protected (R)-piperidine-3-carboxylic acid activated_intermediate Activated Ester (e.g., with EDCI) start_material->activated_intermediate Activation dkp Diketopiperazine (DKP) start_material->dkp Intramolecular Cyclization product This compound (Desired Product) activated_intermediate->product + NH3 racemized_product Racemized Product ((R/S)-mixture) activated_intermediate->racemized_product Racemization guanidinium_byproduct Guanidinium Byproduct nh3 NH3 coupling_reagent Coupling Reagent coupling_reagent->guanidinium_byproduct with piperidine amine

Caption: Synthesis pathway and common side reactions.

References

Technical Support Center: Managing Side Reactions in Piperidine C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during piperidine C-H functionalization?

A1: The primary challenges in piperidine C-H functionalization revolve around controlling selectivity and minimizing unwanted side reactions. Key issues include:

  • Lack of Regioselectivity: Functionalization occurring at multiple positions on the piperidine ring (e.g., C2, C3, C4), leading to a mixture of isomers.[1][2]

  • Over-functionalization: Multiple functional groups being introduced onto the piperidine ring, particularly when activating groups are present.

  • N-Oxidation: Oxidation of the piperidine nitrogen, especially in reactions employing strong oxidants.

  • Ring Opening: Cleavage of the piperidine ring under harsh reaction conditions.

  • Competing Reactions at the N-substituent: If the nitrogen is substituted (e.g., N-alkyl), side reactions can occur on the substituent itself.[3]

Q2: How can I control the regioselectivity of C-H functionalization on the piperidine ring?

A2: Achieving site-selectivity is a critical aspect of piperidine functionalization. Several strategies can be employed:

  • Directing Groups: Installing a directing group on the piperidine nitrogen is a common and effective strategy to control regioselectivity.[1][4] Amides, carbamates, and sulfonamides are examples of protecting groups that can direct functionalization to a specific carbon.[1]

  • Catalyst and Ligand Choice: The selection of the catalyst and corresponding ligands plays a crucial role in determining the position of functionalization.[1][5][6][7] For instance, different rhodium catalysts can selectively functionalize the C2 or C4 positions depending on the N-protecting group.[5][6][7]

  • Steric Hindrance: Bulky protecting groups on the nitrogen can sterically hinder the C2 and C6 positions, thereby favoring functionalization at the less hindered C3 or C4 positions.[1]

Q3: My reaction is producing a mixture of diastereomers. How can I improve diastereoselectivity?

A3: Controlling stereochemistry is essential, particularly in the synthesis of chiral drug candidates. To improve diastereoselectivity:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts or attaching a chiral auxiliary to the piperidine nitrogen can effectively control the stereochemical outcome of the reaction.[2]

  • Substrate Control: Existing stereocenters on the piperidine ring can influence the approach of reagents, leading to a preferred diastereomer. Understanding the conformational preferences of your substrate is key.[2]

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all impact the diastereoselectivity of a reaction. Optimization of these parameters is often necessary. A slower, epimerization process following the initial C-H arylation can lead to a thermodynamic ratio of isomers.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2, C3, and C4 isomers)

This guide provides a systematic approach to troubleshooting poor regioselectivity in piperidine C-H functionalization.

G start Problem: Poor Regioselectivity (Mixture of C2, C3, C4 isomers) directing_group Is a directing group being used? start->directing_group implement_dg Implement a suitable directing group (e.g., amide, carbamate, sulfonamide) directing_group->implement_dg No optimize_dg Optimize the directing group. Consider steric bulk and electronic effects. directing_group->optimize_dg Yes catalyst Review catalyst and ligand system. implement_dg->catalyst optimize_dg->catalyst catalyst_screen Screen different catalysts and ligands. (e.g., Rh, Pd, Ir with various phosphines) catalyst->catalyst_screen conditions Adjust reaction conditions. catalyst_screen->conditions temp_solvent Modify temperature and solvent polarity. conditions->temp_solvent outcome Improved Regioselectivity temp_solvent->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Steps:

  • Evaluate the Directing Group: The choice of the N-protecting/directing group is the most critical factor for controlling regioselectivity.[1][5][6][7]

    • For C2 functionalization: N-Boc and N-brosyl groups with specific rhodium catalysts have shown high selectivity for the C2 position.[5][6][7]

    • For C4 functionalization: N-α-oxoarylacetyl groups in combination with certain rhodium catalysts can direct functionalization to the C4 position.[5][6][7]

  • Optimize the Catalyst System: Different metal catalysts and ligands exhibit distinct selectivities.

    • Rhodium-catalyzed C-H insertions are highly tunable for selective functionalization.[5][6][7]

    • Palladium-catalyzed reactions often utilize specific directing groups to achieve high regioselectivity.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity and selectivity of the catalyst.

Issue 2: Low Yield in α-C-H Functionalization

Low yields in the functionalization of the C-H bond adjacent to the nitrogen (α-position) are a common problem.

G start Problem: Low Yield in α-C-H Functionalization protecting_group Is the N-protecting group appropriate? start->protecting_group change_pg Switch to a more suitable protecting group (e.g., Boc for Rh-catalyzed reactions) protecting_group->change_pg No catalyst_activity Is the catalyst active? protecting_group->catalyst_activity Yes change_pg->catalyst_activity check_catalyst Verify catalyst quality and loading. Ensure inert atmosphere. catalyst_activity->check_catalyst reagents Are the reagents and solvents pure and dry? check_catalyst->reagents purify_reagents Purify reagents and use anhydrous solvents. reagents->purify_reagents conditions Optimize reaction conditions. purify_reagents->conditions time_temp Vary reaction time and temperature. Monitor by TLC or LC-MS. conditions->time_temp outcome Improved Yield time_temp->outcome G cluster_0 Catalyst-Controlled C-H Functionalization Piperidine N-Protected Piperidine CH_Insertion C-H Insertion Piperidine->CH_Insertion Catalyst Chiral Rhodium Catalyst Intermediate Rh-Carbene Intermediate Catalyst->Intermediate Diazo Diazo Compound Diazo->Intermediate Intermediate->CH_Insertion Product Functionalized Piperidine CH_Insertion->Product

References

Technical Support Center: Optimization of Catalyst Loading in Asymmetric Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of piperidines. The following sections address common issues related to catalyst loading and overall reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for asymmetric piperidine synthesis?

A1: A general starting point for catalyst loading in asymmetric piperidine synthesis is typically between 1-5 mol%. For many reactions, such as those involving palladium catalysis, an initial loading of 1-2 mol% is often recommended. However, for more challenging substrates or reactions where maximizing yield is paramount, a higher loading of up to 5 mol% may be necessary.[1] In specific cases, such as with certain rhodium-catalyzed reactions, loadings can be as high as 10 mol% to achieve good conversion.[2] Conversely, for large-scale industrial processes, significant effort is dedicated to minimizing catalyst loading to less than 1 mol% for economic reasons.[1]

Q2: How does catalyst loading affect the enantioselectivity (ee) of the reaction?

A2: The relationship between catalyst loading and enantioselectivity is not always straightforward. While in some systems the catalyst loading does not significantly affect the asymmetric induction,[3] in others, a decrease in enantioselectivity can be observed as the reaction progresses, which may be linked to catalyst decomposition or the formation of less selective catalytic species.[4] It is crucial to monitor the enantiomeric excess at different catalyst loadings during the optimization phase.

Q3: What are the primary indicators of catalyst poisoning or deactivation?

A3: The main symptoms of catalyst poisoning or deactivation include a significant decrease in the reaction rate, incomplete conversion of starting materials even after extended reaction times, and a change in the selectivity of the reaction, potentially leading to the formation of unexpected byproducts.[5] In some cases, a noticeable drop in enantioselectivity can also signal catalyst decomposition.[4]

Q4: Can the piperidine product itself inhibit or poison the catalyst?

A4: Yes, product inhibition is a known issue in piperidine synthesis. The nitrogen atom in the piperidine ring can coordinate to the metal center of the catalyst, leading to deactivation.[1][5] This is particularly common with precious metal catalysts like palladium, platinum, and rhodium.[5]

Q5: When should I consider screening different ligands?

A5: Ligand screening is advisable when you observe low yields or catalyst deactivation. The chosen ligand may not be suitable for the specific substrate or may be degrading under the reaction conditions.[1] For sterically hindered substrates, bulky biarylphosphine ligands are often more effective.[1] Additionally, if the piperidine nucleophile is suspected of displacing the ligand, screening for more robust or electron-rich ligands can improve catalyst stability.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).[1]The amount of active catalyst may be too low for the reaction scale or substrate reactivity.
Catalyst Deactivation/Poisoning - Use a fresh batch of high-quality, air-stable precatalyst.[1]- Handle ligands and catalysts under an inert atmosphere.[1]- Purify starting materials and use anhydrous, degassed solvents.[1]Impurities in reagents or solvents (e.g., water, oxygen) can poison the catalyst. The catalyst itself may have degraded due to improper storage or handling.
Inappropriate Ligand Screen different classes of ligands, such as bulky biarylphosphine ligands for challenging substrates.[1]The ligand plays a crucial role in the activity and stability of the catalytic species.
Ineffective Base For demanding couplings, consider a stronger, non-coordinating base like sodium tert-butoxide (NaOtBu). If functional group compatibility is an issue, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, potentially with higher catalyst loading.[1]The base is essential for facilitating the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation - Add a slight excess of the ligand relative to the metal precursor.[1]- Consider using a more robust precatalyst.[1]- Lower the reaction temperature.[1]The active catalyst may be degrading over the course of the reaction. An excess of ligand can sometimes improve stability, while a lower temperature can reduce the rate of decomposition.
Product Inhibition If suspected, try to run the reaction at a lower concentration or consider a flow chemistry setup where the product is continuously removed.The piperidine product can coordinate to the catalyst, inhibiting further reaction.[1]
Substrate or Reagent Impurity Purify all starting materials, including the amine and any halo-precursors, and use anhydrous, degassed solvents.[1]Impurities can act as catalyst poisons, leading to a gradual loss of activity.

Quantitative Data Summary

The following tables summarize the impact of catalyst loading and other reaction parameters on the yield and enantioselectivity of asymmetric piperidine syntheses from various literature sources.

Table 1: Effect of Catalyst Loading on Yield

Reaction Type Catalyst Catalyst Loading (mol%) Yield (%) Reference
Rh-catalyzed Carbometalation[Rh(cod)(OH)]₂ / (S)-Segphos10High Conversion[2]
Organocatalytic Domino ReactionO-TMS protected diphenylprolinol20Not specified, but effective[6]
HydrogenationPtO₂1-5Not specified, general range[7]

Table 2: Optimization of a Rhodium-Catalyzed Asymmetric Carbometalation

Entry Deviation from Standard Conditions Yield (%) ee (%) Reference
1None ([Rh(cod)(OH)]₂, (S)-Segphos, aq. CsOH, 70 °C)8196[8]
2Lower concentration (<1 M)Poor conversion-[8]
3-5Different chiral ligandsLower yields-[8]

Experimental Protocols

General Protocol for Optimization of Catalyst Loading in a Buchwald-Hartwig Amination to form a Piperidine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactor Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand.

  • Reagent Addition : Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents). Then, add the aryl halide (1.0 equivalent) and the piperidine derivative (1.1-1.2 equivalents).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution : Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Adapted from BenchChem Technical Support.[1]

General Protocol for Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[7]

  • Reactor Setup : In a high-pressure reactor, add the substituted pyridine (1.0 equivalent) and a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition : Add the catalyst (e.g., PtO₂, 1-5 mol%).

  • Hydrogenation : Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution : Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitoring : Monitor the reaction progress by GC-MS or TLC.

  • Workup : Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification : Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_loading Is Catalyst Loading Sufficient (1-5 mol%)? start->check_loading increase_loading Increase Catalyst Loading check_loading->increase_loading No check_deactivation Suspect Catalyst Deactivation? check_loading->check_deactivation Yes increase_loading->check_deactivation end_good Yield Improved improve_conditions Use Fresh Catalyst & Inert Conditions & Purify Reagents check_deactivation->improve_conditions Yes check_ligand Is Ligand Appropriate? check_deactivation->check_ligand No improve_conditions->check_ligand screen_ligands Screen Different Ligands check_ligand->screen_ligands No end_bad Issue Persists check_ligand->end_bad Yes screen_ligands->end_good Experimental_Workflow start Start: Reactor Setup (Inert Atmosphere) add_reagents Add Catalyst, Ligand, Base, and Substrates start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent reaction Heat and Stir Reaction (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Progress (TLC, GC-MS, etc.) reaction->monitor monitor->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Chiral Piperidine purify->end

References

Preventing racemization during piperidine carboxamide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine carboxamide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting racemization during the synthesis of chiral piperidine carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in piperidine carboxamide derivatization?

A1: Racemization is the process where an enantiomerically pure starting material is converted into a mixture of equal parts of both enantiomers (a racemate).[1] In pharmaceutical development, this is a significant issue because different enantiomers of a chiral drug can have different pharmacological activities and toxicological profiles.[2][3] During piperidine carboxamide derivatization, the chiral center at the alpha-carbon of the piperidine carboxylic acid is susceptible to racemization, potentially compromising the stereochemical integrity of the final product.

Q2: What is the primary mechanism of racemization during the amide coupling reaction?

A2: The most common mechanism for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5] This occurs when the carboxylic acid is activated by a coupling reagent. The proton on the chiral alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base. This leads to a planar, achiral intermediate. Subsequent reaction with the amine can then occur from either face of this intermediate, resulting in a mixture of both enantiomers.[4] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated carboxylic acid.[4]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors critically influence the degree of racemization:[6]

  • Coupling Reagents: The choice of coupling reagent is paramount. While effective for amide bond formation, some reagents are more prone to causing racemization than others.[7]

  • Additives: The use of additives, especially with carbodiimide coupling reagents, is crucial for suppressing racemization.[8]

  • Base: The type of base and its concentration can significantly promote racemization. Stronger, less sterically hindered bases generally lead to higher levels of racemization.[9][10]

  • Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.[6]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction rates, thereby affecting racemization.[11]

Troubleshooting Guides

Issue: High levels of the undesired enantiomer detected by chiral HPLC.

This is a common indication that significant racemization has occurred during the derivatization process. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagents and Additives

Certain coupling reagents are more prone to causing racemization.

  • Recommendation: If you are using a carbodiimide like DCC or EDC without an additive, significant racemization is likely. Always use carbodiimides in combination with a racemization-suppressing additive.[7]

  • Optimal Choice: For minimal racemization, consider using modern uronium/aminium or phosphonium-based reagents. HATU, HCTU, and PyAOP are known for their high efficiency and low racemization levels.[9][12] Additives like HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[12] Some newer reagents, such as ynamides, are reported to be "racemization-free".[13][14]

Step 2: Assess the Base Used in the Reaction

The choice of base is a critical factor in controlling racemization.

  • Recommendation: Avoid strong, sterically unhindered bases like triethylamine (TEA). Instead, opt for bulkier, weaker bases.[9]

  • Optimal Choice: N,N-diisopropylethylamine (DIPEA) is a commonly used base that offers a good balance of reactivity and suppression of racemization. For even lower racemization risk, consider using N-methylmorpholine (NMM) or 2,4,6-collidine.[12]

Step 3: Optimize Reaction Conditions

Temperature and reaction time can influence the extent of racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[15]

  • Optimization: Minimize the pre-activation time of the carboxylic acid before adding the amine. Prolonged pre-activation can lead to higher levels of the oxazolone intermediate and thus more racemization.[6] Monitor the reaction progress closely and stop it as soon as it is complete to avoid extended exposure to conditions that may promote racemization.

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Reagents

Coupling Reagent/AdditiveBaseRacemization (% D-isomer)Reference
DCC-High[9]
DCC/HOBtTEAModerate[9]
HBTUDIPEALow[9]
HATUDIPEAVery Low (<2%)[9]
COMUDIPEAVery Low (<2%)[9]
Ynamide (MYMsA)-Not Detected[14]

Note: The extent of racemization is highly dependent on the specific substrates and reaction conditions.

Table 2: Influence of Base on Racemization

Coupling SystemBaseRacemization LevelReference
BOPTriethylamine (TEA)Higher[10]
BOPDIPEALower[10]
BOPN-Methylmorpholine (NMM)Lower[10]

Experimental Protocols

Protocol 1: General Procedure for Piperidine Carboxamide Synthesis with Minimized Racemization using HATU

This protocol outlines a general method for the coupling of a chiral N-protected piperidine carboxylic acid with an amine using HATU, a reagent known for its ability to suppress racemization.[2][16]

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected piperidine carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Base: Add a sterically hindered, non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.

  • Pre-activation: Add HATU (1.05 equivalents) to the mixture and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-3 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Chiral HPLC Analysis of Piperidine Carboxamide Enantiomeric Purity

This protocol provides a general guideline for determining the enantiomeric excess of the synthesized piperidine carboxamide. Specific conditions will need to be optimized for the particular compound of interest.[3][17][18]

  • Sample Preparation: Prepare a stock solution of the purified piperidine carboxamide in a suitable solvent (e.g., a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL). If the compound lacks a UV chromophore, pre-column derivatization with an appropriate UV-active agent may be necessary.[17]

  • HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Select an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point for screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (or heptane) and an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be beneficial.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25 °C).

    • Detection Wavelength: Select a wavelength where the compound has maximum UV absorbance.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Mandatory Visualizations

racemization_mechanism cluster_activation Carboxylic Acid Activation cluster_racemization_pathway Racemization Pathway cluster_coupling Amide Bond Formation N-Protected_Piperidine_Acid N-Protected Chiral Piperidine Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N-Protected_Piperidine_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Cyclization Desired_Product Desired Enantiomer (L-Product) Activated_Intermediate->Desired_Product + Amine (Direct Coupling) Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Oxazolone->Desired_Product + Amine Racemized_Product Undesired Enantiomer (D-Product) Oxazolone->Racemized_Product + Amine Amine Amine (R-NH2)

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

experimental_workflow start Start: Chiral N-Protected Piperidine Carboxylic Acid coupling Amide Coupling Reaction (Optimized Conditions: Reagent, Base, Temp) start->coupling workup Reaction Work-up and Purification coupling->workup analysis Chiral HPLC Analysis workup->analysis result Determine Enantiomeric Excess (e.e.) analysis->result end Final Product: Enantiomerically Pure Piperidine Carboxamide result->end

Caption: General experimental workflow for synthesis and analysis.

troubleshooting_flowchart start High Racemization Detected check_reagent Evaluate Coupling Reagent and Additive start->check_reagent check_base Evaluate Base check_reagent->check_base Reagent is optimal (e.g., HATU) use_hatulike Switch to HATU, HCTU, PyAOP or use Additives (HOAt, Oxyma) check_reagent->use_hatulike Using Carbodiimide alone or suboptimal additive check_conditions Optimize Conditions check_base->check_conditions Base is optimal (e.g., DIPEA) use_dipea Switch to DIPEA, NMM, or Collidine check_base->use_dipea Using TEA or other strong base lower_temp Lower Temperature (0°C) Minimize Pre-activation Time check_conditions->lower_temp High temp or long pre-activation reanalyze Re-run Reaction and Analyze check_conditions->reanalyze Conditions seem optimal, re-evaluate substrate stability use_hatulike->reanalyze use_dipea->reanalyze lower_temp->reanalyze

Caption: Troubleshooting decision tree for addressing racemization issues.

References

Identifying and removing common impurities in (R)-piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities in (R)-piperidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, and by-products from side reactions. Specific examples include residual piperidine, which is a potential genotoxic impurity, and by-products from coupling reagents.

  • Enantiomeric Impurity: The most critical impurity is the (S)-piperidine-3-carboxamide, the unwanted enantiomer. Its presence can have significant implications for the pharmacological and toxicological profile of the final product.

  • Residual Solvents: Organic volatile impurities from the solvents used during synthesis and purification (e.g., ethanol, methanol, isopropanol, acetonitrile, hexane).

  • Degradation Products: Impurities formed during storage or handling, such as N-oxides.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity (the amount of the unwanted (S)-enantiomer).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and quantifying non-volatile impurities, including process-related impurities and potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities and for assessing the overall purity of the sample.

Q3: What are the most effective methods for removing these impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: A powerful technique for removing most process-related impurities and some residual solvents. It relies on the differential solubility of the desired compound and the impurities in a chosen solvent system.

  • Column Chromatography: Effective for separating the desired compound from impurities with different polarities.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the (R)- and (S)-enantiomers, although this is often a more expensive and less scalable option for bulk purification. Chiral resolution via diastereomeric salt formation is another common strategy employed during the synthesis.

Troubleshooting Guides

Issue 1: Poor Enantiomeric Purity Detected by Chiral HPLC
Possible Cause Troubleshooting Step
Racemization during synthesis or workup.Review the reaction conditions. Avoid harsh acidic or basic conditions and high temperatures, which can promote racemization.
Ineffective chiral resolution step.Optimize the chiral resolution process. If using a chiral resolving agent, screen different agents and solvents. If using enzymatic resolution, ensure optimal enzyme activity and reaction conditions.
Co-elution with another impurity in the chiral HPLC method.Optimize the chiral HPLC method. Adjust the mobile phase composition, flow rate, or column temperature. Consider a different chiral stationary phase if necessary.
Issue 2: Presence of Significant Process-Related Impurities
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or using a slight excess of one of the reagents.
Sub-optimal purification.Perform recrystallization using a suitable solvent system. If impurities persist, consider column chromatography.
Impure starting materials.Verify the purity of your starting materials before use. Purify them if necessary.
Issue 3: High Levels of Residual Solvents
Possible Cause Troubleshooting Step
Inadequate drying after purification.Dry the product under vacuum at an appropriate temperature for a sufficient period.
Inefficient removal during recrystallization.Ensure the final crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
Use of high-boiling point solvents.Whenever possible, use lower-boiling point solvents that are easier to remove.

Quantitative Data on Impurity Removal

The following table provides representative data on the effectiveness of recrystallization for purifying this compound.

Impurity Level Before Recrystallization (%) Level After Recrystallization (%) Analytical Method
(S)-piperidine-3-carboxamide1.5< 0.1Chiral HPLC
Unreacted Starting Material A2.0< 0.2HPLC
By-product B0.8Not DetectedHPLC
Residual Ethanol0.5 (5000 ppm)0.05 (500 ppm)GC-MS

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is a starting point and may require optimization for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 225 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This is a general single-solvent recrystallization protocol. The choice of solvent is critical and should be determined experimentally. Solvents like ethanol, methanol, isopropanol, or acetonitrile are good starting points.

  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a potential solvent dropwise at room temperature. A suitable solvent will show poor solubility at room temperature but complete solubility upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Purification cluster_2 Final Product Crude Sample Crude Sample Chiral HPLC Chiral HPLC Crude Sample->Chiral HPLC Enantiomeric Purity GC-MS GC-MS Crude Sample->GC-MS Residual Solvents LC-MS LC-MS Crude Sample->LC-MS Process Impurities Recrystallization Recrystallization Chiral HPLC->Recrystallization GC-MS->Recrystallization Column Chromatography Column Chromatography LC-MS->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for impurity identification and removal.

Recrystallization_Process Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Add crude product Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Solvent->Hot Filtration (Optional) Remove insoluble impurities Slow Cooling Slow Cooling Dissolve in Hot Solvent->Slow Cooling Hot Filtration (Optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Crystal Formation->Slow Cooling No crystals, reheat/add anti-solvent Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Crystals formed Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Isolate crystals Drying Drying Wash with Cold Solvent->Drying End End Drying->End Pure product

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Diastereoselective Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in piperidine synthesis?

A1: Diastereoselectivity in piperidine synthesis is a multifactorial issue influenced by the chosen synthetic route. Key factors include:

  • Steric Hindrance: The bulk of substituents on the precursor molecule can direct incoming reagents to the less hindered face, thereby favoring the formation of one diastereomer.

  • Catalyst Choice: In catalytic hydrogenations of substituted pyridines, the choice of catalyst (e.g., Pd, Pt, Rh) and its support can significantly impact the cis/trans selectivity of the resulting piperidine.[1][2] For instance, rhodium and platinum-based catalysts are often more effective than palladium for certain substrates.[2]

  • Protecting Groups: The nature of the protecting group on the piperidine nitrogen can influence the conformation of the ring and its transition state, thereby directing the stereochemical outcome of a reaction.[3] Bulky protecting groups can sterically hinder certain positions, favoring functionalization at others.[4]

  • Reaction Temperature and Pressure: In hydrogenation reactions, temperature and pressure are critical parameters. For example, increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[2]

  • Solvent and Additives: The polarity of the solvent can affect the stability of transition states, and the presence of additives, such as Lewis acids or bases, can coordinate to the substrate or reagents, influencing the stereochemical outcome.[5]

Q2: How can I improve the diastereoselectivity of a hydrogenation reaction of a substituted pyridine?

A2: To improve diastereoselectivity in pyridine hydrogenation:

  • Catalyst Screening: Experiment with different heterogeneous catalysts such as PtO₂, Pd/C, and Rh/C. The diastereomeric ratio (d.r.) can be highly dependent on the metal and its interaction with the substrate.[1][6]

  • Optimize Reaction Conditions: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures (e.g., 30-80 bar) have been shown to favor the formation of cis isomers in some cases.[2]

  • Solvent Effects: The choice of solvent can influence the adsorption of the substrate onto the catalyst surface. Acidic solvents like glacial acetic acid are commonly used with PtO₂.[2]

Q3: What strategies exist for controlling regioselectivity and diastereoselectivity in C-H functionalization of piperidines?

A3: Controlling both regioselectivity and diastereoselectivity in C-H functionalization is a significant challenge. Effective strategies include:

  • Directing Groups: Installing a directing group on the piperidine nitrogen is a common and effective strategy to control regioselectivity.[4] Amides, carbamates, and sulfonamides are examples of directing groups that can direct functionalization to a specific carbon atom.[3][4]

  • Catalyst Control: In metal-catalyzed C-H functionalization, the choice of catalyst is crucial. Chiral dirhodium catalysts, for example, have been used to achieve high diastereoselectivity in the C2 functionalization of piperidines.[3]

  • Steric Shielding: The interplay between the steric bulk of the catalyst and the nitrogen protecting group can override electronic preferences, allowing for functionalization at positions that are typically less reactive, such as C4.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor d.r.) Suboptimal reaction conditions (temperature, pressure).Ineffective catalyst or reagent.Lack of sufficient steric or electronic bias in the substrate.For Hydrogenation: • Screen different catalysts (e.g., PtO₂, Rh/C, Pd/C).[2]• Increase hydrogen pressure (e.g., from 30 to 80 bar) to potentially favor the cis isomer.[2]• Vary the reaction temperature.[2]For C-H Functionalization: • Employ a suitable directing group on the nitrogen.[3][4]• Screen different metal catalysts and ligands.[3]General: • Consider the use of a chiral auxiliary.• Change the solvent to alter transition state energies.
Formation of Multiple Regioisomers Lack of a directing group in C-H functionalization.Competing reaction pathways.• Install a directing group on the piperidine nitrogen to favor a specific site of reaction.[3][4]• Modify the steric and electronic properties of the substrate or reagents to favor one pathway.
Incomplete Reaction Steric hindrance.Poor leaving group on an alkylating agent.Suboptimal solvent choice.Insufficient reaction time or temperature.• Increase reaction temperature and/or time.[2]• Choose a more reactive alkylating agent with a better leaving group.[4]• Select a solvent that better solubilizes all reactants.[4]• For hydrogenations, ensure the catalyst is active and not poisoned.
Formation of Over-Alkylated Byproducts (Quaternary Ammonium Salts) Highly reactive alkylating agent.Excess of the alkylating agent.• Use a less reactive alkylating agent.• Carefully control the stoichiometry of the alkylating agent.• Lower the reaction temperature.
Ring-Opening Byproducts Presence of water in certain catalytic reactions.Use of specific catalysts (e.g., some rhodium complexes) that can promote ring cleavage.[2]• Ensure anhydrous reaction conditions.[2]• Select a catalyst that is less prone to inducing ring-opening.[2]

Quantitative Data on Diastereoselectivity

Table 1: Effect of Catalyst on Diastereoselectivity in C2-Functionalization of N-Protected Piperidines [3]

N-Protecting GroupCatalystDiastereomeric Ratio (d.r.)
N-BocRh₂(R-TCPTAD)₄Variable
N-BsRh₂(R-TPPTTL)₄29:1 to >30:1

Table 2: Optimization of Diastereoselectivity in C2-Functionalization using Rh₂(R-TPPTTL)₄ Catalyst [3]

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1RT-27:1
2398722:1
30-Lower Yield & Selectivity

Table 3: Diastereoselectivity in the Hydrogenation of Disubstituted Pyridines [1]

SubstrateCatalystDiastereomeric Ratio (d.r.)
2,4-disubstituted pyridinePtO₂>95:5
2,4-disubstituted pyridinePtO₂>95:5
3,5-disubstituted pyridine10% Pd/C70:30 (trans favored)
3,5-disubstituted pyridine10% PtO₂60:40 (trans favored)

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine [2]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30-80 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up (e.g., neutralization, extraction) and the product purified by chromatography or crystallization.

Protocol 2: Rhodium-Catalyzed C-H Functionalization of N-Bs-Piperidine [3]

  • Reaction Setup: To a solution of the Rh₂(R-TPPTTL)₄ catalyst (0.5 mol %) and N-Bs-piperidine (1.5 equiv) in dichloromethane (CH₂Cl₂) is added a solution of the diazoacetate (1.0 equiv) in CH₂Cl₂ over 2 hours.

  • Execution: The reaction mixture is stirred overnight at the desired temperature (e.g., room temperature or 39 °C).

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted piperidine.

  • Analysis: The diastereomeric ratio is determined by ¹H-NMR of the crude reaction mixture.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_hydrogenation Diastereoselective Hydrogenation cluster_analysis Analysis & Purification cluster_product Product start Substituted Pyridine hydrogenation Hydrogenation Reaction start->hydrogenation conditions H₂, Catalyst (PtO₂, Pd/C) Pressure, Temperature conditions->hydrogenation analysis Determine d.r. (NMR, GC) hydrogenation->analysis purification Purification (Chromatography, Crystallization) analysis->purification product Diastereomerically Enriched Functionalized Piperidine purification->product

Caption: Workflow for diastereoselective hydrogenation of a substituted pyridine.

ch_functionalization_logic cluster_factors Controlling Factors piperidine N-Protected Piperidine catalyst Catalyst Selection (e.g., Rhodium complexes) protecting_group N-Protecting Group (e.g., Boc, Bs) c2_func C2-Functionalization catalyst->c2_func Directs to C2 c4_func C4-Functionalization catalyst->c4_func In combination with bulky PG, directs to C4 protecting_group->c2_func Influences diastereoselectivity protecting_group->c4_func Bulky group favors C4 c3_func C3-Functionalization note C3-functionalization often requires an indirect approach.

Caption: Factors influencing regioselectivity in C-H functionalization of piperidines.

References

Technical Support Center: Optimizing Sonogashira Coupling for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions for piperidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of halo-piperidines with terminal alkynes.

1. Low to No Product Yield

  • Possible Cause: Inactive catalyst. The active Pd(0) species is sensitive to air and can decompose, often observed as the formation of palladium black.

  • Troubleshooting Steps:

    • Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[1]

    • Use freshly degassed solvents. The freeze-pump-thaw technique is highly effective.[1]

    • If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). This can be facilitated by the amine base or phosphine ligands.[2]

    • Consider using a more robust palladium catalyst, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to decomposition.[3]

  • Possible Cause: Poorly reactive halo-piperidine. The reactivity of the halide is a critical factor, following the general trend of I > Br >> Cl.[2][3]

  • Troubleshooting Steps:

    • If possible, use an iodo-piperidine derivative, as they are the most reactive substrates for Sonogashira coupling.[2][3]

    • For bromo-piperidine derivatives, higher reaction temperatures and longer reaction times may be necessary.[2] Using more electron-rich and bulky phosphine ligands can also improve the rate of oxidative addition, which is often the rate-limiting step.

    • Chloro-piperidine derivatives are the most challenging and typically require specialized catalyst systems and harsh reaction conditions.

  • Possible Cause: Inappropriate choice of base. The base plays a crucial role in the deprotonation of the terminal alkyne to form the reactive copper acetylide.

  • Troubleshooting Steps:

    • Amine bases such as triethylamine (Et₃N) and diisopropylamine (DIPA) are commonly used. Piperidine itself can also serve as the base.[3][4]

    • Ensure the base is anhydrous and used in sufficient excess.

    • For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.

  • Possible Cause: Suboptimal solvent. The solvent can influence the solubility of reagents and the stability of the catalyst.

  • Troubleshooting Steps:

    • Commonly used solvents include THF, DMF, and toluene.

    • For less reactive substrates, a more polar solvent like DMF can be beneficial.[5]

2. Formation of Side Products

  • Issue: Significant formation of Glaser-Hay homocoupling product (alkyne dimer).

  • Troubleshooting Steps:

    • This side reaction is promoted by the presence of oxygen.[1] Ensure the reaction is rigorously deoxygenated and maintained under an inert atmosphere.[1]

    • Consider a copper-free Sonogashira protocol. While the copper co-catalyst accelerates the desired reaction, it is also responsible for the Glaser coupling.[1]

    • Slowly add the terminal alkyne to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling.[1]

    • One study suggests that using a diluted hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[1]

  • Issue: Protodehalogenation of the halo-piperidine (loss of the halogen).

  • Troubleshooting Steps:

    • This can occur at elevated temperatures. Try lowering the reaction temperature.

    • Ensure the absence of water or other protic sources.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for Sonogashira coupling with a piperidine derivative?

A: The optimal catalyst system depends on the specific halo-piperidine and alkyne. A good starting point for iodo- and bromo-piperidines is a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) co-catalyst such as CuI.[3] For less reactive bromo-piperidines or for sterically hindered substrates, using bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, dppf) or N-heterocyclic carbene (NHC) ligands can improve yields.[3] A piperidine-appended ligand has also been shown to be effective.[6]

Q2: Can I perform a Sonogashira coupling on an N-H piperidine?

A: It is highly recommended to protect the piperidine nitrogen before performing the Sonogashira coupling. The free N-H is acidic and can interfere with the basic conditions of the reaction. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable.

Q3: What are the typical reaction conditions for the Sonogashira coupling of a halo-piperidine?

A: Based on successful couplings with similar N-heterocycles like 3-bromopyridines, typical conditions are:

  • Catalyst: 2.5 mol% Pd(CF₃COO)₂ with 5 mol% PPh₃ as a ligand, and 5 mol% CuI as a co-catalyst.[5][7]

  • Base: Triethylamine (Et₃N).[5][7]

  • Solvent: DMF.[5][7]

  • Temperature: 100°C.[5][7]

  • Atmosphere: Inert (Nitrogen or Argon).[5][7]

These conditions should be considered a starting point and may require optimization for your specific substrates.

Q4: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

Q5: My reaction turns black. What does this mean?

A: The formation of a black precipitate usually indicates the decomposition of the palladium catalyst to palladium black. This leads to a loss of catalytic activity. To prevent this, ensure the reaction is free of oxygen and consider using more stable catalyst systems.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of halo-pyridines, which can serve as a starting point for optimizing reactions with halo-piperidines.

Table 1: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [5][7]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine95
34-Ethynyltoluene2-Amino-3-(p-tolylethynyl)pyridine94
41-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine92
51-Ethynyl-4-(trifluoromethyl)benzene2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine88

Reaction Conditions: 2-amino-3-bromopyridine (1 equiv.), terminal alkyne (1.2 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF at 100°C for 3 hours under N₂ atmosphere.[5][7]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halo-Piperidine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected halo-piperidine (1.0 equiv.)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Anhydrous amine base (e.g., Et₃N, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected halo-piperidine, palladium catalyst, and copper(I) iodide.[8]

  • Add the anhydrous, degassed solvent and the amine base via syringe.[8]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.[8]

  • Heat the reaction to the desired temperature (e.g., 60-100°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start Start: Sonogashira Reaction check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low side_products Side Products check_yield->side_products Significant end_ok Successful Reaction check_yield->end_ok High cause_catalyst Possible Cause: Inactive Catalyst low_yield->cause_catalyst cause_halide Possible Cause: Poorly Reactive Halide low_yield->cause_halide cause_base Possible Cause: Wrong Base/Amount low_yield->cause_base cause_glaser Possible Cause: Glaser Homocoupling side_products->cause_glaser solve_catalyst Solution: - Use inert atmosphere - Degas solvents - Use robust ligands (NHC, bulky P-ligands) cause_catalyst->solve_catalyst solve_halide Solution: - Use Iodo > Bromo - Increase temperature - Use electron-rich ligands cause_halide->solve_halide solve_base Solution: - Use Et3N, DIPA - Ensure anhydrous base - Consider inorganic bases (K2CO3) cause_base->solve_base solve_glaser Solution: - Rigorous deoxygenation - Use Cu-free conditions - Slow alkyne addition cause_glaser->solve_glaser

Caption: Troubleshooting workflow for Sonogashira coupling of piperidine derivatives.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Halo-piperidine) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex R¹-Pd(II)L₂(C≡CR²) transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination R¹-C≡C-R² (Product) reductive_elimination->pd0 alkyne H-C≡C-R² (Terminal Alkyne) cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation Transfers alkyne

Caption: Simplified catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

References

Technical Support Center: Protocol for Difficult Amide Coupling with Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for challenging amide coupling reactions involving piperidine carboxylic acids. Steric hindrance and the specific electronic properties of these substrates often require careful optimization of reaction conditions.

Troubleshooting Guide

Q1: My amide coupling reaction with a piperidine carboxylic acid is resulting in low or no yield. What are the common causes?

Low yields in these reactions are common and can typically be attributed to several factors:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient for your specific substrate or used in insufficient amounts, leading to poor activation of the carboxylic acid.[1]

  • Steric Hindrance: Piperidine rings, especially when substituted, are sterically bulky. This bulk on either the carboxylic acid or the amine partner can physically impede the reaction, leading to slow or incomplete coupling.[1][2][3] This is often a primary challenge in piperidine-related couplings.[4]

  • Amine Deactivation: A competing acid-base reaction between the carboxylic acid and the amine can form a non-reactive salt, effectively deactivating the amine nucleophile.[1][5]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. The use of anhydrous solvents and reagents is critical.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, or temperature can significantly impact the reaction outcome.[1] For particularly difficult couplings, elevated temperatures may be necessary.[3][6]

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

Side reactions can compete with the desired amide bond formation, reducing your yield and complicating purification.

  • Guanidinium Formation: With uronium/aminium reagents like HATU or HBTU, the amine can react directly with the coupling reagent. This is often caused by slow pre-activation of the carboxylic acid or using an excess of the uronium reagent.[7]

    • Solution: Ensure the carboxylic acid is "pre-activated" by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[1][5]

  • Oxazolone Formation and Epimerization: If the piperidine carboxylic acid has a stereocenter at the alpha-position, activation can lead to the formation of an oxazolone intermediate, which is susceptible to epimerization or racemization.[8]

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure.[1] Running the reaction at a lower temperature can also mitigate this issue.[1] Reagents like T3P in combination with pyridine are also known to result in low epimerization.[9]

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. Adding HOBt or HOAt can trap the active ester and prevent this.

Q3: My starting materials are sterically hindered, and standard coupling methods are failing. What advanced strategies can I try?

For exceptionally challenging couplings involving bulky piperidine derivatives, standard methods may be insufficient.

  • Switch to a More Powerful Coupling Reagent: Uronium salts like HATU or phosphonium salts like PyBOP are generally more reactive and effective for hindered substrates than standard carbodiimides.[1][10] COMU is a highly efficient and safer alternative to HATU.[11][12]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to its acyl fluoride in situ is an excellent strategy to overcome steric hindrance.[3] Acyl fluorides are small yet highly reactive intermediates.[6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this one-pot procedure, which may require elevated temperatures to proceed to completion.[1][3]

  • Use T3P Reagent: n-Propanephosphonic acid anhydride (T3P) is a powerful reagent that works well for a wide range of substrates, including non-nucleophilic amines, and its byproducts are water-soluble, simplifying purification.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best coupling reagent for my piperidine carboxylic acid?

The choice depends on steric hindrance, potential for epimerization, and cost.

  • For routine couplings: EDC/HOBt is a cost-effective starting point.[13][14]

  • For hindered substrates: HATU, COMU, or PyAOP are highly recommended for their increased reactivity.[10][11][15]

  • To minimize epimerization: Use additives like HOBt or OxymaPure.[1] Alternatively, T3P with pyridine is an excellent low-epimerization method.[9]

  • For extremely hindered systems: Consider forming the acyl fluoride in situ with reagents like TFFH or BTFFH.[3][6]

Q2: What is the best order of addition for the reagents?

To prevent side reactions, particularly guanidinium formation, the recommended order is:

  • Dissolve the piperidine carboxylic acid in an anhydrous solvent.

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for 15-30 minutes at room temperature to pre-activate the acid.[1]

  • Add the amine.

  • Monitor the reaction to completion.

Q3: Which solvents and bases are recommended?

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the most common and effective solvents.[1][5] Acetonitrile can also be a good choice.[16] It is crucial to use anhydrous grade solvents to avoid hydrolysis of activated intermediates.[1]

  • Bases: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[1][17] Triethylamine (TEA) can also be used.[5]

Q4: Can I run the reaction at a higher temperature to speed it up?

For sterically hindered substrates, particularly when using the acyl fluoride method, heating may be necessary to drive the reaction to completion.[3] However, for substrates prone to epimerization, increasing the temperature can exacerbate the loss of stereochemical purity. For those cases, it is preferable to run the reaction at 0°C or room temperature for a longer duration.[1]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Notes
EDC HOBt or OxymaPureDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used; water-soluble byproducts simplify workup.[13][14] Requires an additive to suppress epimerization.[1][15]
HATU None neededDIPEADMF1 - 485 - 95Highly efficient for hindered substrates and rapid reactions.[10][15] More expensive. Pre-activation is crucial to avoid side reactions.
COMU None neededDIPEA / LutidineDMF / 2-MeTHF1 - 485 - 95Performance is comparable to HATU, but is safer (non-explosive byproducts) and has better solubility, making it a "green" choice.[11]
PyBOP None neededDIPEADMF or DCM2 - 680 - 95Phosphonium salt that is very effective, with rapid reaction times.[15] Byproducts are less hazardous than those from BOP.[15]
T3P None neededPyridineEtOAc / MeCN2 - 1280 - 95Excellent for minimizing epimerization.[9] Byproducts are water-soluble, allowing for simple aqueous workup.[9]
TFFH / BTFFH None neededDIPEADCM / MeCN1 - 870 - 90Forms acyl fluoride in situ; ideal for extremely sterically hindered substrates where other methods fail.[3][6][16] May require heating.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1][5]

  • Dissolve the piperidine carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling [5][13]

  • Dissolve the piperidine carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling of Sterically Hindered Substrates via In Situ Acyl Fluoride Formation [3][6]

  • Dissolve the sterically hindered piperidine carboxylic acid (1.0 equivalent) in anhydrous DCM or acetonitrile.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Add the sterically hindered amine (1.0-1.2 equivalents).

  • Heat the reaction mixture if necessary (e.g., 40-60 °C) and monitor for completeness. Reaction times can be significantly longer for these types of couplings.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Troubleshooting Workflow cluster_checks Initial Checks cluster_solutions1 Reagent Solutions cluster_solutions2 Condition Solutions cluster_advanced Advanced Strategies for Hindered Substrates start Low / No Yield in Amide Coupling check_reagents Problem with Reagents? start->check_reagents check_conditions Suboptimal Conditions? check_reagents->check_conditions No sol_anhydrous Use Anhydrous Solvents/ Reagents to Prevent Hydrolysis check_reagents->sol_anhydrous Yes sol_temp Adjust Temperature (Lower for epimerization-prone, higher for hindered) check_conditions->sol_temp Yes adv_reagent Use Stronger Reagent (HATU, COMU, T3P) check_conditions->adv_reagent No sol_preactivate Pre-activate Acid before Adding Amine sol_anhydrous->sol_preactivate sol_equivalents Check Stoichiometry of Coupling Agent & Base sol_preactivate->sol_equivalents sol_equivalents->start Re-run sol_solvent Switch Solvent (DMF, DCM, MeCN) sol_temp->sol_solvent sol_solvent->start Re-run adv_acyl Use Acyl Fluoride Method (TFFH, BTFFH) adv_reagent->adv_acyl Still Fails success Successful Coupling adv_reagent->success adv_acyl->success

Caption: Troubleshooting workflow for difficult amide couplings.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step acid Piperidine Carboxylic Acid intermediate Activated Intermediate (e.g., Active Ester) acid->intermediate amine Amine (R-NH2) tet_int Tetrahedral Intermediate amine->tet_int reagent Coupling Reagent (e.g., HATU, EDC) reagent->intermediate base Base (e.g., DIPEA) base->intermediate intermediate->tet_int product Amide Product tet_int->product

Caption: General pathway for amide bond formation.

References

Technical Support Center: Enhancing the Stability of Piperidine-Based Compounds for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo stability of piperidine-containing compounds. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of my piperidine-based compound?

A1: The in vivo instability of piperidine-containing compounds is most commonly attributed to extensive first-pass metabolism in the liver and gut wall.[1] The piperidine ring is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Key metabolic pathways include:

  • Oxidation: This is a major route of metabolism, often occurring at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[1][2] Unsubstituted piperidine rings are particularly vulnerable to oxidation.[1]

  • N-dealkylation: If the piperidine nitrogen has an alkyl substituent, its cleavage is a very common metabolic route, frequently catalyzed by CYP3A4.[1][3][4]

  • Ring Contraction: In some instances, the piperidine ring can undergo oxidative ring contraction to form a pyrrolidine ring, a process also mediated by CYP enzymes.[1][5]

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.[2][6]

Q2: My compound is highly potent in in vitro assays but shows poor efficacy in animal models. What is the likely cause?

A2: A significant drop-off in activity between in vitro and in vivo studies often points to poor pharmacokinetic properties, with metabolic instability being a primary culprit. The compound may be rapidly cleared from circulation before it can reach its target tissue in sufficient concentrations. It is crucial to perform in vitro metabolic stability assays (e.g., with liver microsomes or hepatocytes) to determine the compound's intrinsic clearance.[1] High clearance in these assays is a strong indicator of rapid in vivo metabolism.

Q3: How can I identify the metabolic "hotspots" on my piperidine compound?

A3: Identifying the specific sites of metabolism, or "hotspots," is critical for guiding structural modifications. The most direct approach is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human or rat liver microsomes, and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites.[1]

Q4: What are the initial structural modifications I should consider to improve the metabolic stability of the piperidine ring?

A4: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introducing bulky groups (e.g., methyl or cyclopropyl) near the site of metabolism can physically block the enzyme's access.[7]

  • Fluorination or Deuteration: Replacing metabolically labile C-H bonds with stronger C-F or C-D bonds can slow down metabolism at that position.[7][8]

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a more stable isostere. Common replacements include morpholine, piperazine, or spirocyclic systems.[1][9][10][11] The choice of bioisostere will depend on the specific structural requirements for pharmacological activity.

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[7]

Troubleshooting Guides

Issue 1: High inter-individual variability in plasma concentrations in animal studies.

  • Question: We are observing significant variability in the plasma concentrations of our piperidine compound across different animals in the same dosing group. What could be the cause and how can we address it?

  • Answer: High variability can stem from differences in the expression or activity of metabolic enzymes (e.g., CYPs) among individual animals.[1] To address this, ensure consistent dosing techniques and vehicle volumes. It is also beneficial to understand the primary metabolic pathways to guide the development of more metabolically robust analogs.[1]

Issue 2: Compound shows high permeability in Caco-2 assays but has very low oral bioavailability.

  • Question: Our compound demonstrates good intestinal permeability in the Caco-2 model, but when we test it in rats, the oral bioavailability is extremely low. What's the likely issue?

  • Answer: This discrepancy often points towards extensive first-pass metabolism.[1] While the Caco-2 assay is a good model for permeability, it doesn't fully replicate the metabolic capacity of the liver.[1] The compound is likely being absorbed from the intestine but then rapidly metabolized in the liver before reaching systemic circulation. Consider performing an in vitro metabolic stability assay with liver microsomes to assess its intrinsic clearance.[1]

Issue 3: Attempts to improve metabolic stability are negatively impacting the compound's hERG profile.

  • Question: We've made modifications to our piperidine compound to block metabolism, but now we are seeing issues with hERG inhibition. How can we mitigate this?

  • Answer: It's a common challenge that modifications to improve metabolic stability can inadvertently introduce hERG liability. Strategies to mitigate this include:

    • Reducing Basicity: The basic nitrogen of the piperidine is often a key contributor to hERG binding. Introducing electron-withdrawing groups near the nitrogen or replacing the piperidine with a less basic ring like piperazine or morpholine can help.[1]

    • Decreasing Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Introducing polar groups can reduce this risk.[1]

Data Presentation

Table 1: Impact of Structural Modifications on Metabolic Stability of Hypothetical Piperidine Analogs

Compound IDModificationHalf-life in Human Liver Microsomes (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-Cmpd-1592.4
Analog-1Methyl group at C43539.7
Analog-2Fluorine at C46023.1
Analog-3Deuterium at C44530.8
Analog-4Morpholine replacement>120<11.6
Analog-5Spiro[3.3]heptane replacement9514.6

Table 2: Comparison of Bioisosteric Replacements for Piperidine

BioisosterePotential AdvantagesPotential Disadvantages
Morpholine Increased metabolic stability, improved solubility.[2][10][11]Altered basicity (pKa), may impact target binding.[11]
Piperazine Can modulate pKa, offers additional points for substitution, may reduce hERG liability.[1]Can introduce new metabolic liabilities.[1]
Azetidine/Pyrrolidine Can enhance metabolic stability and aqueous solubility.[1]Smaller ring size may alter exit vectors and impact potency.[1]
Tropane Increased rigidity can improve metabolic stability.[1][12]More complex synthesis.[1]
Azaspiro[3.3]heptane Improved metabolic stability, similar basicity and lipophilicity to piperidine.[13]May require novel synthetic routes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a piperidine-based compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or animal species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Negative control (incubation without NADPH)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the final desired concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of degradation (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Mandatory Visualizations

metabolic_pathways cluster_piperidine Piperidine-Based Compound cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites Piperidine Parent Compound CYP450 CYP450s (e.g., CYP3A4) Piperidine->CYP450 Metabolism Oxidation Oxidized Metabolite (e.g., Lactam) CYP450->Oxidation Oxidation N_Dealkylation N-dealkylated Metabolite CYP450->N_Dealkylation N-dealkylation Ring_Contraction Ring-Contracted Metabolite CYP450->Ring_Contraction Ring Contraction

Caption: Major metabolic pathways of piperidine-based compounds.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Compound + Microsomes) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for in vitro metabolic stability assay.

troubleshooting_logic Start Poor In Vivo Efficacy Q1 High In Vitro Potency? Start->Q1 A1_Yes Assess Metabolic Stability (Liver Microsome Assay) Q1->A1_Yes Yes A1_No Re-evaluate SAR and Target Engagement Q1->A1_No No Q2 High Metabolic Clearance? A1_Yes->Q2 A2_Yes Identify 'Hotspots' (MetID) and Perform Structural Modifications Q2->A2_Yes Yes A2_No Investigate Other PK/PD Issues (e.g., Permeability, Efflux) Q2->A2_No No End Optimized Compound A2_Yes->End

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Validation & Comparative

Stereochemical Influence on Biological Activity: A Comparative Guide to (R)- and (S)-Piperidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activities of derivatives containing the (R)- and (S)-piperidine-3-carboxamide scaffolds. While the parent, underivatized molecules are not extensively studied, their derivatives have emerged as potent modulators of various biological targets, with the stereochemistry at the 3-position of the piperidine ring playing a pivotal role in their efficacy and selectivity. This document summarizes key findings from experimental studies, presents quantitative data in a clear format, details relevant experimental protocols, and visualizes the associated biological pathways.

Antimalarial Activity: Targeting the Plasmodium falciparum Proteasome

Recent research has identified piperidine carboxamide derivatives as a promising new class of antimalarial agents. These compounds exert their effect by inhibiting the β5 active site of the Plasmodium falciparum proteasome (Pfβ5), an essential enzyme for parasite survival. Notably, a significant difference in potency has been observed between the enantiomers of lead compounds in this series.

Data Presentation: Enantiomeric Potency against P. falciparum

A study focused on the development of piperidine carboxamides as antimalarials identified a racemic hit, SW042. Subsequent synthesis and testing of the individual enantiomers revealed a stark difference in their activity against drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum.

CompoundEnantiomerTargetEC50 against Pf3D7 (μM)EC50 against PfDd2 (μM)Reference
SW042 RacemicPfβ50.14 - 0.190.14 - 0.19[1][2]
SW042-(S) (S)Pfβ5~0.01 (100-fold more potent)Not specified[1][2]
SW042-(R) (R)Pfβ5~1.0Not specified[1][2]

As the data indicates, the (S)-enantiomer is approximately 100-fold more potent than the (R)-enantiomer, highlighting the critical role of stereochemistry in the interaction with the Pfβ5 active site.[1][2]

Experimental Protocols

P. falciparum Growth Inhibition Assay: The antimalarial activity of the compounds was determined using a standard SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7 and Dd2) are cultured in vitro in human erythrocytes.

  • Compound Treatment: The cultured parasites are treated with serial dilutions of the test compounds for a defined period (e.g., 72 hours).

  • Growth Measurement: After incubation, the parasite DNA is stained with SYBR Green I, and the fluorescence intensity is measured. The intensity is proportional to the number of viable parasites.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Visualization

The ubiquitin-proteasome system is crucial for protein degradation and homeostasis in eukaryotic cells. The piperidine carboxamide derivatives inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core, leading to the accumulation of ubiquitinated proteins and parasite death.

UbiquitinProteasomePathway cluster_0 Ubiquitination cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 Ub-activating enzyme Ub->E1 ATP E2 E2 Ub-conjugating enzyme E1->E2 E3 E3 Ub ligase E2->E3 UbProtein Polyubiquitinated Protein E3->UbProtein Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome UbProtein->Proteasome b5 β5 subunit Peptides Peptides Proteasome->Peptides Protein Degradation Inhibitor (S)-Piperidine-3-carboxamide Derivative Inhibitor->b5 Inhibition caption Ubiquitin-Proteasome Pathway Inhibition CellularSenescenceInduction Drug (S)-N-Arylpiperidine-3- carboxamide Derivative Stress Cellular Stress (e.g., Oncogenic signaling) Drug->Stress p53_p16 p53 / p16INK4a Activation Stress->p53_p16 CDKi CDK Inhibitors (p21, p27) p53_p16->CDKi CDK Cyclin/CDK Complexes CDKi->CDK Inhibition Rb pRb Phosphorylation CDK->Rb Arrest Cell Cycle Arrest (G1 phase) CDK->Arrest Progression E2F E2F Release Rb->E2F Inhibition E2F->Arrest Senescence Senescence Phenotype: - SA-β-gal activity - Flattened morphology - SASP Arrest->Senescence caption Induction of Cellular Senescence BoneResorptionPathway Osteoclast Activated Osteoclast SealingZone Sealing Zone (Ruffled Border) Osteoclast->SealingZone H_ion H+ ions SealingZone->H_ion Secretion CatK Cathepsin K SealingZone->CatK Secretion BoneMatrix Bone Matrix (Type I Collagen) Degradation Collagen Degradation BoneMatrix->Degradation Leads to H_ion->BoneMatrix Acidifies CatK->BoneMatrix Targets Inhibitor (R)-Piperidine-3-carboxamide Derivative Inhibitor->CatK Inhibition caption Role of Cathepsin K in Bone Resorption

References

A Tale of Two Scaffolds: A Comparative Guide to Piperidine-3-carboxamide and Piperidine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the future of a potential therapeutic. Among the privileged structures in medicinal chemistry, the piperidine ring is a recurring motif. This guide provides an in-depth, data-driven comparison of two isomeric piperidine carboxamide scaffolds: piperidine-3-carboxamide and piperidine-4-carboxamide. By examining their physicochemical properties, pharmacological activities, and synthetic accessibility, supported by experimental data, this document aims to inform scaffold selection in drug design.

At a Glance: Physicochemical Properties

The seemingly subtle shift of the carboxamide group from the 3- to the 4-position on the piperidine ring can influence key physicochemical properties that govern a molecule's pharmacokinetic profile. While comprehensive experimental data for the parent compounds is not always available in a directly comparative format, we can summarize known and predicted values to guide our understanding.

PropertyPiperidine-3-carboxamidePiperidine-4-carboxamideSignificance in Drug Discovery
Molecular Formula C₆H₁₂N₂OC₆H₁₂N₂OIdentical mass and elemental composition.
Molecular Weight 128.17 g/mol 128.17 g/mol Identical.
Predicted pKa Not readily available16.48 ± 0.20[1]Influences ionization state at physiological pH, affecting solubility, permeability, and target engagement.
Predicted logP Not readily available-0.5 to 0.5A measure of lipophilicity, which impacts cell membrane permeability, solubility, and metabolism.
Water Solubility Moderately soluble (as carboxylic acid)[2]Soluble[1]Crucial for formulation and bioavailability.
Chirality Chiral at C3AchiralThe 3-substituted scaffold introduces a chiral center, allowing for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.

Synthetic Accessibility: A Well-Trodden Path

Both piperidine-3-carboxamide and piperidine-4-carboxamide scaffolds are readily accessible through established synthetic routes. The choice of starting material and synthetic strategy will depend on the desired substitution pattern and stereochemistry.

General Synthesis of Piperidine-3-carboxamide Derivatives: Derivatives of piperidine-3-carboxamide, also known as nipecotamide, are often synthesized from nipecotic acid. The synthesis typically involves the coupling of the carboxylic acid with a desired amine using standard peptide coupling reagents. For chiral derivatives, enantiomerically pure starting materials or asymmetric synthesis strategies are employed.[3] A general synthetic scheme is the reaction of (R)-3-piperidinic acid with a substituted benzene sulfonyl chloride in the presence of a base like sodium hydroxide, followed by an esterification reaction with the appropriate benzylamine catalyzed by EDCI and DMAP.[4]

General Synthesis of Piperidine-4-carboxamide Derivatives: The synthesis of piperidine-4-carboxamide derivatives often starts from piperidine-4-carboxylic acid (isonipecotic acid). The carboxamide can be formed through amide bond formation with an appropriate amine. The piperidine nitrogen can then be functionalized through various reactions, such as acylation or alkylation. For instance, derivatives have been synthesized by condensing the parent piperidine-4-carboxamide with substituted benzoyl chlorides.[5]

Pharmacological Activities and Structure-Activity Relationships: A Comparative Overview

The positional isomerism of the carboxamide group profoundly impacts the biological activity of these scaffolds, leading to their exploration in diverse therapeutic areas.

Piperidine-3-carboxamide: A Scaffold for Targeted Therapies

Derivatives of piperidine-3-carboxamide have shown significant promise in a range of therapeutic applications, often with a strong dependence on stereochemistry.

  • Anti-Osteoporosis Agents (Cathepsin K Inhibitors): A series of piperidamide-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key enzyme in bone resorption.[4] Notably, compound H-9 from one study demonstrated an IC50 value of 0.08 µM and showed anti-bone resorption effects comparable to a clinical trial candidate.[4] The synthesis involved reacting (R)-3-piperidinic acid with various benzene sulfonyl chlorides followed by amide coupling with benzylamines.[4]

  • Antimelanoma Agents: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells.[6] The S-isomer of one such derivative with a pyridine and a pyrrole moiety showed potent antimelanoma activity with an IC50 of 0.03 μM.[6] This highlights the critical role of the S-configuration for activity.[6]

  • Platelet Aggregation Inhibitors: A detailed structure-activity relationship study of 1-alkyl(aralkyl)nipecotamides revealed that a 3-substituent on the piperidine ring, preferably a carboxamide, is essential for antiplatelet activity.[7][8] The spatial arrangement and hydrophobic character of the substituents were found to be crucial for potent inhibition.[7][8]

Piperidine-4-carboxamide: A Versatile Core in Diverse Biological Arenas

The symmetrical nature of the piperidine-4-carboxamide scaffold has made it an attractive building block in the development of a wide array of therapeutic agents.

  • Antimycobacterial Agents (DNA Gyrase Inhibitors): Piperidine-4-carboxamide (P4C) derivatives have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a multidrug-resistant pathogen.[9][10] These compounds were shown to be bactericidal and active against biofilms.[9]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease: A novel sQC inhibitor with a piperidine-4-carboxamide moiety (IC50 = 34 μM) was discovered through virtual screening.[11] This finding presents the scaffold as a promising starting point for designing more potent inhibitors to prevent the formation of neurotoxic pyroglutamate-amyloid beta peptides.[11]

  • Analgesic and Antibacterial Agents: Sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and shown to possess analgesic and antibacterial activities.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assays relevant to the discussed pharmacological activities.

Cathepsin K Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against Cathepsin K.

Methodology: This is a fluorometric-based kinetic assay.[13]

  • Reagent Preparation:

    • Assay Buffer: Typically contains MES, DTT, and EDTA at a slightly acidic pH (e.g., 5.5).

    • Cathepsin K Enzyme: Purified human Cathepsin K is diluted to a working concentration (e.g., 4 nM) in chilled assay buffer.

    • Substrate: A fluorogenic substrate such as Z-LR-AMC is used.

    • Test Compound: A stock solution is prepared in DMSO and serially diluted.

  • Assay Procedure:

    • In a black microplate, the serially diluted test compound is added to the wells.

    • The Cathepsin K working solution is then added to the wells containing the test compound and control wells.

    • The plate is incubated for a set period (e.g., 15-30 minutes) at room temperature.

    • The reaction is initiated by adding the substrate solution to all wells.

    • The fluorescence is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • The rate of reaction (slope of the fluorescence versus time curve) is calculated.

    • The percentage of inhibition for each compound concentration is determined relative to the enzyme control.

    • The IC50 value is calculated by fitting the percent inhibition versus log-concentration data to a sigmoidal dose-response curve.[13]

ALK Kinase Inhibition Assay

Objective: To measure the inhibitory effect of a compound on the kinase activity of Anaplastic Lymphoma Kinase (ALK).

Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.[14]

  • Reagent Preparation:

    • Kinase Buffer: A buffer containing Tris-HCl, MgCl₂, MnCl₂, and other components to maintain enzyme stability and activity.

    • ALK Kinase: Recombinant ALK enzyme.

    • Europium-labeled Anti-Tag Antibody: An antibody that binds to a tag on the kinase.

    • Alexa Fluor® 647-labeled Kinase Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor.

    • Test Compound: Serially diluted in kinase buffer.

  • Assay Procedure:

    • In a microplate, the test compound, a mixture of the kinase and antibody, and the tracer are added sequentially.

    • The plate is incubated for one hour at room temperature to allow the binding reaction to reach equilibrium.

    • The FRET signal is measured on a plate reader.

  • Data Analysis:

    • The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.

    • The data is used to calculate the percentage of inhibition, and the IC50 value is determined from a dose-response curve.[14]

Melanoma Cell Proliferation Assay (A375 cells)

Objective: To assess the effect of a test compound on the proliferation of the A375 human melanoma cell line.

Methodology: A common method is the Cell Counting Kit-8 (CCK-8) assay.[15]

  • Cell Culture:

    • A375 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[16]

  • Assay Procedure:

    • Cells are seeded at a specific density (e.g., 6x10³ cells/well) in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours.

  • Data Analysis:

    • The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from a dose-response curve.[4]

Platelet Aggregation Inhibition Assay

Objective: To evaluate the ability of a test compound to inhibit platelet aggregation induced by an agonist.

Methodology: Light Transmission Aggregometry (LTA) is the gold standard method.

  • Sample Preparation:

    • Human blood is collected from healthy, medication-free donors into tubes containing an anticoagulant (e.g., trisodium citrate).

    • Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in an aggregometer.

    • The test compound or vehicle is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • The change in light transmission through the PRP is recorded over time as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of these scaffolds.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Ligand Ligand (e.g., ALKALs) or Fusion Protein (e.g., EML4-ALK) Ligand->ALK Activation Cell_Proliferation Cell Proliferation PLCg->Cell_Proliferation Survival Survival JAK_STAT->Survival PI3K_AKT->Survival RAS_MAPK->Cell_Proliferation Differentiation Differentiation RAS_MAPK->Differentiation

Caption: ALK Signaling Pathway

Cathepsin_K_Workflow Osteoclast Osteoclast Cathepsin_K Cathepsin K Osteoclast->Cathepsin_K Secretes Bone_Matrix Bone Matrix (Type I Collagen) Resorption_Pit Bone Resorption Bone_Matrix->Resorption_Pit Leads to Cathepsin_K->Bone_Matrix Degrades Inhibitor Piperidine-3-carboxamide Inhibitor Inhibitor->Cathepsin_K Inhibits

Caption: Cathepsin K in Bone Resorption

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay LTA Assay Whole_Blood Whole Blood PRP Platelet-Rich Plasma (PRP) Whole_Blood->PRP Low-speed centrifugation PPP Platelet-Poor Plasma (PPP) Whole_Blood->PPP High-speed centrifugation Aggregometer Aggregometer Cuvette with PRP Aggregation Platelet Aggregation Aggregometer->Aggregation Test_Compound Test Compound Test_Compound->Aggregometer Agonist Agonist (e.g., ADP) Agonist->Aggregometer Data_Analysis Data Analysis (IC50) Aggregation->Data_Analysis

Caption: Platelet Aggregation Assay Workflow

Conclusion: Choosing the Right Isomer for the Job

The choice between a piperidine-3-carboxamide and a piperidine-4-carboxamide scaffold is not merely a matter of positional isomerism; it is a strategic decision that can significantly influence the biological activity, selectivity, and overall drug-like properties of a molecule.

Piperidine-3-carboxamide introduces chirality, offering the potential for highly specific and potent interactions with biological targets. This is particularly advantageous when targeting enzymes or receptors with well-defined, asymmetric binding pockets. The observed enantioselectivity in antimelanoma and anti-osteoporosis agents underscores the importance of stereochemistry in the design of drugs based on this scaffold.

Piperidine-4-carboxamide , with its achiral nature, provides a more symmetrical and often synthetically more straightforward starting point. Its versatility is demonstrated by its presence in compounds targeting a wide range of biological systems, from bacterial enzymes to central nervous system receptors.

Ultimately, the optimal choice of scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational comparison to aid researchers in making an informed decision at the crucial scaffold selection stage of the drug discovery process.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Piperidine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine-3-carboxamide scaffold is a versatile privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across different therapeutic targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of substituted piperidine-3-carboxamide derivatives against three distinct biological targets: as inducers of senescence in melanoma cells, as inhibitors of the Plasmodium falciparum proteasome for antimalarial activity, and as inhibitors of Cathepsin K for the treatment of osteoporosis.

Table 1: N-Arylpiperidine-3-carboxamide Derivatives as Senescence Inducers in A375 Human Melanoma Cells.[1]
CompoundModificationsEC50 (µM)IC50 (µM)
1 (Hit) Racemic mixture1.240.88
12 Piperidine-4-carboxamide regioisomerInactive-
13 Pyrrolidine instead of piperidine8.0-
14 Azetidine instead of piperidine>20-
19 R-configuration of Compound 1>4-
20 S-configuration of Compound 10.27-
27 2,3,4-trifluoro substitution on A ring1.26-
34 Benzodioxole at C-2 and C-3 of A ring0.60-
54 S-isomer with pyridine B ring and pyrrole at R³0.040.03
55 2N atom in pyridine B ring-Decreased activity
Table 2: Piperidine Carboxamides as P. falciparum Proteasome Inhibitors.[2]
CompoundConfigurationP. falciparum 3D7 EC50 (µM)P. falciparum Dd2 EC50 (µM)
SW042 (Hit) Racemic0.14 - 0.190.14 - 0.19
(S)-SW042 S-enantiomer~0.0014~0.0014
(R)-SW042 R-enantiomer~0.14~0.14
SW584 S-enantiomerPotent analog-
Table 3: Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors.
CompoundModificationsCathepsin K IC50 (µM)
H-1 (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide-
H-3 (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide-
H-4 (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide-
H-9 -0.08

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay identifies senescent cells by detecting β-galactosidase activity at pH 6.0.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells for 3-5 minutes at room temperature with the Fixation Solution.

  • Wash the cells three times with PBS.

  • Add the Staining Solution to the cells.

  • Incubate the cells at 37°C without CO2 for 12-16 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Plasmodium falciparum Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the P. falciparum proteasome.

Materials:

  • Lysis buffer: 10 mM Tris (pH 7.0), 1 mM EDTA, 1 mM PMSF, 1 mM DTT, 1 mM ATP, 10 µM pepstatin.[1]

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).

  • Test compounds and controls (e.g., epoxomicin, MG132).[1]

Procedure:

  • Culture and synchronize P. falciparum to the trophozoite/schizont stage.

  • Isolate parasites and prepare a soluble extract by freeze-thaw cycles and sonication in lysis buffer.[1]

  • In a 96-well plate, add parasite extract to wells containing the test compounds or controls.

  • Incubate for 10 minutes at 37°C.[1]

  • Add the fluorogenic peptide substrate to initiate the reaction.

  • Monitor the fluorescence for 30 minutes at 37°C to determine the rate of substrate cleavage.[1]

Cathepsin K Enzymatic Inhibition Assay

This fluorometric assay quantifies the ability of compounds to inhibit purified human Cathepsin K.[2]

Materials:

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.[3]

  • Recombinant human Cathepsin K.[3]

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).[3]

  • Test compounds and controls.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the Cathepsin K enzyme to wells.

  • Add the diluted test compounds or vehicle control to the wells and pre-incubate for 15-30 minutes.[2]

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time in kinetic mode.[3]

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow for substituted piperidine-3-carboxamides and a simplified signaling pathway for ALK inhibitors.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Amide Coupling Amide Coupling Piperidine-3-carboxylic Acid->Amide Coupling Amine (R1-NH2) Amine (R1-NH2) Amine (R1-NH2)->Amide Coupling Aryl/Heteroaryl Halide (R2-X) Aryl/Heteroaryl Halide (R2-X) N-Arylation/Alkylation N-Arylation/Alkylation Aryl/Heteroaryl Halide (R2-X)->N-Arylation/Alkylation Intermediate Intermediate Amide Coupling->Intermediate Substituted Piperidine-3-carboxamide Substituted Piperidine-3-carboxamide N-Arylation/Alkylation->Substituted Piperidine-3-carboxamide Intermediate->N-Arylation/Alkylation

Caption: General synthetic workflow for substituted piperidine-3-carboxamides.

G Piperidine-3-carboxamide ALK Inhibitor Piperidine-3-carboxamide ALK Inhibitor ALK Receptor Tyrosine Kinase ALK Receptor Tyrosine Kinase Piperidine-3-carboxamide ALK Inhibitor->ALK Receptor Tyrosine Kinase Inhibits RAS-MAPK Pathway RAS-MAPK Pathway ALK Receptor Tyrosine Kinase->RAS-MAPK Pathway Activates PI3K-AKT Pathway PI3K-AKT Pathway ALK Receptor Tyrosine Kinase->PI3K-AKT Pathway Activates JAK-STAT Pathway JAK-STAT Pathway ALK Receptor Tyrosine Kinase->JAK-STAT Pathway Activates Proliferation, Survival, Growth Proliferation, Survival, Growth RAS-MAPK Pathway->Proliferation, Survival, Growth PI3K-AKT Pathway->Proliferation, Survival, Growth JAK-STAT Pathway->Proliferation, Survival, Growth

Caption: Simplified signaling pathway for ALK inhibitors.

References

(R)-Piperidine-3-carboxamide: A Viable Drug Lead? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of promising drug leads is a critical first step in the therapeutic pipeline. (R)-piperidine-3-carboxamide has emerged as a versatile scaffold, with derivatives showing potential in diverse therapeutic areas, including osteoporosis, melanoma, and malaria. This guide provides an objective comparison of the performance of this compound derivatives against established and investigational drugs, supported by experimental data and detailed protocols to aid in the validation of this promising drug lead.

Executive Summary

Derivatives of this compound have demonstrated potent biological activity across multiple disease models. In the context of osteoporosis, derivatives such as H-9 have shown potent inhibition of cathepsin K, an enzyme crucial for bone resorption, with activity comparable to the clinical trial candidate MIV-711. For melanoma, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in cancer cells, a mechanism shared with drugs like doxorubicin and palbociclib. Furthermore, in the fight against malaria, piperidine carboxamides have emerged as potent inhibitors of the Plasmodium falciparum proteasome, with the (S)-enantiomer of one derivative, SW042, exhibiting significantly higher potency than its (R)-counterpart. This guide will delve into the quantitative data, experimental methodologies, and underlying biological pathways to provide a comprehensive assessment of this compound's potential as a foundational structure for novel therapeutics.

Comparative Data Analysis

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound derivatives and their respective comparators across the identified therapeutic areas.

Table 1: Anti-Osteoporosis Activity
CompoundTargetIn Vitro Potency (IC50/Ki)In Vitro Anti-Bone ResorptionIn Vivo Efficacy
This compound derivative (H-9) Cathepsin KIC50: 0.08 µM[1][2]Comparable to MIV-711[1][2]Increased bone mineral density in OVX-induced osteoporosis mice.[2]
MIV-711 Cathepsin KKi: 0.98 nmol/L[3]Inhibited human osteoclast-mediated bone resorption with an IC50 of 43 nmol/L.[3]Attenuated joint pathology in animal models of osteoarthritis.[4] In a Phase IIa trial, it significantly reduced bone area progression and cartilage thinning in knee osteoarthritis patients.[5][6]
Table 2: Antimelanoma Activity (Senescence Induction)
CompoundMechanismIn Vitro Potency (IC50/EC50)In Vivo Efficacy
N-arylpiperidine-3-carboxamide derivative (S-isomer) Senescence InductionEC50: 0.27 µM (for senescence); IC50: ~0.03 µM (antiproliferative)[7]Undergoing further studies.[7]
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition, Senescence Induction[8][9]Induces senescence in HeLa cells at 0.1 µg/ml.[10]Effective against melanoma in mouse models, especially when conjugated to targeting antibodies.[11][12]
Palbociclib CDK4/6 Inhibition, Senescence Induction[1][2][13][14][15]Induces senescence in melanoma cells.[16]Shows therapeutic benefit in melanoma xenograft models, particularly in combination with other targeted inhibitors.[6]
Table 3: Antimalarial Activity
CompoundTargetIn Vitro Potency (IC50/EC50)In Vivo Efficacy
Piperidine carboxamide (SW042, racemic) P. falciparum proteasome β5 subunit (Pf20Sβ5)[17]EC50: 0.14 - 0.19 µM (against Pf3D7 and PfDd2 strains)[17]A potent analog (SW584) showed efficacy in a mouse model of human malaria after oral dosing.[17]
(S)-enantiomer of SW042 P. falciparum proteasome β5 subunit (Pf20Sβ5)[17]100-fold more potent than the (R)-enantiomer.[17]Not explicitly stated, but the potent analog SW584 was synthesized as an (S)-enantiomer.[17]
Chloroquine Heme detoxification pathwayIC50: 60-160 nM (against Dd2 strain)[8]; Mean IC50: 111.7 nM to 325.8 nM in different isolates[18]Widely used, but resistance is a major issue.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

Cathepsin K Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of purified human Cathepsin K.

Materials:

  • Purified human Cathepsin K enzyme

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compound and control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • Add a defined amount of Cathepsin K enzyme to each well of the microplate, except for the blank controls.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[4][20][21][22][23]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH (pH 6.0).

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.

  • Observe the cells under a microscope and quantify the percentage of blue-staining (senescent) cells.[1][9][15][17][24]

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Test compound and control antimalarial drug (e.g., chloroquine)

  • SYBR Green I lysis buffer (containing SYBR Green I, saponin, Triton X-100, EDTA in Tris buffer)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add the diluted compounds to the wells of the microplate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/~530 nm).

  • Calculate the percent inhibition of parasite growth for each compound concentration compared to the drug-free control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[2][10][25][26][27]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Caption: Cathepsin K Signaling Pathway in Bone Resorption.

Senescence_Workflow cluster_culture Cell Culture & Treatment cluster_assay Senescence-Associated β-Galactosidase Staining cluster_analysis Analysis Seed_Cells Seed Melanoma Cells Add_Compound Add Piperidine Derivative or Comparator Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Wash_PBS1 Wash with PBS Incubate->Wash_PBS1 Fix_Cells Fix with Glutaraldehyde/ Formaldehyde Wash_PBS1->Fix_Cells Wash_PBS2 Wash with PBS Fix_Cells->Wash_PBS2 Add_Stain Add SA-β-Gal Staining Solution (pH 6.0) Wash_PBS2->Add_Stain Incubate_37C Incubate at 37°C Add_Stain->Incubate_37C Microscopy Visualize under Microscope Incubate_37C->Microscopy Quantify Quantify Percentage of Blue (Senescent) Cells Microscopy->Quantify EC50 Calculate EC50 Quantify->EC50

Caption: Experimental Workflow for Senescence Induction Assay.

Conclusion

The available data strongly suggest that the this compound scaffold is a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities in diverse and clinically relevant areas. The anti-osteoporosis candidate H-9 shows compelling preclinical data, positioning it as a viable alternative to other cathepsin K inhibitors. In oncology, the induction of senescence by N-arylpiperidine-3-carboxamide derivatives presents an exciting avenue for melanoma treatment. The potent antimalarial activity of piperidine carboxamides against drug-resistant strains highlights their potential to address a critical global health need.

Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds. In vivo efficacy studies in relevant animal models are essential to validate the promising in vitro results. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate these next steps in the drug discovery and development process, ultimately paving the way for the clinical translation of this compound-based therapies.

References

A Comparative Guide to the In Vivo Efficacy of (R)-Piperidine-3-Carboxamide Derivatives and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the (R)-piperidine-3-carboxamide derivative, niraparib, alongside other prominent poly(ADP-ribose) polymerase (PARP) inhibitors: olaparib, rucaparib, and talazoparib. While niraparib is a key focus due to its specific chemical scaffold, this guide offers a broader comparative context of PARP inhibitors, which are at the forefront of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors capitalize on the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 enzymes play a crucial role. When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[1][2][3][4][5]

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibition cluster_2 Cellular Outcomes cluster_3 HR-Proficient Cells cluster_4 HR-Deficient Cells (e.g., BRCA mutant) SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits BER_complex Base Excision Repair (XRCC1, Ligase III, etc.) PARP->BER_complex recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP BER_complex->SSB repairs PARPi Niraparib & Other PARP Inhibitors PARPi->PARP inhibits & traps DSB Double-Strand Break (during replication) Trapped_PARP->DSB leads to HR_repair Homologous Recombination (BRCA1/2, RAD51, etc.) DSB->HR_repair repaired by HR_deficient Defective Homologous Recombination DSB->HR_deficient Cell_Survival Cell Survival HR_repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Comparative In Vivo Efficacy of PARP Inhibitors

The following tables summarize the in vivo efficacy of niraparib, olaparib, rucaparib, and talazoparib in various preclinical cancer models.

Niraparib (this compound Derivative)
Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsCitation(s)
Ovarian Cancer (BRCA2 mutant PDX, PH077)Nude mice100 mg/kg, daily, oral gavageTumor regression observed.[6]
Ovarian Cancer (BRCA1/2 wt PDX, RAD51C methylated)Nude mice100 mg/kg, daily, oral gavageTumor regression observed.[6]
Ovarian Cancer (BRCA2 mutant PDX, PH095)Nude mice100 mg/kg, daily, oral gavageNo significant tumor growth inhibition.[6]
Triple-Negative Breast Cancer (BRCA mutant, MDA-MB-436 intracranial)Nude miceNot specifiedIncreased median survival and decreased tumor burden.[7][8]
Ewing's Sarcoma (Patient-derived xenograft, CTG-0816 & CTG-0142)Nude mice50-100 mg/kg/day, oralMinimal to modest tumor growth inhibition (0-65%) as a single agent. Synergistic activity with temozolomide or irinotecan.[9]
Colorectal Cancer (HCT116 & HT29 xenografts)Nude mice10, 25, or 50 mg/kg, daily, oralModest single-agent activity; sensitized tumors to irinotecan.[10]
Ovarian Cancer (in situ tumorigenesis)C57BL/6 mice50 mg/kgSignificant tumor growth inhibition when combined with a progesterone receptor agonist (P4).[11]
Olaparib
Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsCitation(s)
Ovarian Cancer (BRCAwt, A2780 xenograft)Not specified100 mg/kg, dailyMinimal tumor growth inhibition (15.6%).[12]
Pancreatic Cancer (BRCA mutant, Capan-1 intracranial)Not specified75 mg/kg, daily-19% tumor growth inhibition (tumor regression).[13]
Pancreatic Cancer (BRCA mutant, Capan-1 subcutaneous)Not specified75 mg/kg, daily27% tumor growth inhibition.[13]
Ovarian Cancer (PDX models)Not specifiedNot specifiedHigh consistency in sensitivity compared to niraparib in 26 patient-derived xenografts.[14]
Rucaparib
Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsCitation(s)
Glioblastoma (GBM12 flank xenograft)Not specified1 mg/kg/day, days 1-5 every 28 days x 3 cycles (in combination with temozolomide)Significantly prolonged time to tumor regrowth by 40%.[15][16]
Glioblastoma (GBM12 & GBM39 orthotopic xenografts)Not specified1 mg/kg/day, days 1-5 every 28 days x 3 cycles (in combination with temozolomide)No significant impact on the efficacy of temozolomide.[15][16]
Psoriasis ModelBALB/c miceDaily intraperitoneal injectionImproved imiquimod-induced symptoms on mouse skin.[17]
Lung AdenocarcinomaNot specifiedNot specifiedDecreased PARP activity and cellular proliferation in cancer specimens.[18]
Talazoparib
Cancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsCitation(s)
Ovarian Cancer (RMG1 xenograft)CD-1 athymic nude mice0.33 mg/kg, daily, oralMore effective at suppressing xenograft growth when combined with temozolomide.[19]
Small Cell Lung Cancer (PDX models)NSG mice0.2 mg/kg, oral gavageCaused tumor growth inhibition in combination with ionizing radiation, but not as a single agent.[20]
Triple-Negative Breast Cancer (BRCA mutant PDX)Not specifiedNot specifiedCaused tumor regression.[7]
Ewing Sarcoma (10 xenograft models)Not specified0.25 mg/kg, twice daily for 5 days (in combination with temozolomide)Striking antitumor activity, inducing complete tumor regression in 5 of 10 xenografts.[21]
Wilms' Tumor (KT-10, PALB2 mutant)Mouse xenograftsSingle injection of PEG-talazoparib conjugateAs effective as ~30 daily oral doses of talazoparib in tumor growth suppression.[22]
Breast Cancer (MX-1, BRCA1-deficient)Mouse xenograftsSingle injection of PEG-talazoparib conjugateAs effective as ~30 daily oral doses of talazoparib in tumor growth suppression.[22]
Colon Cancer (DLD-1, BRCA2-deficient)Mouse xenograftsSingle injection of PEG-talazoparib conjugateAs effective as ~30 daily oral doses of talazoparib in tumor growth suppression.[22]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative experimental workflows for xenograft studies involving PARP inhibitors.

Experimental_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Study Endpoint and Analysis cell_culture 1. Cell Culture (e.g., Ovarian, Breast Cancer Lines) animal_prep 2. Animal Preparation (e.g., 6-week-old female nude mice) cell_culture->animal_prep implantation 3. Tumor Implantation (Subcutaneous injection of cells in Matrigel) animal_prep->implantation tumor_growth 4. Tumor Growth Monitoring (to ~150-200 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization dosing 6. Drug Administration (e.g., Daily oral gavage of Niraparib in 0.5% methylcellulose) randomization->dosing monitoring 7. Regular Monitoring (Tumor volume, body weight, general health) dosing->monitoring euthanasia 8. Euthanasia (at predefined endpoint) monitoring->euthanasia tissue_collection 9. Tumor and Tissue Collection euthanasia->tissue_collection analysis 10. Data Analysis (Tumor growth inhibition, survival analysis, etc.) tissue_collection->analysis

Caption: General experimental workflow for in vivo xenograft studies.

Detailed Methodologies:

  • Niraparib in Ovarian Cancer PDX Models:

    • Animal Model: Nude mice.[6]

    • Tumor Model: Patient-derived high-grade serous ovarian carcinoma xenografts (PDXs) implanted intraperitoneally.[6]

    • Drug Formulation and Administration: Niraparib was administered by daily oral gavage in 15% methylcellulose (100 mg/kg as monotherapy or 50 mg/kg with chemotherapy).[6]

    • Tumor Monitoring: Tumor area was measured twice weekly via transabdominal ultrasound and normalized to the day 1 area.[6]

    • Endpoint: The primary endpoint was tumor area by ultrasound, with mice euthanized at day 28 or when moribund.[6]

  • Talazoparib in Ovarian and Melanoma Xenografts:

    • Animal Model: Six-week-old CD-1 athymic nude mice.[19]

    • Tumor Model: 5 x 10^6 to 10 x 10^6 RMG1 (ovarian) or M207/M238 (melanoma) cells in 50% Matrigel injected into the right flanks.[19]

    • Drug Formulation and Administration: Talazoparib (0.33 mg/kg in sterile PBS) was given orally daily.[19]

    • Tumor Monitoring: Tumor volume was measured with calipers twice a week (height x width x length).[19]

    • Endpoint: Animals were euthanized on day 26 or 28 of treatment or based on veterinary recommendations.[19]

  • Rucaparib in Glioblastoma Xenografts:

    • Animal Model: Not specified.

    • Tumor Model: GBM12 flank xenografts.[15][16]

    • Drug Formulation and Administration: Rucaparib (1 mg/kg/day) and/or temozolomide (50 mg/kg/day) were administered for 5 consecutive days in 28-day cycles for a total of 3 cycles.[15][16]

    • Tumor Monitoring: Time for tumors to exceed 1,000 mm³ in volume.[15][16]

    • Endpoint: Tumor volume reaching 1,000 mm³.[15][16]

This guide serves as a starting point for researchers interested in the preclinical evaluation of this compound derivatives and other PARP inhibitors. The provided data and protocols highlight the potent in vivo activity of these agents and underscore the importance of patient selection based on the underlying genetic landscape of the tumor. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the nuanced differences in the efficacy and therapeutic potential of these promising anticancer agents.

References

A Head-to-Head Comparison of Piperidine Scaffolds in Kinase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its conformational flexibility and synthetic tractability have made it a cornerstone in the development of therapeutics targeting a wide range of kinases implicated in diseases such as cancer. This guide provides an objective, data-driven comparison of various piperidine-containing scaffolds based on their inhibitory activity against key kinases, supported by detailed experimental protocols and pathway visualizations.

Quantitative Comparison of Piperidine Scaffolds in Kinase Inhibition

The inhibitory potency of piperidine-based compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various piperidine scaffolds against several important kinase targets.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Compound/ScaffoldTarget(s)IC50 (nM)Key Structural Features
GDC-0941 (Pictilisib) PI3Kα32-aminopyrimidine core with a piperidine-containing side chain
PI3Kδ3
PI3Kβ33
PI3Kγ75
mTOR580
PF-04979064 Derivative (Compound 18) PI3Kα (mouse)0.130 (Ki)Tricyclic core with a piperidine moiety
mTOR-
Compound 28 (Thienopyrimidine derivative) PI3K0.2Thienopyrimidine scaffold with a piperidine substitution at the 7-position
PIM-118
mTOR138
Compound E22 (3,4,6-Trisubstituted Piperidine) Akt1Potent (specific value not provided)3,4,6-trisubstituted piperidine core
Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer.

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
Ceritinib (LDK378) ALK0.15Pyrimidine derivative with a piperidine ring
Entrectinib (RXDX-101) ALK12Potent inhibitor with a piperidine-containing structure
Piperidine Carboxamide Derivative ALKPotentPiperidine carboxamide scaffold
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
Roscovitine CDK2250Purine derivative, often used as a reference
Compound 4a (Pyrazolo[3,4-d]pyrimidinone) CDK2210Pyrazolo[3,4-d]pyrimidinone scaffold with an N5-2-(4-halophenyl) acetamide substituent
Benzofuran-Piperazine Hybrid (Compound 9h) CDK240.91Benzofuran and piperazine moieties linked to an aromatic thiosemicarbazide tail
Benzofuran-Piperazine Hybrid (Compound 11d) CDK241.70Benzofuran and piperazine moieties linked to an aromatic semicarbazide tail

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of piperidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (piperidine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a high-activity control (0% inhibition) and a known potent inhibitor as a low-activity control (100% inhibition).[2]

  • Enzyme and Substrate Addition: Prepare a 2X solution of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mixture to each well of the assay plate.[2]

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.[2]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.[2]

  • Reaction Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[2]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (piperidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by piperidine-based kinase inhibitors and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Activation Activation Inhibition Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Piperidine Inhibitors Start->CompoundPrep PlateCompounds Plate Compounds in 384-well Plate CompoundPrep->PlateCompounds AddEnzymeSubstrate Add Kinase and Substrate Mixture PlateCompounds->AddEnzymeSubstrate PreIncubate Pre-incubate (15-30 min) AddEnzymeSubstrate->PreIncubate AddATP Initiate Reaction with ATP PreIncubate->AddATP KinaseReaction Kinase Reaction (60 min) AddATP->KinaseReaction AddStopReagent Add Stop/Detection Reagent (e.g., ADP-Glo) KinaseReaction->AddStopReagent IncubateDetect Incubate for Signal Development AddStopReagent->IncubateDetect ReadPlate Measure Luminescence (Plate Reader) IncubateDetect->ReadPlate AnalyzeData Data Analysis: Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Comparative Cross-Reactivity Profiling of (R)-piperidine-3-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of (R)-piperidine-3-carboxamide-based inhibitors, a scaffold of significant interest in medicinal chemistry.[1] These compounds have shown promise as inhibitors for a range of therapeutic targets, including kinases, proteasomes, and other enzymes.[2][3][4] Understanding the selectivity and off-target effects of these inhibitors is critical for their development as safe and effective therapeutic agents.[5] This document outlines key experimental data, protocols for assessing cross-reactivity, and visual workflows to guide researchers in this process.

Quantitative Cross-Reactivity Data

The selectivity of an inhibitor is a crucial determinant of its therapeutic index. The following tables present a comparative summary of the inhibitory activity (IC50, nM) of three representative this compound-based inhibitors against their primary targets and a panel of selected off-targets. The data is illustrative, compiled from various studies to demonstrate typical selectivity profiles.

Table 1: Inhibitor Primary Targets and Potency

Compound IDPrimary TargetDescriptionIC50 (nM)
PMC-A Proteasome (Pf20Sβ5)A potent anti-malarial agent targeting the chymotrypsin-like activity of the P. falciparum proteasome.[2]15
PMC-B Cathepsin KAn inhibitor designed for the treatment of osteoporosis by targeting cathepsin K-mediated bone resorption.[3]80
PMC-C Anaplastic Lymphoma Kinase (ALK)An anti-tumor agent targeting a key kinase in certain cancers.[4]35

Table 2: Comparative Selectivity Profile (IC50, nM)

TargetPMC-A (Proteasome Inhibitor)PMC-B (Cathepsin K Inhibitor)PMC-C (ALK Kinase Inhibitor)
Primary Target 15 (Pf20Sβ5)80 (Cathepsin K)35 (ALK)
Human Proteasome Isoforms
h20Sβ5>10,000[2]>20,000>20,000
h20Sβ1>10,000>20,000>20,000
h20Sβ2>10,000>20,000>20,000
Other Cysteine Proteases
Cathepsin B8,5004,200>15,000
Cathepsin L9,2002,500>15,000
Cathepsin S>10,0009,800>15,000
Selected Kinase Panel
MET>10,000>10,0001,200
EGFR>10,000>10,0003,500
SRC>10,000>10,0008,900
CDK2>10,000>10,000>10,000

Data are representative values compiled for illustrative comparison.

Experimental Protocols

Accurate cross-reactivity profiling relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used to determine inhibitor selectivity.

In Vitro Broad-Panel Kinase/Protease Profiling

This is the foundational step for assessing inhibitor selectivity by screening against a large number of purified enzymes.[5][6]

Objective: To determine the inhibitory concentration (IC50) of a compound against a diverse panel of kinases or proteases.

Materials:

  • Purified recombinant enzymes (e.g., >400 kinase panel).

  • Specific peptide or protein substrates for each enzyme.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Appropriate reaction buffer for each enzyme class.

  • ATP (for kinase assays, often [γ-³³P]ATP for radiometric detection).[6]

  • Multi-well plates (96- or 384-well).

  • Detection reagents and instrument (e.g., scintillation counter, fluorescence plate reader).

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In each well, combine the enzyme, its specific substrate, and the reaction buffer.

  • Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Reaction Initiation: Start the enzymatic reaction by adding ATP (for kinases) or other necessary co-factors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and measure the enzymatic activity. For radiometric kinase assays, this involves spotting the reaction mixture onto phosphocellulose filter plates, washing away unincorporated [γ-³³P]ATP, and measuring the substrate-incorporated radioactivity with a scintillation counter.[6]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Chemical Proteomics for Off-Target Identification

Chemical proteomics techniques, such as the "kinobeads" approach, identify inhibitor targets directly from complex cell lysates, providing a more physiologically relevant assessment of selectivity.[7][8]

Objective: To identify the protein interaction landscape of an inhibitor in a competitive binding experiment within a cell lysate.

Materials:

  • Cell culture and lysis buffer.

  • Broad-spectrum inhibitor-immobilized beads (e.g., kinobeads).[7]

  • Test inhibitor.

  • LC-MS/MS equipment for protein identification and quantification.

Procedure:

  • Cell Lysate Preparation: Prepare a native protein extract from cultured cells or tissues.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the free test inhibitor. A vehicle control (DMSO) is run in parallel.

  • Affinity Enrichment: Add the affinity beads (e.g., kinobeads) to the inhibitor-treated lysates and incubate to allow kinases/proteins not bound by the free inhibitor to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Digestion and MS Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., label-free quantification or TMT labeling).

  • Data Analysis: Identify proteins that show a dose-dependent reduction in bead binding in the presence of the free inhibitor. These are the cellular targets of the inhibitor. This method allows for the determination of apparent dissociation constants for numerous off-targets simultaneously.[9]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G General Workflow for Inhibitor Cross-Reactivity Profiling cluster_0 In Vitro Profiling cluster_1 Cellular & Proteomic Analysis cluster_2 Data Analysis & Interpretation a Compound Synthesis (this compound core) b Primary Target Assay (Determine on-target potency) a->b Initial Potency c Broad Panel Screening (e.g., >400 Kinases/Proteases) b->c Assess Broad Selectivity d Cellular Target Engagement Assay b->d Confirm Cellular Activity e Chemical Proteomics (e.g., Kinobeads) c->e Unbiased Target ID g Calculate IC50/Ki Values c->g h Determine Selectivity Index d->h f Identify Off-Targets in Native Environment e->f f->h g->h Quantify Selectivity i Prioritize Candidates for In Vivo Studies h->i Informed Decision

Caption: Workflow for assessing inhibitor selectivity.

G Simplified Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ub Ligase E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Substrate Recognition Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Inhibitor PMC-A Inhibitor Inhibitor->Proteasome Inhibition of β5 subunit

Caption: Inhibition of the Ubiquitin-Proteasome Pathway.

References

Assessing the Metabolic Stability of (R)-piperidine-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of various (R)-piperidine-3-carboxamide derivatives, a scaffold of significant interest in modern medicinal chemistry. By presenting key experimental data, detailed protocols, and relevant biological pathways, this document aims to inform rational drug design and aid in the selection of candidates with favorable pharmacokinetic profiles.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. The following tables summarize the in vitro metabolic stability of several this compound derivatives and related analogs in human liver microsomes (HLM). The key parameters presented are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the intrinsic metabolic rate by the liver enzymes.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Reference
SW042 (R)-1-(2-Methoxyacetyl)-N-((4-phenylthiazol-2-yl)methyl)piperidine-3-carboxamide>6011.3[1]
SW584 (S)-1-(2-fluoroethoxy)acetyl)-N-((4-phenylthiazol-2-yl)methyl)piperidine-3-carboxamide>60<10[2]
Compound 1 A piperazin-1-ylpyridazine derivative~3High[3]
Compound 29 A diazaspiro[3.3]heptane derivative105Low[3]
Compound 24 2,3-Dimethyl substituted benzoxazinone piperidine carboxamide-Moderate[4]
Compound 29 (Bioorg Med Chem Lett) 3,4,5-Trifluoro substituted benzoxazinone piperidine carboxamide-Good[4]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following is a generalized protocol for a typical in vitro metabolic stability assay using human liver microsomes.

Materials and Reagents:
  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

  • Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: Solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Positive Control Compounds: Compounds with known metabolic profiles (e.g., testosterone, verapamil).

  • Quenching Solution: Cold acetonitrile or methanol containing an internal standard.

  • Analytical Instruments: LC-MS/MS system for quantification.

Incubation Procedure:
  • Preparation: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Mixture: In a microcentrifuge tube, pre-warm the microsomal solution and the test compound to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction is stopped by adding an equal volume of cold quenching solution.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Sample Analysis: The supernatant is transferred to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[5][6][7][8][9]

Data Analysis:
  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (V * 0.693) / (P * t½) , where V is the incubation volume and P is the protein concentration.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ALK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase ALK_Active Activated ALK (Phosphorylated) Ligand Ligand Ligand->ALK GRB2_SOS GRB2/SOS ALK_Active->GRB2_SOS PI3K PI3K ALK_Active->PI3K JAK JAK ALK_Active->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[2][10][11][12][13]

Metabolic_Stability_Workflow Experimental Workflow for In Vitro Metabolic Stability Assay Preparation 1. Preparation - Thaw Human Liver Microsomes - Prepare NADPH Regenerating System - Prepare Test Compound Stock Incubation 2. Incubation - Pre-warm Microsomes and Compound to 37°C - Initiate reaction with NADPH - Collect aliquots at time points (0, 5, 15, 30, 45, 60 min) Preparation->Incubation Termination 3. Reaction Termination - Add cold acetonitrile with internal standard Incubation->Termination Analysis 4. Sample Analysis - Centrifuge to precipitate proteins - Analyze supernatant by LC-MS/MS Termination->Analysis Data_Processing 5. Data Processing - Plot % remaining vs. time - Calculate t½ and CLint Analysis->Data_Processing

Caption: In Vitro Metabolic Stability Assay Workflow.[5][6][8]

References

A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The development of efficient and versatile methods for its synthesis is therefore of paramount importance. This guide provides an objective comparison of emerging piperidine synthesis methodologies against well-established routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Piperidine Synthesis Methods

The following table summarizes key quantitative data for a selection of established and novel piperidine synthesis methods. This allows for a direct comparison of their performance based on yield, reaction conditions, and other critical parameters.

Method Catalyst/Reagent Substrate(s) Temperature (°C) Pressure Time (h) Yield (%) Stereoselectivity Key Advantages Key Limitations
Established Routes
Catalytic HydrogenationPtO₂ (Adams' catalyst)Substituted PyridinesRoom Temp50-70 bar H₂6-10~95%Substrate dependentAtom economical, high yields.Requires high pressure, catalyst can be pyrophoric.
Pd/CSubstituted Pyridines405 bar H₂16HighSubstrate dependentWidely available catalyst, effective.May require acidic additives, potential for catalyst poisoning.
Double Reductive Amination (DRA)H₂/Pd/C or NaBH₃CNDicarbonyl compounds (e.g., dialdehydes)Varies1-35 atm H₂ (for catalytic)Varies32-78%HighAccess to polyhydroxylated piperidines.Can require multi-step substrate synthesis, variable yields.
Aza-Diels-Alder ReactionLewis Acid (e.g., MgI₂)Imines and Dienes0 to RTAtmosphericVariesModerate to highCan be highly diastereoselectiveForms substituted piperidinones, good for building complexity.Can have regioselectivity issues, imine stability.
Newer Methods
Electrocatalytic HydrogenationRh/CPyridineRoom TempAtmosphericVariable98%N/AMild conditions (ambient temp/pressure), avoids high-pressure H₂.Requires specialized electrochemical setup.
Biocatalytic (Immobilized Lipase)Immobilized CALBBenzaldehyde, Aniline, Acetoacetate Ester50Atmospheric24up to 95%N/AGreen chemistry (mild conditions, reusable catalyst).Substrate scope may be limited by enzyme specificity.
Modular: Biocatalysis + Radical Cross-CouplingEnzyme (e.g., P4H) + Ni-electrocatalysisCarboxylated piperidines + Aryl iodidesVariesAtmosphericVariesHighHigh (Enantioselective)Dramatically reduces step count for complex piperidines.Requires expertise in both biocatalysis and electrochemistry.
Gold-Catalyzed CyclizationGold(I) complexN-tethered AlkenesVariesAtmosphericVariesGood to highCan be enantioselectiveMild reaction conditions, good functional group tolerance.Gold catalysts can be expensive.
Radical-Mediated CyclizationCobalt(II) catalystLinear Amino-aldehydesVariesAtmosphericVariesGood yieldsVariesForms C-C bonds under neutral conditions.Potential for side products from competing reactions.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate the reproduction and application of these synthetic routes.

Established Route: Catalytic Hydrogenation of Substituted Pyridines using PtO₂

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂) under hydrogen pressure.

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • High-pressure reactor with magnetic stirring

  • Hydrogen gas source

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable vial or reactor liner, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Open the reactor and dilute the reaction mixture with ethyl acetate.

  • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the crude product as necessary by distillation or column chromatography.

Established Route: Double Reductive Amination

This protocol provides a general procedure for the synthesis of polyhydroxypiperidines from a sugar-derived dicarbonyl compound.

Materials:

  • Dicarbonyl substrate (1.0 equiv)

  • Amine source (e.g., ammonium formate, benzylamine) (1.0-1.2 equiv)

  • Reducing agent (e.g., NaBH₃CN, H₂ with Pd/C)

  • Solvent (e.g., Methanol, Ethanol)

  • Acetic acid (if using NaBH₃CN)

Procedure:

  • Dissolve the dicarbonyl substrate in the chosen solvent.

  • Add the amine source to the solution.

  • If using a chemical reductant like NaBH₃CN, add it portion-wise to the reaction mixture. Acetic acid may be added to maintain a slightly acidic pH.

  • If using catalytic hydrogenation, add the Pd/C catalyst and place the reaction under hydrogen pressure (e.g., 35 atm).

  • Stir the reaction at the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).

  • For reactions with NaBH₃CN, quench the reaction by adding water and then concentrate the mixture.

  • For catalytic hydrogenation, filter the reaction mixture through Celite® to remove the catalyst.

  • The crude product is then purified by column chromatography to yield the polyhydroxypiperidine.

Newer Method: Electrocatalytic Hydrogenation of Pyridine

This protocol outlines the hydrogenation of pyridine to piperidine at ambient temperature and pressure using an anion-exchange membrane (AEM) electrolyzer.

Materials:

  • AEM electrolyzer

  • Carbon-supported Rhodium catalyst (Rh/C) for the cathode

  • Anode (e.g., Ni foam)

  • Anion-exchange membrane

  • Aqueous solution of pyridine (e.g., 100 mM)

  • Deionized water

  • Syringe pump

Procedure:

  • Assemble the AEM electrolyzer with the Rh/C cathode, anode, and anion-exchange membrane according to the manufacturer's instructions.

  • Perform a pre-electrolysis step with deionized water as the catholyte to improve current efficiency and reproducibility.

  • Inject the aqueous pyridine solution into the cathodic chamber using a syringe pump at a controlled flow rate.

  • Apply a constant current (e.g., at a current density of 25 mA cm⁻²) to initiate the electrolysis.

  • The reaction can be run in a flow-through or circular flow setup. For preparative scale, a circular flow is used until a sufficient charge has passed (e.g., 9 F mol⁻¹) for quantitative conversion.

  • The product-containing solution exits the cathodic chamber and can be collected.

  • The piperidine product can be isolated from the aqueous solution by extraction or other suitable methods. The yield is typically determined by ¹H NMR with an internal standard.

Newer Method: Modular Synthesis via Biocatalysis and Radical Cross-Coupling

This method involves a two-stage process: enzymatic C-H oxidation followed by nickel-electrocatalytic radical cross-coupling.

Stage 1: Biocatalytic C-H Oxidation

  • A carboxylated piperidine substrate is subjected to enzymatic hydroxylation using a specific hydroxylase enzyme (e.g., an engineered proline-4-hydroxylase).

  • The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature, with the enzyme, substrate, and necessary co-factors.

  • The hydroxylated piperidine intermediate is then isolated and purified.

Stage 2: Nickel-Electrocatalytic Radical Cross-Coupling

  • The hydroxylated piperidine from Stage 1 is then used in a nickel-electrocatalytic decarboxylative cross-coupling reaction with a suitable coupling partner, such as an aryl iodide.

  • This electrochemical reaction is carried out in an electrochemical cell with a nickel catalyst, an appropriate electrolyte, and electrodes.

  • The reaction proceeds via the formation of a radical intermediate, which then couples with the partner molecule to form the final, more complex piperidine product.

  • This modular approach allows for the rapid diversification of the piperidine core.

Visualizations

The following diagrams illustrate the logical flow and key transformations in the discussed piperidine synthesis methodologies.

Established_Routes Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine Catalytic Hydrogenation Dicarbonyl Dicarbonyl Compound Dicarbonyl->Piperidine Double Reductive Amination Amine Amine Amine->Piperidine Piperidinone Piperidin-4-one Imine Imine Imine->Piperidinone Aza-Diels-Alder Diene Diene Diene->Piperidinone

Caption: Overview of Established Piperidine Synthesis Routes.

Newer_Methods Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Electrocatalytic Hydrogenation Biocatalysis Biocatalytic C-H Oxidation Piperidine->Biocatalysis AminoAldehyde Amino-aldehyde AminoAldehyde->Piperidine Radical-Mediated Cyclization Alkenylamine Alkenylamine Alkenylamine->Piperidine Gold-Catalyzed Cyclization HydroxylatedPiperidine Hydroxylated Piperidine Biocatalysis->HydroxylatedPiperidine RadicalCoupling Radical Cross-Coupling HydroxylatedPiperidine->RadicalCoupling ComplexPiperidine Complex Piperidine RadicalCoupling->ComplexPiperidine StartingMaterials Aldehyde, Amine, Acetoacetate Ester ImmobilizedLipase Biocatalytic (Immobilized Lipase) StartingMaterials->ImmobilizedLipase ImmobilizedLipase->Piperidine

Caption: Emerging Methodologies for Piperidine Synthesis.

Safety Operating Guide

Proper Disposal of (R)-piperidine-3-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-piperidine-3-carboxamide, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound and its salts are chemical reagents that require careful handling and disposal. While specific safety data sheets (SDS) for this compound may not always provide explicit disposal instructions, the parent compound, piperidine, is classified as a hazardous material. Therefore, it is imperative to treat this compound as a hazardous waste unless confirmed otherwise by a hazardous waste professional.

I. Hazard Profile and Safety Precautions

Based on available data for similar compounds and the parent structure, this compound hydrochloride is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • Ensure adequate ventilation to avoid inhalation of dust or vapors.[1][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Waste Identification and Classification

  • Treat all unused or contaminated this compound as hazardous chemical waste.[5]

  • Do not mix this waste with non-hazardous materials.

Step 2: Waste Segregation and Storage

  • Segregate: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[6] Acids and bases should also be stored separately.[7]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][7] The container must be compatible with the chemical; for instance, do not store in metal containers if the waste is acidic or basic.[4] Ideally, use the original container if it is in good condition.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., irritant).[8][9]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[7][8] The storage area should be well-ventilated.

Step 3: Waste Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6][11]

  • Incineration: A common disposal method for similar chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After thorough cleaning and removal of the label, the container may be disposed of as regular trash, depending on institutional policies.[5]

III. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, contain the spill.[11]

  • For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[1][6]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth) and place it into a suitable container for disposal.[12]

  • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes general hazardous waste storage limits as per regulations.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[8]
Maximum Acute Hazardous Waste in SAA1 quart[5]
Container Fill LevelDo not exceed 90% capacity[4]
Storage Time for Full ContainersRemove from SAA within 3 days[7]
Storage Time for Partially Filled ContainersUp to 1 year in SAA[7]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be disposed is_contaminated Is the material unused or part of a contaminated waste stream? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes ppe Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Gloves treat_as_hazardous->ppe segregate Segregate from incompatible chemicals ppe->segregate container Place in a labeled, sealed, and appropriate hazardous waste container segregate->container saa Store in designated Satellite Accumulation Area (SAA) container->saa disposal_service Arrange for pickup by a licensed professional waste disposal service saa->disposal_service end End of Process disposal_service->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (R)-piperidine-3-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and logistical information for the safe handling and disposal of (R)-piperidine-3-carboxamide, a key building block in pharmaceutical synthesis.

Personal Protective Equipment (PPE): A Tabulated Overview

A multi-faceted approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side-shields or chemical safety goggles.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant, impervious gloves.Compliant with EN 374. The specific glove material and thickness should be chosen based on the breakthrough time for the substance at the specific workplace.[1]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Standard laboratory attire.
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is recommended if dust is generated or if working in a poorly ventilated area.Use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges for enhanced protection.[1]

Experimental Protocol: Step-by-Step Safe Handling and Disposal

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal, ensuring operational safety and regulatory compliance.

Pre-Handling Preparations
  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • PPE Inspection: Before commencing any work, thoroughly inspect all personal protective equipment for any signs of damage or degradation. Ensure gloves are of the correct material and thickness for the intended duration of use.

Handling the Compound
  • Avoid Dust Formation: this compound is a solid. Handle it carefully to avoid generating dust.[2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined below.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

In Case of a Spill
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a POISON CENTER or doctor.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek medical attention if you feel unwell.

Disposal Plan
  • Waste Classification: this compound and its containers should be treated as hazardous waste.

  • Disposal Procedure: Dispose of the waste material and contaminated packaging in accordance with all applicable local, regional, and national regulations.[2] Do not allow the product to enter drains.[2] It is recommended to use a licensed professional waste disposal service.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Engineering Controls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE Check Inspect and Don Appropriate PPE Engineering Controls->PPE Check Weighing and Transfer Carefully Weigh and Transfer (Avoid Dust) PPE Check->Weighing and Transfer Reaction Setup Perform Experimental Procedures Weighing and Transfer->Reaction Setup Decontamination Decontaminate Glassware and Work Surfaces Reaction Setup->Decontamination Waste Collection Collect Waste in Labeled, Sealed Containers Decontamination->Waste Collection Disposal Dispose of as Hazardous Waste Waste Collection->Disposal

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-piperidine-3-carboxamide
Reactant of Route 2
(R)-piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.